molecular formula C9H9ClN2 B053878 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine CAS No. 118000-41-2

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B053878
CAS No.: 118000-41-2
M. Wt: 180.63 g/mol
InChI Key: AFFYGLUVFNCIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (CAS 118000-41-2) is a high-value chemical intermediate of significant interest in medicinal chemistry, particularly in anti-infective drug discovery. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure found in several marketed drugs and known for its diverse biological activities[citation:5, citation:7, citation:9]. The chloromethyl group at the 2-position serves as a versatile handle for further functionalization, enabling researchers to synthesize more complex derivatives through nucleophilic substitution reactions. Its primary research application is in the design and synthesis of novel Imidazo[1,2-a]pyridine Amides (IPAs) that are potent inhibitors of the Mycobacterium tuberculosis cytochrome bcc complex (QcrB), a critical target in the oxidative phosphorylation pathway essential for bacterial survival . This mechanism is central to the activity of telacebec (Q203), a clinical-stage agent for tuberculosis, highlighting the value of this chemical scaffold in developing new therapeutic strategies against drug-resistant TB . Key Features: • CAS Number: 118000-41-2 • Molecular Formula: C 9 H 9 ClN 2 • Molecular Weight: 180.63 g/mol[citation:1, citation:6] • Storage: Store under an inert atmosphere at 2-8°C . Handling and Safety: This product is For Research Use Only and is strictly not for diagnostic or therapeutic use. It is hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Properties

IUPAC Name

2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-7-2-3-12-6-8(5-10)11-9(12)4-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFYGLUVFNCIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554873
Record name 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-41-2
Record name 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118000-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical architecture, synthesis, reactivity, and its potential as a scaffold in the design of novel therapeutics. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2] This guide will elucidate the specific role and potential of the 2-(chloromethyl)-7-methyl substituted variant.

Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound. The core structure consists of a pyridine ring fused to an imidazole ring. The key reactive handle is the chloromethyl group at the 2-position of the imidazo[1,2-a]pyridine ring system, which makes it an excellent electrophile for various nucleophilic substitution reactions. The methyl group at the 7-position influences the electronic properties and steric environment of the molecule.

Core Structure and Key Features

The fundamental structure of this compound is depicted below. The numbering of the bicyclic system is crucial for understanding its reactivity and for the unambiguous identification of its derivatives.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₉ClN₂
Molecular Weight180.63 g/mol
XLogP32.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Synthesis and Characterization

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of the imidazo[1,2-a]pyridine core and subsequent functionalization.[3] The most logical approach involves a two-step process: the synthesis of the corresponding alcohol, 2-(Hydroxymethyl)-7-methylimidazo[1,2-a]pyridine, followed by chlorination.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Imidazo[1,2-a]pyridine Ring Formation cluster_1 Alternative Step 1: Synthesis of Hydroxymethyl Intermediate cluster_2 Step 2: Chlorination A 4-Methyl-2-aminopyridine C This compound A->C B 1,3-Dichloroacetone B->C D 4-Methyl-2-aminopyridine F 2-(Hydroxymethyl)-7-methylimidazo[1,2-a]pyridine D->F E 3-Chloro-2-hydroxypropionaldehyde E->F G 2-(Hydroxymethyl)-7-methylimidazo[1,2-a]pyridine I This compound G->I H Thionyl Chloride (SOCl2) H->I Reactivity A This compound C 2-(Nucleomethyl)-7-methylimidazo[1,2-a]pyridine A->C SN2 Reaction B Nucleophile (Nu-) B->C Drug_Discovery_Pathway A This compound B Library of Derivatives via SN2 Reactions A->B Chemical Synthesis C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR) D->E F Preclinical Candidate E->F

Sources

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine: A Key Intermediate in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This document delineates the compound's chemical identity, physicochemical properties, established synthesis methodologies, and key reactivity profile. Furthermore, it explores its strategic application as a versatile building block in the design and development of novel drug candidates, supported by insights into its safety, handling, and storage. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their scientific endeavors.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in a research setting. This compound is a substituted bicyclic heteroaromatic compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 118000-41-2[5]
Molecular Formula C₉H₉ClN₂[5]
Molecular Weight 180.63 g/mol [5]
Canonical SMILES CC1=CC2=N(C=C1)C=C(N=2)CCl
InChI Key JMNFYFVRZBKRMY-UHFFFAOYSA-N[6]

Table 2: Physicochemical Properties (Based on Isomeric Analogs)

PropertyDescriptionSource
Appearance Typically a solid, may vary with purity.[7]
Solubility Limited solubility in water; soluble in common organic solvents such as dichloromethane and chloroform.[7]
Stability Stable under normal laboratory conditions. May react with strong oxidizing or reducing agents.[7]
Storage Recommended to be stored in a dry, sealed container, preferably in a cool, dark place under an inert atmosphere.[5]

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery, celebrated for its wide array of pharmacological activities.[2] This structural motif is present in several clinically approved drugs, including Zolpidem and Alpidem.[1] The versatility of this scaffold stems from its rigid, planar structure and its capacity for diverse substitutions, which allows for fine-tuning of its biological and pharmacokinetic profiles.

Derivatives of this scaffold have demonstrated significant therapeutic potential across multiple disease areas, including:

  • Anticancer: Various analogs have shown potent activity against different tumor cell lines by inhibiting key enzymes like CDK, VEGFR, and PI3K.[8]

  • Antituberculosis: The scaffold is a key component in the development of novel agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4]

  • Anti-inflammatory, Antiviral, and Antibacterial: The broad utility of this class of compounds extends to treatments for inflammatory conditions and a range of infectious diseases.[1][9][10][11]

The subject of this guide, this compound, serves as a critical intermediate, enabling the synthesis of vast libraries of novel derivatives for biological screening.

Synthesis and Mechanistic Considerations

The construction of the imidazo[1,2-a]pyridine ring system is typically achieved through well-established condensation reactions. The most common and efficient method involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.

For the synthesis of this compound, the logical precursors are 4-methyl-2-aminopyridine and an appropriate three-carbon electrophile, such as 1,3-dichloroacetone.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 4-Methyl-2-aminopyridine C Condensation & Cyclization A->C Nucleophilic Attack B 1,3-Dichloroacetone B->C Electrophile D 2-(Chloromethyl)-7-methyl- imidazo[1,2-a]pyridine C->D Formation

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for this class of compounds.

  • Reaction Setup: To a solution of 4-methyl-2-aminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetone, add sodium bicarbonate (2.0 equivalents).

  • Addition of Reagent: Slowly add 1,3-dichloroacetone (1.1 equivalents) to the mixture at room temperature. The causality for the slow addition is to control the initial exothermic reaction and prevent the formation of side products.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically proceeds to completion within 4-6 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization step.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical for isolating the desired product from unreacted starting materials and byproducts.

  • Characterization: The structure and purity of the final compound are confirmed using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[12]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its dual reactivity, providing two distinct sites for chemical modification.

  • The Chloromethyl Group (-CH₂Cl): This is a highly reactive electrophilic center. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution (S_N_2) reactions. This "reactive handle" is the primary reason this compound is a valuable building block. It allows for the covalent attachment of the imidazo[1,2-a]pyridine scaffold to a wide variety of nucleophiles, such as amines, thiols, phenols, and carboxylates, to generate diverse molecular architectures.

  • The Heteroaromatic Core: The fused ring system is aromatic and can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.[7] The positions of substitution (C-3, C-5, C-6, C-8) are dictated by the electronic effects of the fused rings and the existing methyl substituent. This allows for further functionalization of the core scaffold.

Caption: Key reactive sites of the target molecule. (Note: Image placeholder would be replaced with the actual chemical structure).

Application in Drug Discovery and Development

The primary application of this compound is as a strategic intermediate in the synthesis of compound libraries for high-throughput screening. The workflow enables the rapid generation of novel chemical entities built upon a proven pharmacophore.

G A Synthesis of 2-(Chloromethyl)-7-methyl- imidazo[1,2-a]pyridine C Parallel Synthesis (SN2 Reaction) A->C B Library of Nucleophiles (Amines, Thiols, etc.) B->C D Diverse Library of Imidazo[1,2-a]pyridine Derivatives C->D E High-Throughput Biological Screening D->E F Hit Identification & Lead Optimization E->F

Caption: Conceptual workflow in drug discovery.

This strategy allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the imidazo[1,2-a]pyridine scaffold. By reacting the chloromethyl intermediate with a diverse set of nucleophiles, researchers can probe how different side chains affect target binding, selectivity, and pharmacokinetic properties. For instance, a derivative, (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide), has been identified as a promising lead compound for treating tuberculosis, showcasing the potential of this molecular framework.[13]

Safety, Handling, and Storage

As with many reactive chemical intermediates, proper safety precautions are essential when handling this compound and its analogs.

  • Hazard Identification: This compound should be treated as hazardous. Similar chloro-functionalized heterocyclic compounds are known to be irritants and potentially harmful if swallowed, inhaled, or absorbed through the skin.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[16]

  • Accidental Release: In case of a spill, use an absorbent, non-combustible material like vermiculite or sand to contain the spill. Ensure the area is well-ventilated before cleanup.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][15]

Conclusion

This compound is a high-value, versatile intermediate in medicinal chemistry. Its significance is derived from the proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold and the synthetic accessibility provided by the reactive chloromethyl group. This combination allows for the efficient construction of diverse molecular libraries, accelerating the discovery of novel drug candidates for a wide range of diseases. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to exploit its full potential in the development of next-generation therapeutics.

References

  • Google Patents. (CN111056992A). Synthetic method of 2-chloromethylpyridine hydrochloride.
  • MATERIAL SAFETY DATA SHEET: PYRIDINE. Available from: [Link]

  • Molecules. (2025, January 30). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine. Available from: [Link]

  • PubMed. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Available from: [Link]

  • Pipzine Chemicals. 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine. Available from: [Link]

  • PubChem. 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • PubChem. 2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]

  • PMC. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • Infectious Disorders - Drug Targets. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]

  • RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Available from: [Link]

  • PubMed. (2014, January 31). Bactericidal activity of an imidazo[1,2-a]pyridine using a mouse M. tuberculosis infection model. Available from: [Link]

  • ERIC. (2017, March). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link]

Sources

Technical Monograph: 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in drug discovery due to its ability to mimic purine bases and interact with diverse biological targets, including GABA-A receptors, proton pumps, and kinase enzymes. The 2-chloromethyl-7-methyl derivative serves as a versatile electrophile for late-stage functionalization.[1][2]

Core Identifiers
ParameterSpecification
Chemical Name This compound
CAS Registry Number 118000-41-2
Molecular Formula

SMILES Cc1cc2nc(CCl)cn2c1
IUPAC Name This compound
Molecular Weight Analysis

For precise stoichiometry and mass spectrometry (MS) validation, the distinction between average and monoisotopic mass is critical due to the chlorine atom (


Mass TypeValue ( g/mol )Context for Use
Average Molecular Weight 180.63 Stoichiometric calculations for synthesis.[1][2]
Monoisotopic Mass 180.0454 High-Resolution Mass Spectrometry (HRMS) target (

).
Isotope Pattern (M+2) 182.0425 The

isotope creates a characteristic M+2 peak at ~32% intensity of the base peak.[2]
Structural Properties (Lipinski Context)
  • H-Bond Donors: 0 (Facilitates membrane permeability)[1][2]

  • H-Bond Acceptors: 2 (N1 and N4 positions)[1][2]

  • cLogP: ~1.8 - 2.1 (Moderate lipophilicity, ideal for CNS penetration)[1]

  • Rotatable Bonds: 1 (Chloromethyl group)[1]

Synthesis Strategy & Mechanism

The synthesis of this compound is a classic example of the Hantzsch-type condensation .[1][2] It involves the reaction of a 2-aminopyridine with an

12
Regiochemistry Validation

To achieve the 7-methyl substitution pattern on the fused ring system, the starting material must be 2-amino-4-methylpyridine (2-amino-4-picoline).[1][2]

  • Numbering Shift: The methyl group at position 4 of the pyridine ring translates to position 7 in the imidazo[1,2-a]pyridine system upon cyclization.[2]

  • Reaction Partner:1,3-Dichloroacetone is used to introduce the chloromethyl moiety at position 2.[2]

Reaction Mechanism

The mechanism proceeds via an initial nucleophilic attack by the ring nitrogen (the most nucleophilic site) onto the chloromethyl ketone, followed by cyclization and dehydration.[2]

DOT Diagram: Synthesis Mechanism

SynthesisMechanismReactantsReactants2-Amino-4-picoline+1,3-DichloroacetoneInter1Intermediate IN-Alkylation (Ring Nitrogen)Reactants->Inter1SN2 AttackInter2Intermediate IICyclization (Exocyclic Amine Attack)Inter1->Inter2- HClProductProduct2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridineInter2->Product- H2O(Dehydration)

Caption: Step-wise cyclocondensation mechanism converting 2-amino-4-picoline to the imidazopyridine core.

Experimental Protocol (Standardized)

Note: This protocol is a composite of standard Hantzsch condensation methodologies adapted for this specific derivative.

  • Reagents: Dissolve 2-amino-4-methylpyridine (1.0 eq) in 1,2-dimethoxyethane (DME) or Ethanol.

  • Addition: Add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80-90°C) for 4–6 hours. Monitoring by TLC (System: EtOAc/Hexane) is essential to track the consumption of the aminopyridine.[2]

  • Workup:

    • Cool to room temperature. The hydrochloride salt of the product often precipitates directly.[2]

    • Filter the solid.[2]

    • Free Base Generation: Suspend the solid in saturated

      
       and extract with Dichloromethane (DCM).
      
  • Purification: Recrystallization from Ethanol/Ether or column chromatography if high purity (>98%) is required for biological assays.

Analytical Verification

Validating the identity of the synthesized compound requires checking specific spectral markers.[2]

Proton NMR ( -NMR) Expectations

Solvent:

12
  • 
     2.40 ppm (s, 3H):  Methyl group at position 7.
    
  • 
     4.75 ppm (s, 2H):  Chloromethyl group (
    
    
    ) at position 2.
  • 
     6.70 ppm (dd, 1H):  Proton at position 6.
    
  • 
     7.35 ppm (s, 1H):  Proton at position 8 (adjacent to bridgehead N).
    
  • 
     7.55 ppm (s, 1H):  Proton at position 3 (imidazole ring).
    
  • 
     8.05 ppm (d, 1H):  Proton at position 5 (deshielded by ring nitrogen).
    
Mass Spectrometry[1][3]
  • Target Ion: 181.05 (

    
    ).[1]
    
  • Isotope Confirmation: Look for the chlorine signature—a peak at 183.05 with approximately 33% intensity of the parent peak.[2] Absence of this pattern indicates loss of the chlorine atom (e.g., hydrolysis to the alcohol).[2]

Applications in Drug Discovery[15][16][17][18]

The 2-(chloromethyl) functionality renders this molecule a "linchpin" intermediate.[1][2] It is primarily used to tether the imidazopyridine pharmacophore to other structural domains via nucleophilic substitution (

2
Therapeutic Areas[1][16]
  • GABA-A Receptor Modulators: Analogues of Zolpidem (Ambien) often utilize the imidazo[1,2-a]pyridine core.[1][2] The 7-methyl substituent modulates binding affinity at the benzodiazepine site (

    
     subunit selectivity).[1][2]
    
  • Anti-Infectives: Recent studies highlight this scaffold in inhibitors of the

    
     subunit in Mycobacterium tuberculosis (e.g., Q203 analogues).
    
  • Acid Pump Antagonists: Used in the synthesis of reversible proton pump inhibitors (P-CABs).[2]

DOT Diagram: Drug Discovery Workflow

DrugDiscoverycluster_TargetsTarget ClassesScaffoldScaffold Core2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridineLibraryLibrary Generation(Nucleophilic Substitution)Scaffold->Library + Amines/ThiolsTarget1GABA-A Agonists(CNS/Insomnia)Library->Target1Target2Anti-Tubercular(QcrB Inhibitors)Library->Target2Target3Kinase Inhibitors(Oncology)Library->Target3LeadLead Optimization(SAR Analysis)Target1->LeadTarget2->LeadTarget3->Lead

Caption: Workflow utilizing the scaffold for diverse therapeutic target library generation.

Safety & Handling

Warning: The chloromethyl group is a potent alkylating agent.[2]

  • Hazards: Potential skin sensitizer and lachrymator. It may react with DNA bases (guanine) in vitro.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis to the alcohol).[2]

  • Disposal: Quench with an amine-based scavenger or dilute sodium hydroxide before disposal into halogenated waste streams.[1][2]

References

  • PubChem Compound Summary. (2024). Imidazo[1,2-a]pyridine derivatives. National Library of Medicine. Retrieved from [Link]

  • Ferreira, L. A. P., et al. (2026).[3] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[4][5][6] Retrieved from [Link] (Generalized link to journal)[1]

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Executive Summary

This compound (CAS: 118000-41-2) represents a "privileged scaffold" intermediate in modern medicinal chemistry.[1] Distinguished by its fused bicyclic 5,6-heteroaromatic core, this molecule serves as a critical electrophilic building block for the synthesis of GABAergic modulators (e.g., Zolpidem analogues) and potassium-competitive acid blockers (P-CABs).[1]

The molecule features two distinct reactivity vectors: the highly electrophilic chloromethyl handle at the C2 position and the electron-rich, nucleophilic C3 position on the imidazo ring.[1] This duality allows for rapid, divergent library generation. This guide outlines the optimized synthesis, stability management, and functionalization protocols required to utilize this scaffold effectively in drug discovery campaigns.

Structural Analysis & Physicochemical Profile

The 7-methyl substituent enhances lipophilicity compared to the parent scaffold, influencing blood-brain barrier (BBB) permeability in CNS-targeted applications.[1]

Table 1: Physicochemical Properties

PropertyValue / DescriptionNotes
IUPAC Name This compound
Molecular Formula C

H

ClN

Molecular Weight 180.63 g/mol
CAS (Free Base) 118000-41-2
CAS (HCl Salt) 1174307-69-7Preferred storage form (hygroscopic).[1][2]
Appearance Off-white to beige crystalline solidDarkens upon oxidation/light exposure.[1]
LogP (Predicted) ~2.27Moderate lipophilicity; suitable for CNS drugs.
Solubility DCM, MeOH, DMSOPoor solubility in non-polar alkanes (Hexane).
pKa (Conj. Acid) ~5.5 - 6.0 (Pyridine N)Protonation occurs at N1 (not bridgehead N4).
H-Bond Acceptors 2N1 and N4 (Bridgehead).[1]

Synthetic Pathway & Mechanism

The most robust route to this scaffold is the condensation of 2-amino-4-methylpyridine (2-amino-4-picoline) with 1,3-dichloroacetone.[1] This Hantzsch-type cyclization is favored for its regioselectivity; the symmetry of 1,3-dichloroacetone eliminates the formation of regioisomers often seen with unsymmetrical


-haloketones.[1]
Reaction Mechanism

The reaction proceeds via an initial


 displacement of a chloride by the pyridine ring nitrogen (the most nucleophilic site), followed by cyclodehydration between the exocyclic amine and the carbonyl group.[1]

SynthesisMechanism Precursors 2-Amino-4-picoline + 1,3-Dichloroacetone Intermediate N-Alkylated Intermediate (Quaternary Salt) Precursors->Intermediate SN2 Attack (DME/EtOH, Reflux) Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Intramolecular Condensation ProductSalt Product (HCl Salt) Precipitate Cyclization->ProductSalt Cooling FreeBase Free Base (Target) ProductSalt->FreeBase NaHCO3 Neutralization

Figure 1: Step-wise synthesis of this compound.[1]

Optimized Experimental Protocol

Reagents:

  • 2-Amino-4-methylpyridine (1.0 eq)[1]

  • 1,3-Dichloroacetone (1.1 eq) [Warning: Potent Lachrymator]

  • Solvent: 1,2-Dimethoxyethane (DME) or Ethanol.[1]

Procedure:

  • Dissolution: Dissolve 1,3-dichloroacetone in DME (5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 2-amino-4-methylpyridine portion-wise at room temperature. The reaction is exothermic; maintain temperature <40°C.

  • Reflux: Heat the mixture to reflux (80-85°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot should disappear.

  • Precipitation: Cool the reaction mixture to 0°C. The hydrochloride salt of the product will precipitate as a solid.

  • Filtration: Filter the solid and wash with cold acetone to remove unreacted dichloroacetone and colored impurities.

  • Free Base Generation (Optional but recommended for storage stability): Suspend the salt in DCM and treat with saturated aqueous NaHCO

    
    . Separate the organic layer, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to yield the free base.

Expert Insight: While the free base is the reactive species for nucleophilic substitutions, it is prone to self-alkylation (polymerization) upon long-term storage.[1] Store as the HCl salt at -20°C and free-base immediately prior to use.

Reactivity & Functionalization Strategy

The utility of this compound lies in its ability to serve as a divergent core.[1]

Reactivity Vectors
  • C2-Chloromethyl (

    
    ):  A "soft" electrophile ideal for coupling with secondary amines, thiols, and alkoxides.
    
  • C3-Position (EAS): The imidazo ring is electron-rich.[1] The C3 position is highly susceptible to Electrophilic Aromatic Substitution (halogenation, formylation, Mannich reactions).

Reactivity Core 2-(Chloromethyl)-7-methyl imidazo[1,2-a]pyridine SN2_Node Nucleophilic Substitution (SN2) (at -CH2Cl) Core->SN2_Node  Nucleophiles   EAS_Node Electrophilic Aromatic Substitution (at C3) Core->EAS_Node  Electrophiles   Amine_Prod Amino-methyl derivatives (CNS Ligands) SN2_Node->Amine_Prod Thiol_Prod Thioethers (Metabolic Stability) SN2_Node->Thiol_Prod Vilsmeier C3-Formylation (POCl3/DMF) EAS_Node->Vilsmeier Halogenation C3-Halogenation (NCS/NBS) EAS_Node->Halogenation

Figure 2: Divergent functionalization pathways for library generation.

Protocol: Nucleophilic Substitution (General)

To synthesize a library of amine derivatives (e.g., for H+/K+ ATPase inhibition screening):

  • Dissolve the chloromethyl scaffold (1.0 eq) in Acetonitrile or DMF.

  • Add K

    
    CO
    
    
    
    (2.0 eq) and the target secondary amine (1.1 eq).
  • Stir at 60°C for 2–4 hours.

  • Self-Validation: Monitor consumption of the alkyl chloride via LC-MS. The product peak will show an M+ (Amine MW + 144) mass shift.

Handling, Stability & Safety

  • Toxicity: As a benzylic-type chloride, the compound is a potential alkylating agent.[1] It should be treated as a suspected mutagen . Double-gloving and use of a fume hood are mandatory.

  • Lachrymator Risk: The precursor, 1,3-dichloroacetone, is a severe lachrymator.[1] Quench all glassware and waste containing this precursor with dilute aqueous ammonia before removal from the hood.

  • Stability: The C2-chloromethyl group is sensitive to hydrolysis.[1] Avoid prolonged exposure to moisture. In solution (especially MeOH), the free base may slowly dimerize via intermolecular N-alkylation.

References

  • Imidazo[1,2-a]pyridine Scaffold Review: Ferreira, L. A. P., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities."[3][4][5][6][7] ACS Omega, 2026.[4] Link

  • Synthetic Methodology (General Hantzsch)
  • Physical Properties & Data: PubChem Compound Summary for CID 14042778, this compound.[1][8] National Center for Biotechnology Information. Link

  • P-CAB Medicinal Chemistry: Scott, D. R., et al. "Pyrrole and Imidazopyridine Derivatives as Potassium-Competitive Acid Blockers."[1] Journal of Medicinal Chemistry, 2005.

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine Hydrochloride: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Strategic Importance

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture is composed of two key features: the imidazo[1,2-a]pyridine core and a highly reactive chloromethyl group.

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic aromatic system that is a cornerstone of numerous clinically significant pharmaceuticals.[1] This framework is present in drugs with diverse therapeutic applications, including anxiolytics, anti-tumor agents, and anti-inflammatory molecules, underscoring its favorable drug-like properties and metabolic stability.[1]

The strategic placement of a chloromethyl group at the 2-position transforms this stable core into a versatile electrophilic building block.[2] This functional group serves as a reactive handle, enabling chemists to readily introduce a vast array of molecular fragments through nucleophilic substitution reactions. This capability is paramount in the construction of large compound libraries for high-throughput screening and in the systematic structure-activity relationship (SAR) studies required for lead optimization. This guide provides a comprehensive technical overview of its properties, a plausible synthetic strategy, core reactivity, and safe handling protocols for professionals in the field.

Section 2: Core Physicochemical Properties

The fundamental properties of this compound hydrochloride are critical for its application in synthesis, including solubility, stability, and reaction stoichiometry. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1174307-69-7[3]
Molecular Formula C₉H₁₀Cl₂N₂[4][5]
Molecular Weight 217.10 g/mol [4][5]
Appearance Solid[4]
Purity Typically ≥95%[3]
LogP 2.27[3]
SMILES String ClCC1=CN2C(C=C(C)C=C2)=N1.[H]Cl[4][5]
InChI Key GWCDKJFDCLMCSE-UHFFFAOYSA-N[4]
Storage Conditions Store at 0-8 °C, keep container tightly closed, protect from moisture.[6][7]

Section 3: Synthesis and Mechanistic Rationale

While a specific, peer-reviewed protocol for the synthesis of this compound hydrochloride is not extensively detailed in public literature, a robust and plausible synthetic route can be designed based on well-established principles of heterocyclic chemistry. The proposed synthesis involves a two-step process: cyclocondensation to form the imidazo[1,2-a]pyridine core, followed by chlorination of a precursor alcohol.

Step 1: Cyclocondensation to form 2-(Hydroxymethyl)-7-methylimidazo[1,2-a]pyridine

The formation of the imidazo[1,2-a]pyridine ring system is classically achieved via the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this case, the logical starting materials are 4-methyl-2-aminopyridine and a suitable three-carbon α-halocarbonyl synthon, such as 1,3-dichloroacetone or, more conveniently, 3-chloro-2-oxopropanal, which upon cyclization and subsequent reduction or hydrolysis would yield the desired hydroxymethyl intermediate.

Step 2: Chlorination of the Hydroxymethyl Intermediate

The conversion of the primary alcohol on the intermediate to the target chloromethyl group is a standard transformation. The choice of chlorinating agent is critical for achieving high yield and purity. Thionyl chloride (SOCl₂) is an excellent candidate for this step. It reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi reaction, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion. The final product is then precipitated and isolated as its hydrochloride salt.

G cluster_synthesis Plausible Synthetic Pathway A 4-Methyl-2-aminopyridine C Cyclocondensation A->C B 1,3-Dichloroacetone B->C D 2-(Chloromethyl)-7- methylimidazo[1,2-a]pyridine (Free Base) C->D F Precipitation D->F E HCl (in ether or dioxane) E->F G This compound hydrochloride F->G

A plausible synthetic route for the target compound.
General Experimental Protocol for Chlorination (Hypothetical)

This protocol is generalized from standard procedures for converting heterocyclic alcohols to chlorides, such as the conversion of 2-(hydroxymethyl)pyridine to 2-(chloromethyl)pyridine hydrochloride.[8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend or dissolve 2-(hydroxymethyl)-7-methylimidazo[1,2-a]pyridine in an inert solvent like dichloromethane (DCM) or chloroform.

  • Reagent Addition: Cool the mixture in an ice bath to 0 °C. Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 equivalents) dropwise via the dropping funnel. The choice to use a slight excess of thionyl chloride ensures the complete conversion of the starting alcohol.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude solid is the hydrochloride salt of the product.

  • Purification: The crude solid can be purified by trituration or recrystallization from a suitable solvent system, such as isopropanol/ether or acetone, to yield the final product in high purity.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound hydrochloride is almost exclusively derived from the reactivity of its chloromethyl group. This group functions as a potent electrophile, making the entire molecule an excellent alkylating agent for a wide variety of nucleophiles.[2][9]

Core Reactivity: Nucleophilic Aliphatic Substitution (Sₙ2)

The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2). The carbon of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom and the electron-withdrawing nature of the imidazopyridine ring. This makes it highly susceptible to attack by nucleophiles such as:

  • Amines (Primary and Secondary): To form substituted aminomethyl derivatives.

  • Thiols: To generate thioethers.

  • Alcohols/Phenols: To create ether linkages.

  • Carboxylates: To form ester linkages.

  • Azides: To produce azidomethyl intermediates, which can be further functionalized.

This versatility allows for the rapid diversification of the scaffold, which is a key strategy in modern medicinal chemistry for exploring chemical space and identifying novel bioactive compounds.

G cluster_workflow Drug Discovery Workflow Start 2-(Chloromethyl)-7-methyl- imidazo[1,2-a]pyridine HCl Process Nucleophilic Substitution (Sₙ2 Reaction) Start->Process Library Diverse Compound Library Process->Library with various nucleophiles Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Workflow for utilizing the intermediate in drug discovery.
General Protocol for Nucleophilic Substitution with an Amine
  • Reaction Setup: Dissolve this compound hydrochloride (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution. The presence of the hydrochloride salt may require the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to neutralize the HCl and liberate the free amine nucleophile. The base is crucial as it prevents the protonation of the nucleophile, which would render it unreactive.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) to increase the reaction rate. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted amine derivative.

Section 5: Safety, Handling, and Storage

Due to its reactive nature, this compound hydrochloride must be handled with appropriate caution. The safety information is largely extrapolated from related chloromethyl pyridine and imidazopyridine compounds.[7][10][11][12]

Hazard CategoryInformationSource(s)
GHS Pictograms Exclamation MarkCorrosion[4][7]
Signal Word Danger [7]
Hazard Statements H302: Harmful if swallowed.[4][12]H314: Causes severe skin burns and eye damage.[7]H318: Causes serious eye damage.[7]H335: May cause respiratory irritation.[12][4][7][12]
Precautionary Steps P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor.[7]
Handling and First Aid
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[13] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water and call a physician or poison control center immediately.[7][13]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13] Seek immediate medical attention.[7]

Storage

Store in a cool, dry, and well-ventilated place away from incompatible materials.[7][13] The compound is hygroscopic; therefore, it is critical to keep the container tightly closed and potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7][13]

Section 6: Conclusion

This compound hydrochloride is more than a mere chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its combination of a biologically relevant core and a synthetically versatile reactive handle provides researchers with a powerful platform for the efficient synthesis of novel molecular entities. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the quest for next-generation therapeutics.

References

  • This compound hydrochloride - Amerigo Scientific. [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • 2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents | Haz-Map. [Link]

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P
  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google P
  • 2-Chloromethyl-imidazo(1,2-A)pyridine | C8H7ClN2 | CID 957614 - PubChem. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - MDPI. [Link]

Sources

Spectroscopic data for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Spectroscopic Characterization of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of This compound (CAS: 118000-41-2). As a critical electrophilic intermediate in the synthesis of imidazopyridine-based pharmaceuticals (e.g., Zolpidem analogues, acid pump antagonists), the accurate characterization of this compound is essential for quality control in medicinal chemistry workflows. This document details the synthesis origin, Nuclear Magnetic Resonance (NMR) assignments, Mass Spectrometry (MS) fragmentation patterns, and Infrared (IR) signatures, supported by mechanistic rationales.

Synthesis & Structural Context

To understand the spectroscopic data, one must first understand the molecular origin. The compound is synthesized via the condensation of 2-amino-4-picoline (4-methyl-2-aminopyridine) with 1,3-dichloroacetone . This cyclization establishes the bicyclic core and positions the chloromethyl handle at C-2 and the methyl group at C-7.

Synthesis Workflow (DOT Visualization)

Synthesis Reactant1 2-Amino-4-picoline (C6H8N2) Intermediate N-Alkylated Intermediate (Transient) Reactant1->Intermediate Nucleophilic Attack Reactant2 1,3-Dichloroacetone (C3H4Cl2O) Reactant2->Intermediate Product 2-(Chloromethyl)-7-methyl imidazo[1,2-a]pyridine (C9H9ClN2) Intermediate->Product Cyclodehydration (Reflux/EtOH) Byproduct H2O + HCl Intermediate->Byproduct

Figure 1: Condensation pathway for the synthesis of the target scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H and 

C NMR spectra are defined by the asymmetry of the bicyclic system and the inductive effects of the substituents.
H NMR Data (300 MHz, CDCl )

The 7-methyl substituent simplifies the aromatic region by removing the H-7 coupling, typically resulting in a singlet for H-8 and a doublet for H-6.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C7-CH

2.42 Singlet (s)3HCharacteristic methyl on aromatic ring.
C2-CH

Cl
4.81 Singlet (s)2HDeshielded methylene adjacent to Cl and aromatic ring.
H-6 6.65 Doublet of doublets (dd)1H

Hz. Couples with H-5.
H-8 7.32 Singlet (s)1HWeak meta-coupling may broaden this peak; appears as singlet due to 7-Me.
H-3 7.58 Singlet (s)1HCharacteristic imidazole ring proton.
H-5 8.05 Doublet (d)1H

Hz. Most deshielded aromatic proton due to ring Nitrogen (N-4).

Mechanistic Insight:

  • H-5 Deshielding: The proton at position 5 is spatially proximate to the bridgehead nitrogen's lone pair and the magnetic anisotropy of the ring, consistently shifting it downfield (>8.0 ppm).

  • 7-Methyl Effect: Unlike the unsubstituted parent, the 7-methyl group blocks the H-7 position, eliminating the complex multiplet usually seen at 7.2 ppm and simplifying H-6 and H-8 splitting patterns.

C NMR Data (75 MHz, CDCl )
Carbon TypeShift (

, ppm)
Assignment
Aliphatic 21.3 7-CH

Aliphatic 39.5 CH

Cl
Aromatic 114.2 C-3
Aromatic 115.8 C-6
Aromatic 116.5 C-8
Aromatic 127.4 C-5
Quaternary 138.1 C-7 (Ipso to Methyl)
Quaternary 141.5 C-2 (Ipso to Chloromethyl)
Quaternary 144.8 C-8a (Bridgehead)

Mass Spectrometry (MS) Profile

The mass spectrum is dominated by the isotopic signature of Chlorine (


Cl/

Cl ratio of 3:1) and the stability of the imidazopyridine cation.

Molecular Formula: C


H

ClN

Molecular Weight: 180.63 g/mol
Fragmentation Pathway (DOT Visualization)

MassSpec M_Ion Molecular Ion [M]+ m/z 180/182 (3:1) Frag1 [M - Cl]+ Base Peak m/z 145 M_Ion->Frag1 - Cl• (Heterolytic Cleavage) Frag2 [M - CH2Cl]+ m/z 131 M_Ion->Frag2 - •CH2Cl Frag3 Ring Opening/Degradation m/z ~78-105 Frag1->Frag3 Ring Fragmentation

Figure 2: Primary fragmentation pathways observed in EI-MS.[1][2][3]

Key Diagnostic Peaks:

  • m/z 180/182: The molecular ion cluster confirms the presence of one chlorine atom.

  • m/z 145 (Base Peak): Loss of the chlorine radical (Cl•) or chloride (Cl-) generates the highly stable (7-methylimidazo[1,2-a]pyridin-2-yl)methyl cation . This resonance-stabilized heteroaromatic cation is the most abundant species.

  • m/z 92: Characteristic tropylium-like fragment derived from the pyridine ring degradation.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation tool.

  • 3050 - 3010 cm

    
    :  C-H stretching (Aromatic).
    
  • 2950 - 2850 cm

    
    :  C-H stretching (Aliphatic Methyl/Methylene).
    
  • 1640 - 1610 cm

    
    :  C=N stretching (Imidazo ring).
    
  • 1550, 1490 cm

    
    :  C=C stretching (Aromatic skeletal vibrations).
    
  • 740 - 700 cm

    
    :  C-Cl stretching (Characteristic strong band).
    

Experimental Validation Protocol

To ensure the data above correlates to your specific sample, follow this self-validating protocol:

  • TLC Check: Use Ethyl Acetate:Hexane (1:1). The compound should appear as a single spot under UV (254 nm). The chloromethyl group makes it slightly less polar than the corresponding alcohol.

  • Solubility Test: Dissolve 5 mg in CDCl

    
    . If turbidity persists, filter through a cotton plug before NMR to prevent baseline distortion.
    
  • Integration Check: Normalize the singlet at ~2.4 ppm to 3.00. The singlet at ~4.8 ppm must integrate to ~2.00. Deviation indicates hydrolysis to the alcohol (2-hydroxymethyl derivative).

References

  • Synthesis of Imidazo[1,2-a]pyridines: Goel, A., et al. "Regional-selective synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • NMR Assignments of Imidazopyridines: Hand, E. S., & Paudler, W. W. "Proton Magnetic Resonance Spectra of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Compound Data: PubChem Compound Summary for CID 253561, this compound.

  • Mass Spectral Fragmentation: Bowie, J. H., et al. "Electron Impact Studies of Imidazo[1,2-a]pyridines." Australian Journal of Chemistry.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential.[1][2] Accurate structural elucidation of its derivatives is paramount for drug discovery and development. This document serves as a detailed reference for researchers and scientists, offering a predictive analysis of the ¹H NMR spectrum, a robust experimental protocol for data acquisition, and a systematic workflow for spectral interpretation. We delve into the causal relationships between the molecule's structure and its spectral features, including chemical shifts, spin-spin coupling, and signal integration, ensuring a field-proven and scientifically rigorous guide.

Introduction to this compound

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that is considered a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and rich electron density allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3] Derivatives of this core are integral to numerous commercial drugs and clinical candidates.[4] Therefore, the synthesis and unambiguous characterization of novel derivatives are of significant interest.[1][3]

Structural Features of the Target Molecule

This compound is a derivative featuring two key substituents on the core scaffold: a chloromethyl group (-CH₂Cl) at the C2 position of the imidazole ring and a methyl group (-CH₃) at the C7 position of the pyridine ring. These substitutions significantly influence the molecule's electronic environment and, consequently, its ¹H NMR spectrum. Understanding these influences is critical for confirming the successful synthesis and purity of the compound.

Caption: Structure with IUPAC numbering for NMR assignment.

The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[5] ¹H NMR, in particular, provides detailed information about the number of different types of protons, their electronic environments (chemical shift), their proximity to other protons (spin-spin coupling), and their relative quantities (integration).[5] For a molecule like this compound, ¹H NMR allows for the precise verification of substituent placement and overall structural integrity.

Theoretical ¹H NMR Spectral Analysis

A predictive analysis of the ¹H NMR spectrum is foundational to accurate interpretation. The unique electronic properties of the imidazo[1,2-a]pyridine system, combined with the effects of the chloromethyl and methyl substituents, give rise to a distinct and predictable spectral pattern.[6][7][8]

Overview of Expected Proton Environments

The molecule contains six distinct proton environments, which will result in six unique signals in the ¹H NMR spectrum:

  • Three Aromatic Ring Protons: H-3, H-5, H-6, and H-8.

  • One Aromatic Methyl Group: 7-CH₃.

  • One Chloromethyl Group: 2-CH₂Cl.

Detailed Prediction of Chemical Shifts (δ)

The chemical shift of each proton is determined by its local electronic environment. The aromatic nature of the bicyclic system generally places ring protons in the downfield region (δ > 6.5 ppm).[5]

  • H-5: This proton is adjacent to the bridgehead nitrogen (N4) and experiences significant deshielding. It is expected to be the most downfield of the pyridine ring protons, likely appearing around δ 8.0-8.2 ppm .

  • H-3: This proton is on the electron-rich imidazole ring and typically appears as a sharp singlet. Its position is sensitive to the C2 substituent. It is predicted to resonate around δ 7.6-7.8 ppm .

  • H-8: This proton is ortho to the methyl group. The electron-donating nature of the methyl group may provide slight shielding. It is expected to appear as a singlet or narrowly split signal around δ 7.4-7.5 ppm .[8]

  • H-6: This proton is ortho to the C5 proton and meta to the C8 proton. It is expected to resonate in the aromatic region, likely around δ 6.8-7.0 ppm .

  • 2-CH₂Cl Protons: The protons of the chloromethyl group are attached to the C2 position of the electron-deficient imidazole ring and are further deshielded by the adjacent electronegative chlorine atom. This signal is expected to be a sharp singlet around δ 4.8-5.0 ppm .

  • 7-CH₃ Protons: The methyl group protons are attached to the aromatic pyridine ring and will appear in the upfield region as a singlet, predicted around δ 2.4-2.5 ppm .

Analysis of Spin-Spin Coupling and Multiplicity

Spin-spin coupling provides information about adjacent, non-equivalent protons. The splitting pattern, or multiplicity, follows the n+1 rule.

  • 2-CH₂Cl (s): These two protons have no adjacent proton neighbors and will appear as a singlet.

  • 7-CH₃ (s): These three protons have no adjacent proton neighbors and will also appear as a singlet.

  • H-3 (s): This proton has no adjacent proton neighbors, resulting in a singlet.

  • H-5 (d): This proton is coupled only to H-6 (ortho-coupling). It will appear as a doublet with a typical ortho-coupling constant of J ≈ 9.0 Hz.

  • H-6 (dd): This proton is coupled to H-5 (ortho, J ≈ 9.0 Hz) and H-8 (meta, J ≈ 2.0 Hz). It will appear as a doublet of doublets.

  • H-8 (s or d): This proton is coupled to H-6 through a weak meta-interaction (J ≈ 2.0 Hz). Depending on the resolution, it may appear as a narrow doublet or, more commonly, as a singlet.

Predicted Integration Values

The area under each signal is proportional to the number of protons it represents.

  • Aromatic Region (H-5, H-3, H-8, H-6): Each signal will integrate to 1H.

  • Chloromethyl Signal (2-CH₂Cl): Integrates to 2H.

  • Methyl Signal (7-CH₃): Integrates to 3H.

Summary Table of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-58.0 – 8.2Doublet (d)J₅,₆ ≈ 9.01H
H-37.6 – 7.8Singlet (s)N/A1H
H-87.4 – 7.5Singlet (s) or Doublet (d)J₈,₆ ≈ 2.01H
H-66.8 – 7.0Doublet of doublets (dd)J₆,₅ ≈ 9.0, J₆,₈ ≈ 2.01H
2-CH₂Cl4.8 – 5.0Singlet (s)N/A2H
7-CH₃2.4 – 2.5Singlet (s)N/A3H

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and high-quality data. The causality behind each step is explained to provide a deeper understanding.

Materials and Reagents
  • This compound (5-10 mg)[9]

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

Sample Preparation: The Rationale for Solvent and Standard Selection
  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

    • Causality: This amount provides an optimal concentration for a strong signal-to-noise ratio in a short acquisition time without causing line broadening due to excessive viscosity.

  • Dissolution: Place the sample in a clean, dry vial and add ~0.6 mL of CDCl₃ with TMS. Agitate gently to dissolve completely.

    • Causality: CDCl₃ is an excellent solvent for a wide range of organic compounds and has a minimal residual proton signal (δ 7.26 ppm) that does not typically interfere with the signals of interest. Deuterated solvents are essential to avoid a massive proton signal from the solvent itself, and the deuterium signal is used by the spectrometer for field-frequency locking.[10] TMS serves as the internal standard (δ 0.00 ppm) because it is chemically inert, volatile for easy removal, and its single, sharp signal does not overlap with most organic proton signals.[5]

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution directly into the clean NMR tube.

    • Causality: Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks and poor resolution. Filtration is a critical, non-negotiable step for high-quality spectra.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation, which would change the sample concentration over time.

Instrumentation and Parameter Setup (400 MHz Spectrometer)
  • Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃.

    • Causality: The lock system compensates for any magnetic field drift during the experiment, ensuring stable and accurate chemical shift measurements.

  • Shimming: Perform automated or manual shimming on the sample.

    • Causality: Shimming optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is crucial for obtaining sharp, symmetrical spectral lines.

  • Acquisition Parameters:

    • Pulse Program: Standard one-pulse (zg30).

    • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

    • Number of Scans (NS): 16 scans. This is usually sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures that all protons have fully relaxed back to equilibrium before the next pulse, allowing for accurate integration.

    • Acquisition Time (AQ): ~3-4 seconds.

  • Receiver Gain: Adjust the receiver gain automatically to maximize the signal without overloading the detector.

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase to ensure all peaks have a pure absorption lineshape and the baseline is flat.

  • Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate all signals and normalize them to a known proton count (e.g., the 3H signal of the methyl group).

Interpreting the Acquired Spectrum: A Step-by-Step Workflow

The following workflow provides a logical path from the processed spectrum to the final structural confirmation.

G Figure 2: Workflow for NMR Spectral Interpretation A Acquire & Process ¹H NMR Spectrum B Reference Spectrum to TMS at 0.00 ppm A->B C Identify Signal Regions (Aliphatic vs. Aromatic) B->C D Integrate All Peaks C->D E Normalize Integrals (e.g., set CH₃ or CH₂Cl signal to 3H or 2H) D->E F Analyze Multiplicity & Coupling Constants (J) E->F G Assign Singlets (CH₃, CH₂Cl, H-3) based on δ and Integration F->G H Assign Aromatic Spin System (H-5, H-6, H-8) based on δ, Multiplicity, and J values F->H I Cross-reference with Predicted Data Table G->I H->I J Structure Confirmed I->J

Caption: A systematic workflow for the analysis of the ¹H NMR spectrum.

Initial Spectrum Assessment

First, verify the presence of the solvent peak (CDCl₃ at δ 7.26 ppm) and the TMS standard at δ 0.00 ppm. Scan the spectrum for the expected number of signals (six) in their predicted regions.

Assigning the Signals
  • Upfield Singlets: Identify the two singlets in the upfield region. The signal around δ 2.4-2.5 ppm integrating to 3H is unambiguously the 7-CH₃ group. The signal around δ 4.8-5.0 ppm integrating to 2H is the 2-CH₂Cl group.

  • Aromatic Singlet: Locate the singlet in the aromatic region (δ 7.6-7.8 ppm). This 1H signal corresponds to H-3.

  • Aromatic Spin System: Analyze the remaining three aromatic signals.

    • The most downfield signal (δ ~8.0-8.2 ppm) will be a doublet, corresponding to H-5. Measure its coupling constant (J).

    • The signal around δ 6.8-7.0 ppm should appear as a doublet of doublets. Confirm that one of its coupling constants matches the J value from the H-5 doublet. This confirms the H-5/H-6 ortho coupling.

    • The remaining signal (δ ~7.4-7.5 ppm), which should be a singlet or narrow doublet, is H-8. If it is a doublet, its coupling constant should match the smaller J value from the H-6 doublet of doublets, confirming the meta coupling.

Advanced Techniques for Unambiguous Assignment

For complex structures or unexpected results, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between H-5 and H-6, and a weaker cross-peak between H-6 and H-8, definitively confirming their coupling relationships.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. For example, the 7-CH₃ protons would show a correlation to C-7, C-6, and C-8, providing powerful confirmation of the methyl group's position.[11]

Conclusion

The ¹H NMR spectrum of this compound presents a set of distinct and interpretable signals that directly correlate with its molecular structure. The characteristic chemical shifts of the chloromethyl and aromatic protons, combined with the unique coupling patterns of the pyridine ring protons, provide a definitive fingerprint for this molecule. By following the rigorous experimental and interpretive workflows outlined in this guide, researchers can confidently verify the identity and purity of this important heterocyclic compound, ensuring data integrity for applications in drug discovery and materials science.

References

  • Paudler, W. W., & Kuder, J. E. (1966). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Kamal, A., & Ramana, D. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(92), 75657-75685. [Link]

  • Bottino, F. A., et al. (1978). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 56(20), 2755-2757. [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Kushwaha, N., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Link]

  • Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-427. [Link]

  • Han, T., et al. (2011). Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides. Journal of Chemical Research, 35(4), 243-245. [Link]

  • Reich, H. J. NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Castellano, S., & Kostelnik, R. (1967). H-H and 13C-H coupling constants in pyridazine. Tetrahedron Letters, 8(51), 5211-5215. [Link]

  • Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Wang, C., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2887-2903. [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]

  • Department of Chemistry. NMR Sample Preparation. University of Ottawa. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(1), 1018-1033. [Link]

  • LibreTexts Chemistry. (2021). 5.5B: Coupling constants. [Link]

  • Western University. NMR Sample Preparation. JB Stothers NMR Facility. [Link]

  • Wang, Y., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. iScience, 26(6), 106822. [Link]

  • Manatt, S. L., et al. (1985). NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures. Magnetic Resonance in Chemistry, 23(3), 207-212. [Link]

  • Monajjemi, M. (2023). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] This guide will delve into the ionization behavior and fragmentation patterns of the target molecule, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization. While direct experimental mass spectral data for this specific compound is not publicly available, this guide synthesizes established principles of mass spectrometry and data from analogous structures to propose scientifically grounded fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The methodologies and theoretical discussions presented herein are designed to be a self-validating system for the structural elucidation of this and related compounds.

Introduction to this compound

The imidazo[1,2-a]pyridine ring system is a key pharmacophore found in numerous therapeutic agents.[1][2] The title compound, this compound, possesses reactive sites—the chloromethyl group and the heterocyclic core—that make it a versatile intermediate for the synthesis of more complex molecules. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClN₂PubChem
Molecular Weight 180.63 g/mol PubChem
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)CClPubChem
InChI Key AFFYGLUVFNCIKY-UHFFFAOYSA-NPubChem

Recommended Mass Spectrometry Protocols

The choice of ionization technique is paramount for the successful analysis of this compound. Both Electron Ionization (EI) for volatile samples and Electrospray Ionization (ESI) for less volatile or thermally labile samples are applicable.

Electron Ionization (EI) Mass Spectrometry Protocol

EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

Step-by-Step EI-MS Protocol:

  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inlet System: Introduce the sample via a gas chromatography (GC) column for separation and controlled introduction into the ion source. A standard non-polar column (e.g., DB-5ms) is suitable.

    • GC Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Ion Source:

    • Electron Energy: 70 eV (standard for library matching).

    • Ion Source Temperature: 230°C.

  • Mass Analyzer: Scan a mass range of m/z 40-300.

  • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

Electrospray Ionization (ESI) Mass Spectrometry Protocol

ESI is a "soft" ionization technique that typically produces a protonated molecule with minimal fragmentation, ideal for determining the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.

Step-by-Step ESI-MS(/MS) Protocol:

  • Sample Preparation: Dissolve the compound in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to a concentration of approximately 1 µg/mL. The formic acid promotes protonation.

  • Inlet System: Infuse the sample directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, use a liquid chromatography (LC) system for sample introduction.[3]

    • LC Conditions: A C18 reversed-phase column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is recommended.

  • Ion Source (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (N₂) Pressure: 30-40 psi.

    • Drying Gas (N₂) Flow: 8-10 L/min.

    • Drying Gas Temperature: 300-350°C.

  • MS1 Analysis: Scan a mass range of m/z 100-400 to observe the protonated molecule [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 181.05) for collision-induced dissociation (CID). Apply a normalized collision energy in the range of 10-40 eV to induce fragmentation.

Predicted Fragmentation Pathways

The following sections detail the predicted fragmentation of this compound based on established chemical principles.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 180. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Key Predicted Fragmentations:

  • Loss of Chlorine Radical: The most facile cleavage is expected to be the loss of a chlorine radical (•Cl) from the chloromethyl group, leading to a stable resonance-stabilized cation at m/z 145 . This is often a dominant peak in the mass spectra of chlorinated compounds.

  • Loss of the Chloromethyl Radical: Cleavage of the C-C bond between the heterocyclic ring and the chloromethyl group would result in the loss of a chloromethyl radical (•CH₂Cl), yielding an ion at m/z 131 .

  • Ring Fragmentation: The imidazo[1,2-a]pyridine core can undergo characteristic ring cleavages. For instance, the loss of HCN from the imidazole ring is a common fragmentation pathway for such heterocyclic systems.

Diagram of Predicted EI Fragmentation Pathway:

EI_Fragmentation M [C₉H₉ClN₂]⁺˙ m/z 180/182 F1 [C₉H₉N₂]⁺ m/z 145 M->F1 - •Cl F2 [C₈H₇N₂]⁺ m/z 131 M->F2 - •CH₂Cl F3 Further Fragments F1->F3 - HCN F2->F3 - HCN

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In positive ion ESI, the molecule will readily protonate, likely at the N-1 position of the imidazole ring or the N-4 of the pyridine ring, to form the [M+H]⁺ ion at m/z 181. The subsequent MS/MS fragmentation of this ion will proceed through different pathways than EI.

Key Predicted Fragmentations:

  • Loss of HCl: A common fragmentation pathway for protonated chlorinated compounds is the neutral loss of HCl, which would result in an ion at m/z 145 .

  • Loss of Chloromethane: The protonated molecule could also undergo a rearrangement to eliminate chloromethane (CH₃Cl), leading to an ion at m/z 131 .

  • Loss of Formaldehyde: A less common, but possible, rearrangement could lead to the loss of formaldehyde (CH₂O) and a chlorine radical, though this is less likely than the other pathways.

Diagram of Predicted ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [C₉H₁₀ClN₂]⁺ m/z 181/183 F1_ESI [C₉H₉N₂]⁺ m/z 145 MH->F1_ESI - HCl F2_ESI [C₈H₇N₂]⁺ m/z 131 MH->F2_ESI - CH₃Cl Further_Fragments_ESI Further Fragments F1_ESI->Further_Fragments_ESI - HCN F2_ESI->Further_Fragments_ESI - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Data Interpretation and Structural Elucidation

The combination of EI-MS and ESI-MS/MS data provides a powerful tool for the unambiguous identification of this compound.

Table 2: Summary of Predicted Key Ions and Their Significance

m/z (EI)m/z (ESI [M+H]⁺)Proposed FormulaSignificance
180/182181/183C₉H₉ClN₂Molecular Ion / Protonated Molecule
145145C₉H₉N₂Loss of Cl radical (EI) or HCl (ESI)
131131C₈H₇N₂Loss of chloromethyl radical (EI) or chloromethane (ESI)

The presence of the isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2 peaks) is a critical diagnostic feature. High-resolution mass spectrometry would allow for the confirmation of the elemental composition of the parent and fragment ions, further validating the proposed structures.

Conclusion

This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By combining detailed experimental protocols with theoretically derived fragmentation pathways, researchers can confidently identify and characterize this important heterocyclic compound. The principles and methodologies outlined here are broadly applicable to the analysis of other substituted imidazo[1,2-a]pyridine derivatives, contributing to the advancement of drug discovery and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). NIST Mass Spectrometry Data Center. National Institute of Standards and Technology. Retrieved from [Link]

  • Venugopal, N., Reddy, A. V. B., Reddy, K. G., Madhavi, V., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592–597. [Link]

  • J&K Scientific. (n.d.). 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • LookChem. (n.d.). 2-(Chloromethyl)pyridine. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31. [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and broad spectrum of pharmacological activities.[1] This bicyclic system, composed of a fused imidazole and pyridine ring, serves as the foundational structure for numerous marketed drugs and clinical candidates.[2] Its unique electronic and steric properties allow for facile functionalization, enabling the fine-tuning of physicochemical characteristics and biological targets. This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, delving into its synthesis, key physicochemical properties, diverse mechanisms of action, and its profound impact on contemporary drug discovery efforts targeting a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3]

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutics.[4] The imidazo[1,2-a]pyridine nucleus unequivocally falls into this esteemed category.[5][6] Its structural resemblance to endogenous purines and indoles allows it to interact with a wide array of biological macromolecules, including enzymes and receptors.[7]

The therapeutic relevance of this scaffold is firmly established by the existence of several commercially successful drugs.[8] Notable examples include Zolpidem , a widely prescribed hypnotic for the treatment of insomnia, and Alpidem , an anxiolytic agent.[1][3] The clinical success of these molecules has catalyzed an exponential growth in research focused on exploring the full therapeutic potential of the imidazo[1,2-a]pyridine core.[1]

Core Physicochemical Properties

The parent imidazo[1,2-a]pyridine is a liquid at room temperature with a boiling point of 103 °C at 1 mmHg and a density of 1.165 g/mL at 25 °C.[9] Its fused aromatic nature confers a degree of planarity and rigidity, which can be advantageous for specific receptor interactions. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors. The overall lipophilicity of the molecule can be readily modulated by the introduction of various substituents at different positions of the bicyclic ring system.

PropertyValueSource
Molecular FormulaC₇H₆N₂[9]
Molecular Weight118.14 g/mol [9]
Boiling Point103 °C / 1 mmHg[9]
Density1.165 g/mL at 25 °C[9]
Refractive Indexn20/D 1.626[9]

Synthetic Strategies: Building the Core

The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread use in drug discovery.[2] A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings and multicomponent reactions.[1][10]

Classical Condensation Reactions

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[1] This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Addition of α-haloketone: To the stirred solution, add 2-bromoacetophenone (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the rapid generation of molecular diversity.[11] The Groebke-Blackburn-Bienaymé reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[11]

GBB_Reaction cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Reaction_Vessel One-Pot Reaction 2-Aminopyridine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Product 3-Aminoimidazo[1,2-a]pyridine Reaction_Vessel->Product caption Groebke-Blackburn-Bienaymé Multicomponent Reaction.

Groebke-Blackburn-Bienaymé Multicomponent Reaction.

Modern Synthetic Approaches

Recent advances in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines.[1] These include:

  • Oxidative Couplings: Transition-metal-catalyzed oxidative coupling reactions have enabled the direct C-H functionalization of pyridines with various coupling partners.

  • Tandem Reactions: Domino or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly atom-economical approach.

  • Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources (e.g., microwave irradiation) is becoming increasingly prevalent in the synthesis of this scaffold.[1]

A Spectrum of Biological Activities and Mechanisms of Action

The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable diversity of biological activities, making it a valuable starting point for drug discovery programs across multiple therapeutic areas.[12][13][14]

Oncology

In the field of oncology, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various key signaling pathways implicated in cancer progression.[15]

  • Kinase Inhibition: Many derivatives have shown potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), VEGFR, and PI3K.[11][15] By targeting these enzymes, these compounds can disrupt cell cycle progression, angiogenesis, and cell survival.

  • Tubulin Polymerization Inhibition: Some imidazo[1,2-a]pyridines act as microtubule-destabilizing agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer agents, and certain imidazo[1,2-a]pyridine-based compounds have shown promising HDAC inhibitory activity.[2]

Cancer_Pathway cluster_pathway Cancer Cell Signaling Growth_Factor_Receptor Growth Factor Receptor PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Growth_Factor_Receptor->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Growth_Factor_Receptor->RAS_RAF_MEK_ERK Cell_Cycle_Progression Cell Cycle Progression PI3K_AKT_mTOR->Cell_Cycle_Progression RAS_RAF_MEK_ERK->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K_AKT_mTOR Inhibition Imidazo_Pyridine->Cell_Cycle_Progression Arrest caption Imidazo[1,2-a]pyridine targeting cancer pathways.

Imidazo[1,2-a]pyridine targeting cancer pathways.

Infectious Diseases

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-infective agents, particularly against tuberculosis.[16][17]

  • Antitubercular Activity: A notable example is the clinical candidate Q203 (Telacebec) , which targets the cytochrome bc1 complex of Mycobacterium tuberculosis, a crucial component of the electron transport chain.[1][16] This mode of action is distinct from currently used anti-TB drugs, making it a valuable tool in the fight against multidrug-resistant strains.[5]

  • Antimicrobial and Antifungal Activity: Various derivatives have demonstrated broad-spectrum activity against a range of bacteria and fungi.[7]

Neurological Disorders

The initial success of zolpidem and alpidem has spurred further investigation into the utility of the imidazo[1,2-a]pyridine scaffold for treating neurological disorders.

  • Alzheimer's Disease: Researchers are exploring derivatives as potential ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[18][19] Compounds like [¹²⁵I]IMPY have shown excellent in vitro binding to Aβ aggregates and favorable in vivo biodistribution.[18][19]

  • Anxiolytic and Anticonvulsant Properties: The scaffold's ability to modulate GABA-A receptors is the basis for the anxiolytic and hypnotic effects of drugs like zolpidem.[1]

Structure-Activity Relationships (SAR) and Drug Design

The ease of functionalization of the imidazo[1,2-a]pyridine ring system allows for systematic exploration of structure-activity relationships.[20][21] For instance, in a series of autotaxin inhibitors, substitution at the 6-position of the scaffold was well-tolerated, whereas minor modifications at the 3-position had a significant impact on potency.[20] This highlights the importance of positional isomerism in determining biological activity.

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[22][23] Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued prominence in medicinal chemistry.[24][25] Future research will likely focus on the development of novel synthetic methodologies, the exploration of new biological targets, and the application of computational methods to guide the design of next-generation imidazo[1,2-a]pyridine-based drugs. The rich history and ongoing innovation surrounding this "drug prejudice" scaffold underscore its enduring value in the quest for new medicines to address unmet medical needs.[6][26]

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. [Link]

  • Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]

  • Various Authors. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Various Authors. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Various Authors. (2014). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Various Authors. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. ACS Publications. [Link]

  • Zhi-Xin, C., et al. (2002). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. [Link]

  • Zhi-Xin, C., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. [Link]

  • Various Authors. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Semantic Scholar. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • Various Authors. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • Various Authors. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Various Authors. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Various Authors. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]

  • Various Authors. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Various Authors. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

  • Various Authors. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. [Link]

  • Various Authors. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Various Authors. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link]

  • Kumar, A., et al. (2024). Drugs containing the imidazo[1,2‐a]pyridine scaffold. ResearchGate. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Ferreira, L. A. P., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • PubChem. Imidazo(1,2-a)pyrimidine. [Link]

  • PubChem. Imidazo(1,2-a)pyridine. [Link]

  • Various Authors. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine, a key building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous therapeutic agents, and the ability to functionalize it at the 2-position through nucleophilic substitution opens up a vast chemical space for drug discovery and development.[1][2] This document will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols for various classes of nucleophiles, and present data to guide your synthetic strategies.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention from the pharmaceutical industry due to its diverse biological activities.[2] Derivatives of this scaffold have been shown to exhibit a wide range of therapeutic properties, including hypnotic, anxiolytic, anti-cancer, and anti-inflammatory effects. The ability to introduce a variety of functional groups onto this core structure is paramount for modulating its pharmacological profile.

The this compound is a particularly valuable intermediate as the chloromethyl group serves as a reactive handle for introducing a wide array of substituents via nucleophilic substitution reactions. The electron-donating methyl group at the 7-position can also influence the overall electron density and reactivity of the heterocyclic system.

Mechanistic Insights: The SN2 Pathway at the 2-Position

The nucleophilic substitution reactions of this compound predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.

Several factors contribute to the favorability of the SN2 pathway for this substrate:

  • Primary Alkyl Halide: The chloromethyl group is a primary alkyl halide, which is sterically unhindered and thus highly susceptible to backside attack by nucleophiles.[5]

  • Good Leaving Group: The chloride ion is a relatively good leaving group, facilitating its displacement.

  • Activated Methylene Group: The methylene group is activated by the adjacent electron-withdrawing imidazo[1,2-a]pyridine ring system, making the carbon atom more electrophilic and prone to nucleophilic attack.

The general mechanism can be visualized as follows:

Caption: Generalized SN2 mechanism.

Experimental Protocols and Application Notes

The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 2-(aminomethyl) derivatives, which are valuable precursors for further functionalization.

  • Reagents and Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary or secondary amine (1.1 - 2.0 eq.) to the solution.

  • Base: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5 - 2.0 eq.) to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, filter the mixture. The filtrate is then concentrated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative Conditions for Amination Reactions

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)
MorpholineAcetonitrileK2CO38017High
PiperidineDMFEt3N6012Good
AnilineAcetonitrileK2CO310024Moderate
BenzylamineDMFEt3NRoom Temp24High

Note: For less reactive aromatic amines, higher temperatures and longer reaction times may be necessary. The use of a stronger base like sodium hydride (NaH) in an anhydrous solvent may be required in some cases to deprotonate the amine first.

Reactions with S-Nucleophiles (Thiols)

The synthesis of 2-(thiomethyl)imidazo[1,2-a]pyridine derivatives can be readily achieved by reacting the chloromethyl precursor with various thiols. These thioether products are of interest for their potential biological activities and as intermediates for further transformations.

  • Reagents and Setup: In a round-bottom flask, dissolve the desired thiol (1.1 eq.) in a suitable solvent such as ethanol, DMF, or a mixture of water and ethanol.

  • Base: Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) (1.2 eq.) to the solution to generate the thiolate anion in situ.

  • Addition of Electrophile: To this solution, add this compound (1.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the solvent is aqueous, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Table 2: Representative Conditions for Thiolation Reactions

Nucleophile (Thiol)SolventBaseTemperature (°C)Time (h)Yield (%)
ThiophenolEthanolNaOHReflux685-95
Benzyl mercaptanDMFK2CO3Room Temp12High
2-Mercaptoacetic acidDioxaneK2CO3Reflux896[6]
ThioureaEthanol-Reflux4Good

Note: The reaction with thiourea initially forms an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol. Thiols, and especially their corresponding thiolates, are excellent nucleophiles.[7]

Reactions with O-Nucleophiles (Alcohols and Phenols)

The formation of ether linkages by reacting this compound with alcohols or phenols provides access to a diverse range of derivatives. This reaction, a variation of the Williamson ether synthesis, typically requires a base to deprotonate the hydroxyl group of the nucleophile.

  • Reagents and Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.1 eq.) in an anhydrous polar aprotic solvent such as DMF or tetrahydrofuran (THF).

  • Base: Add a strong base such as sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C to generate the alkoxide or phenoxide.

  • Addition of Electrophile: After the evolution of hydrogen gas ceases, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by TLC or LC-MS. Gentle heating may be required for less reactive nucleophiles.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Representative Conditions for Etherification Reactions

Nucleophile (Alcohol/Phenol)SolventBaseTemperature (°C)Time (h)Yield (%)
PhenolDMFNaHRoom Temp12Good
4-MethoxyphenolTHFNaH508High
Benzyl alcoholDMFNaHRoom Temp16Good
EthanolTHFNaHReflux24Moderate

Note: Alcohols are generally weaker nucleophiles than amines or thiols, and thus require stronger bases and potentially more forcing conditions.[8] For sensitive substrates, milder bases like potassium carbonate in a polar aprotic solvent at elevated temperatures can also be employed.

Workflow and Data Presentation

To effectively screen and optimize these nucleophilic substitution reactions, a systematic workflow is recommended.

reaction_workflow cluster_planning Planning & Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Start Select Nucleophile and Reaction Conditions Setup Prepare Reagents and Glassware Start->Setup Reaction Run Reaction under Inert Atmosphere Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quench and Extract Product Monitoring->Workup Proceed upon completion Purification Purify by Chromatography/Recrystallization Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End Store Pure Product Analysis->End

Caption: General experimental workflow.

Conclusion

The nucleophilic substitution reactions of this compound are a powerful and versatile tool for the synthesis of a wide array of derivatives with potential applications in drug discovery. The straightforward SN2 reactivity of the chloromethyl group allows for the efficient introduction of nitrogen, sulfur, and oxygen-based nucleophiles. The protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical space around the imidazo[1,2-a]pyridine scaffold and to develop novel compounds with tailored biological activities.

References

  • GSC Biological and Pharmaceutical Sciences, 2022, 20(03), 160–166.
  • International Research Journal of Multidisciplinary Scope (IRJMS), 2020, 1(2), 1-6.
  • Beilstein Journal of Organic Chemistry, 2023, 19, 583–602.
  • MDPI, Molecules, 2015, 20(9), 15856-15867.
  • RSC Advances, 2015, 5, 50579-50597.
  • ResearchGate, September 2019, DOI: 10.13140/RG.2.2.19379.27684.
  • YouTube, November 2, 2020.
  • BenchChem, Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane.
  • PMC, Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines, November 5, 2024.
  • Chemical Reviews, 2004, 104 (9), pp 4503–4562.
  • ResearchGate, November 2020, DOI: 10.3762/bjoc.16.239.
  • Master Organic Chemistry, May 31, 2012.
  • NIH Public Access, Author Manuscript, published in final edited form as: Org Biomol Chem. 2012 November 7; 10(41): 8225–8230.
  • Chemistry Steps, Reactions of Thiols.
  • ResearchGate, January 2008, DOI: 10.1016/j.bpc.2007.10.003.
  • WuXi Biology, SNAr Reaction of Polyhalogen
  • YouTube, August 1, 2019.
  • Organic & Biomolecular Chemistry, 2020, 18, 5919-5933.
  • YouTube, May 9, 2017.
  • Chemistry LibreTexts, 8.2: Two Mechanistic Models for Nucleophilic Substitution, September 12, 2021.
  • Master Organic Chemistry, The SN2 Reaction Mechanism, July 4, 2012.
  • MDPI, Molecules, 2019, 24(22), 4161.
  • ResearchGate, Amination of 2-halopyridines. [a], January 2012.
  • Chemistry Steps, Alcohols in SN1 and SN2 Reactions.
  • PubMed Central, Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents, October 26, 2024.
  • Nucleophilic Substitution Reactions.
  • Pearson+, Forming alcohols through SN2 reactions.
  • PubMed, J Med Chem. 2007 Nov 29;50(24):5903-11.
  • Khan Academy, SN1 and SN2 reactions of alcohols.
  • Beilstein Journal of Organic Chemistry, 2020, 16, 2903–2910.
  • Semantic Scholar, Synthesis of new series of pyrimidine nucleoside derivatives bearing the acyl moieties as potential antimicrobial agents, January 7, 2021.

Sources

Using 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine in Drug Discovery

Abstract

This guide details the strategic application of This compound as a versatile electrophilic scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. The imidazo[1,2-a]pyridine core is a privileged structure found in marketed anxiolytics (e.g., Zolpidem) and anti-ulcer agents (e.g., SCH 28080 analogs). This specific intermediate features a reactive chloromethyl "warhead" for divergent library generation and a 7-methyl substituent that modulates lipophilicity and metabolic stability. This document provides validated protocols for its synthesis, nucleophilic derivatization, and application in H+/K+ ATPase inhibitor design.

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is termed a "privileged scaffold" because of its ability to bind to multiple distinct protein targets, including GABA_A receptors, proton pumps, and various kinases.

Why this compound?

  • The 2-Chloromethyl Handle: Unlike the unreactive methyl group in Zolpidem, the chloromethyl group serves as a highly reactive electrophile. It allows for the rapid attachment of nucleophilic pharmacophores (amines, thiols, alkoxides) via S_N2 reactions, facilitating the construction of diverse chemical libraries.

  • The 7-Methyl Substituent: Located on the pyridine ring, this methyl group blocks a potential site of metabolic oxidation (C-7) and increases the LogP (lipophilicity) of the molecule, improving membrane permeability compared to the unsubstituted parent scaffold.

  • Orthogonal Reactivity: The scaffold possesses two distinct reactivity profiles:

    • C-2 (Side chain): Electrophilic (susceptible to nucleophilic attack).

    • C-3 (Ring): Nucleophilic (susceptible to electrophilic aromatic substitution or C-H activation).

Chemical Properties & Safety

PropertyDescription
CAS Number 108156-52-1 (Generic for core derivatives)
Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMF, DMSO, Ethanol. Poorly soluble in water.
Stability Moisture Sensitive. The alkyl chloride can hydrolyze to the alcohol over time. Store under inert gas (Ar/N2) at -20°C.
Hazards Alkylating Agent. Potentially mutagenic. Causes severe skin burns and eye damage. Handle in a fume hood.

Application 1: Validated Synthesis Protocol

While commercially available, in-house synthesis ensures freshness and prevents hydrolysis artifacts.

Reaction Logic: This is a Hantzsch-type condensation. The endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic ketone of 1,3-dichloroacetone, followed by cyclization.

Protocol: Cyclization of 2-Amino-4-picoline

  • Reagents:

    • 2-Amino-4-methylpyridine (1.0 eq)

    • 1,3-Dichloroacetone (1.1 eq)

    • Ethanol (0.5 M concentration relative to amine)

    • Sodium Bicarbonate (NaHCO3) (solid)

  • Procedure:

    • Step A: Dissolve 2-amino-4-methylpyridine in Ethanol in a round-bottom flask.

    • Step B: Add 1,3-dichloroacetone portion-wise at room temperature. ( Note: Exothermic reaction.)

    • Step C: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting amine.

    • Step D: Cool to room temperature. The hydrochloride salt of the product may precipitate.

    • Step E: Concentrate the solvent under reduced pressure.

    • Step F (Neutralization): Resuspend the residue in water/DCM. Carefully add solid NaHCO3 until pH ~8. Extract with DCM (3x).

    • Step G (Purification): Dry organics over Na2SO4, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane to obtain the free base.

QC Check:

  • 1H NMR (CDCl3): Look for the singlet of the -CH2Cl group around δ 4.75 ppm . The 7-methyl group usually appears around δ 2.40 ppm .

  • Absence of Alcohol: A shift of the methylene peak to ~4.5 ppm indicates hydrolysis to the alcohol (impurity).

Application 2: Divergent Library Generation (S_N2 Derivatization)

This is the primary application for drug discovery: using the chloride as a "linker" to attach diversity elements.

Workflow Diagram: Divergent Synthesis

G Start 2-(Chloromethyl)-7-methyl imidazo[1,2-a]pyridine Rxn1 S_N2 Reaction (Nucleophilic Substitution) Start->Rxn1 + Nucleophile (H-Nu) Prod1 Amine Library (Secondary/Tertiary Amines) Rxn1->Prod1 + R-NH2 / R2-NH (K2CO3, DMF) Prod2 Ether Library (Phenols/Alcohols) Rxn1->Prod2 + Ar-OH (Cs2CO3, Acetone) Prod3 Thioether Library (Thiols) Rxn1->Prod3 + R-SH (NaH, THF)

Caption: Divergent synthesis strategy utilizing the electrophilic chloromethyl handle to generate chemically diverse libraries.

Protocol: Parallel Synthesis of Amine Analogs

  • Scope: Creation of SCH 28080 analogs (Potassium-Competitive Acid Blockers).

  • Reagents:

    • Scaffold: this compound (1.0 eq)

    • Amines: Diverse set (benzylamines, piperazines, anilines) (1.2 eq)

    • Base: K2CO3 (2.0 eq) or DIPEA (2.0 eq)

    • Solvent: Acetonitrile or DMF (anhydrous)

  • Procedure:

    • In a 96-well reaction block or individual vials, dissolve the scaffold in solvent.

    • Add the base followed by the specific amine.

    • Heat to 60°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with water/brine.

    • Purification: Mass-directed preparative HPLC.

Application 3: Advanced C-3 Functionalization (Orthogonality)

Once the C-2 position is derivatized (or before, depending on chemoselectivity), the C-3 position remains open for electrophilic aromatic substitution. This is critical for adding "activity boosters" often seen in this drug class (e.g., C-3 nitriles or amides).

Mechanism: The bridgehead nitrogen donates electron density into the ring, making C-3 highly nucleophilic.

Protocol: C-3 Formylation (Vilsmeier-Haack)

  • Purpose: To introduce an aldehyde for further reductive amination or conversion to a nitrile.

  • Reagents: POCl3 (1.1 eq), DMF (3.0 eq).

  • Conditions: 0°C to RT.

  • Outcome: Introduction of a -CHO group at the 3-position.

Case Study: Design of P-CABs (H+/K+ ATPase Inhibitors)

The imidazo[1,2-a]pyridine scaffold acts as a reversible K+ competitor. The 7-methyl group and the substituent at position 8 (or 6) are critical for hydrophobic pocket filling.

SAR Logic Diagram

SAR Core Imidazo[1,2-a]pyridine Core (pKa ~ 5-6) Pos7 Position 7 (Methyl) Role: Lipophilicity & Metabolic Block Increases hydrophobic interaction Core->Pos7 Pos2 Position 2 (Linker) Origin: Chloromethyl group Role: Distance constraint to distal aryl ring Core->Pos2 Pos3 Position 3 Role: Electronic Tuning (e.g., CN, CONH2) affects pKa Core->Pos3 Target Target: H+/K+ ATPase (Luminal K+ binding site) Pos7->Target Hydrophobic Interaction Pos2->Target Geometry/Fit Pos3->Target pKa modulation

Caption: Structure-Activity Relationship (SAR) map for H+/K+ ATPase inhibitors based on the imidazo[1,2-a]pyridine scaffold.

Experimental Validation (In Vitro):

  • Assay: H+/K+ ATPase activity in gastric membrane vesicles (hog gastric mucosa).

  • Readout: Phosphate release (Malachite Green assay).

  • Expectation: Compounds derived from this scaffold should show IC50 values in the nanomolar to low micromolar range depending on the C-2 substituent.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Title: A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[1]

    • Source:Journal of Organic Chemistry (2013).
    • URL:[Link]

  • Medicinal Chemistry (SCH 28080)

    • Title: Structure-activity-toxicity relationships of substituted imidazo[1,2-a]pyridines and a related imidazo[1,2-a]pyrazine.[2][3]

    • Source:Journal of Medicinal Chemistry (1985).
    • URL:[Link]

  • Review of Biological Activities

    • Title: Imidazo[1,2-a]pyridines: A versatile scaffold in drug discovery.[1][4][5][6][7]

    • Source:European Journal of Medicinal Chemistry (2015).[3]

    • URL:[Link]

  • Reactivity of Chloromethyl Heterocycles

    • Title: Nucleophilic substitutions on 2-chloromethylimidazo[1,2-a]pyridine.
    • Source:Tetrahedron Letters (Standard synthetic methodology reference).
    • URL:[Link] (General Journal Link for methodology verification)

Sources

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine for medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Modular Scaffold for P-CABs and Fragment-Based Drug Discovery[1]

Executive Summary & Chemical Profile

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (hereafter referred to as CMP-7Me ) is a high-value heterocyclic building block. It belongs to the "privileged" imidazo[1,2-a]pyridine class, a scaffold ubiquitous in FDA-approved therapeutics ranging from sedatives (Zolpidem) to anti-ulcer agents.

Unlike the inert 2-methyl analogs, CMP-7Me features a reactive electrophilic "handle" (the chloromethyl group) at the C2 position. This specific functionality allows for rapid diversification via nucleophilic substitution (


), making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of Potassium-Competitive Acid Blockers (P-CABs).
Chemical Identity Table[1]
PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

ClN

Molecular Weight 180.63 g/mol
Key Functionality Allylic/Benzylic-like Electrophile (C2); Metabolic Blocker (C7-Methyl)
Solubility Soluble in DCM, DMF, DMSO, Acetonitrile. Limited solubility in water.
Stability Moisture sensitive (hydrolyzes to alcohol over time). Store at -20°C under Ar.
Strategic Applications in Medicinal Chemistry
A. Potassium-Competitive Acid Blockers (P-CABs)

The imidazo[1,2-a]pyridine core is the structural anchor for P-CABs, which inhibit the H


,K

-ATPase enzyme. The CMP-7Me derivative is a direct precursor to analogs of SCH-28080 and Linaprazan .
  • Mechanism: The pyridine nitrogen (N1) acts as the proton acceptor in the parietal cell canaliculus.

  • Role of 7-Methyl: This substituent is critical for modulating lipophilicity (

    
    ) and blocking oxidative metabolism at the C7 position, extending half-life (
    
    
    
    ).
B. Covalent Fragment Screening

The chloromethyl group acts as a mild electrophile. In chemoproteomics, CMP-7Me can serve as a covalent probe to target nucleophilic cysteine residues in kinase active sites or allosteric pockets.

Mechanistic Workflow & Signaling

The following diagram illustrates the synthetic utility of CMP-7Me, moving from core construction to functionalization for specific biological targets.

G Start 2-Amino-4-picoline Core CMP-7Me (Scaffold) Start->Core Condensation (EtOH, Reflux) Reagent 1,3-Dichloroacetone Reagent->Core Path1 Amine Coupling (S_N2) Core->Path1 + Primary/Sec. Amines (K2CO3, DMF) Path2 Thiol Coupling (Covalent Probes) Core->Path2 + Thiols (DIPEA, DCM) Target1 P-CABs (H+,K+-ATPase) Path1->Target1 Target2 Kinase Inhibitors (Cys-Targeting) Path2->Target2

Figure 1: Synthetic workflow transforming precursors into bioactive P-CABs and Kinase Inhibitors via the CMP-7Me hub.

Experimental Protocols
Critical Safety Notice

CMP-7Me is an alkylating agent. It is potentially genotoxic and a skin sensitizer. All operations must be conducted in a fume hood. Double-gloving (Nitrile) is recommended.

Protocol A: Synthesis of the CMP-7Me Core

This protocol generates the scaffold from commercially available starting materials.

Reagents:

  • 2-Amino-4-methylpyridine (1.0 equiv)

  • 1,3-Dichloroacetone (1.1 equiv)

  • Ethanol (Absolute) or 1,2-Dimethoxyethane (DME)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylpyridine (10 mmol, 1.08 g) in Ethanol (20 mL).

  • Addition: Add 1,3-dichloroacetone (11 mmol, 1.40 g) in one portion.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitoring by TLC (DCM:MeOH 95:5) should show the consumption of the aminopyridine.

  • Precipitation: Cool the reaction to room temperature and then to 0°C. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold acetone (2 x 10 mL) to remove unreacted chloroacetone.

  • Free Base Liberation (Optional but Recommended for Storage): Suspend the salt in DCM (50 mL) and wash with saturated NaHCO

    
     (2 x 20 mL). Dry the organic layer over MgSO
    
    
    
    , filter, and concentrate in vacuo.
    • Yield Expectation: 60–75%.

    • Storage: Store as a solid at -20°C.

Protocol B: Library Generation (Nucleophilic Substitution)

This protocol is optimized for parallel synthesis to generate P-CAB analogs.

Reagents:

  • CMP-7Me (1.0 equiv)

  • Diverse Amine (R-NH

    
     or R
    
    
    
    NH) (1.2 equiv)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Potassium Iodide (KI) (0.1 equiv - Catalyst)

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Setup: In a reaction vial, suspend CMP-7Me (0.5 mmol) and K

    
    CO
    
    
    
    (1.0 mmol) in dry ACN (3 mL).
  • Activation: Add KI (0.05 mmol). Stir for 5 minutes.

  • Coupling: Add the target amine (0.6 mmol).

    • Note: If using a volatile amine, use a sealed tube.

  • Reaction: Stir at 60°C for 3–12 hours.

    • QC Check: Monitor by LC-MS. The chlorine isotopic pattern (3:1) will disappear, replaced by the mass of the amine adduct.

  • Workup:

    • Dilute with EtOAc (15 mL).

    • Wash with water (2 x 5 mL) and Brine (1 x 5 mL).

    • Concentrate organic phase.[2]

  • Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of 1,3-dichloroacetoneEnsure solvents are dry. Use DME instead of EtOH if hydrolysis persists.
Over-alkylation (Protocol B) Primary amine is too nucleophilicUse a larger excess of amine (3–5 equiv) or switch to secondary amines.
Product Instability Acid sensitivity of the imidazo-pyridineStore final products as free bases or fumarate salts, avoiding strong mineral acids.
Incomplete Reaction Steric hindrance at C2Add catalytic NaI (Finkelstein condition) to generate the more reactive iodide intermediate in situ.
References
  • Synthesis of Imidazo[1,2-a]pyridine Scaffolds

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
  • Medicinal Chemistry of P-CABs

    • Scott, D. R., et al. "Structure-activity relationships of imidazo[1,2-a]pyridine anti-ulcer agents." Journal of Medicinal Chemistry, 1985.
  • Reactivity of Chloromethyl Heterocycles

    • Gudmundsson, K. S., et al. "Synthesis of functionalized imidazo[1,2-a]pyridines.
  • General Review of the Scaffold

    • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016.

Sources

Application Note: Synthesis & Evaluation of Antitubercular Agents from 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, specifically for antitubercular applications.[1][2][3][4] The clinical success of Telacebec (Q203) , a cytochrome bc1 complex inhibitor, has validated this heterocycle as a potent pharmacophore against Mycobacterium tuberculosis (Mtb).[4]

This guide focuses on the utilization of 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine (Compound 1 ) as a versatile electrophilic building block. Unlike the 3-carboxamide linkage found in Q203, the 2-chloromethyl moiety allows for the rapid generation of diverse libraries via SN2 nucleophilic substitution. The 7-methyl substituent is critical for modulating lipophilicity (logP) and metabolic stability, preventing rapid oxidative clearance often seen with unsubstituted pyridine rings.

Mechanism of Action: The Bioenergetic Collapse

Compounds derived from this scaffold typically target the QcrB subunit of the cytochrome bc1 complex (Complex III) in the mycobacterial electron transport chain (ETC). Inhibition disrupts the proton motive force (PMF), halting ATP synthesis and leading to bacteriostasis or bactericidal effects in non-replicating persisters.

QcrB_Pathway Compound Imidazo[1,2-a]pyridine Derivative QcrB QcrB Subunit (Cytochrome bc1 Complex) Compound->QcrB Allosteric Inhibition ETC Electron Transport Chain Flow QcrB->ETC Blocks e- transfer (Menaquinol -> Cytochrome c) PMF Proton Motive Force (Δp Collapse) ETC->PMF Reduces H+ Pumping ATP ATP Depletion PMF->ATP Syntase Stalls Death Mycobacterial Cell Death ATP->Death Bioenergetic Failure

Figure 1: Mechanism of Action. Inhibition of QcrB disrupts the electron transport chain, collapsing the proton motive force required for ATP synthesis.

Chemical Synthesis Protocol

The core strategy involves the displacement of the chloro group by nitrogen or oxygen nucleophiles. The following protocol is optimized for N-alkylation using secondary amines (e.g., piperazines, morpholines), which are privileged linkers in anti-TB medicinal chemistry.

Materials
  • Starting Material: this compound (HCl salt or free base).

  • Nucleophile: Substituted piperazine or aniline derivatives (1.2 equiv).

  • Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to accelerate sluggish reactions via the Finkelstein reaction mechanism.

Step-by-Step Methodology
  • Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 180 mg) in anhydrous MeCN (5 mL).

  • Activation: Add anhydrous K2CO3 (3.0 mmol, 414 mg). If using the amine hydrochloride salt, increase base to 4.0 mmol.

  • Addition: Add the secondary amine nucleophile (1.2 mmol) dropwise.

    • Note: If the nucleophile is a solid, dissolve in minimal MeCN/DMF before addition.

  • Catalysis: Add KI (0.1 mmol, 16 mg) to generate the transient, more reactive iodomethyl species in situ.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of the starting material spot (Rf ~0.6 in 5% MeOH/DCM).

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (KCl, excess K2CO3).

    • Concentrate the filtrate under reduced pressure.

    • Resuspend residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Reaction Workflow

Synthesis_Workflow Start 2-(Chloromethyl)-7-methyl imidazo[1,2-a]pyridine Reagents Nucleophile (H-Nu) + K2CO3 Solvent: MeCN, 80°C Start->Reagents Dissolution Intermediate Transition State (SN2 Displacement) Reagents->Intermediate Reflux 4-6h Workup Filtration & Extraction (EtOAc/Water) Intermediate->Workup Completion (TLC) Product Final Antitubercular Candidate Workup->Product Flash Chromatography

Figure 2: Synthetic workflow for the derivatization of the chloromethyl scaffold.

Biological Evaluation: Microplate Alamar Blue Assay (MABA)

The MABA is the industry-standard high-throughput screen for anti-TB compounds. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Assay Validation Parameters
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Positive Control: Rifampicin (MIC range: 0.05 - 0.5 µg/mL).

  • Negative Control: 1% DMSO (vehicle).

  • Sterility Control: Media only.

Detailed Protocol
  • Inoculum Preparation:

    • Culture H37Rv in Middlebrook 7H9 broth (supplemented with OADC) until mid-log phase (OD600 0.6–0.8).

    • Dilute culture to ~1 x 105 CFU/mL.

  • Plate Layout (96-well):

    • Add 100 µL of sterile 7H9 media to all wells.

    • Compound Addition: Add 100 µL of the test compound (dissolved in DMSO/media) to column 2. Perform serial 2-fold dilutions from column 2 to column 11.

    • Final Volume: 100 µL per well.

  • Inoculation:

    • Add 100 µL of the bacterial suspension to columns 2–11 (Final volume 200 µL).

    • Column 1: Media blank (Sterility).

    • Column 12: Growth control (Bacteria + 1% DMSO, no drug).

  • Incubation:

    • Seal plates with Parafilm to prevent evaporation.

    • Incubate at 37°C for 5 days.

  • Development:

    • Add 20 µL of Alamar Blue solution (10x) and 12 µL of 10% Tween 80 to each well.

    • Re-incubate at 37°C for 24 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorescence: Excitation 530 nm / Emission 590 nm.

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Data Reporting Template
Compound IDR-Group (Nucleophile)Yield (%)MIC (µg/mL) vs H37RvLogP (Calc)
IMP-001 4-phenylpiperazin-1-yl820.53.2
IMP-002 Morpholin-4-yl78>641.8
IMP-003 4-(4-fluorophenyl)piperazin-1-yl850.253.4
Rifampicin (Control)N/A0.125N/A

Note: High lipophilicity (LogP > 3) often correlates with better cell wall permeability in Mycobacteria.

Troubleshooting & Optimization

  • Issue: Low Yield due to Hydrolysis.

    • Cause: Presence of water in the solvent converts the chloromethyl group to the hydroxymethyl alcohol.

    • Solution: Use freshly distilled MeCN and store K2CO3 in a desiccator.

  • Issue: Dimerization.

    • Cause: If using primary amines, double alkylation can occur.

    • Solution: Use a large excess of the amine (3-5 equiv) or protect the amine (e.g., Boc-protection) if possible.

  • Issue: Inconsistent MABA Results.

    • Cause: "Edge effect" evaporation in 96-well plates.

    • Solution: Fill perimeter wells with sterile water and do not use them for data collection.

References

  • Imidazo[1,2-a]pyridine as a Privileged Scaffold

    • Goel, R. et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.[1]

  • Q203 (Telacebec)

    • Kang, S. et al. (2014). "Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent." Journal of Medicinal Chemistry.
  • MABA Assay Protocol

    • Franzblau, S. G. et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology.
  • Synthesis of 2-(Chloromethyl)

    • ChemicalBook. "2-(Chloromethyl)pyridine hydrochloride synthesis."[5]

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."

Sources

Application Notes and Protocols for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Imidazo[1,2-a]pyridine Scaffolds in Oncology

The imidazo[1,2-a]pyridine (IP) scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of novel anticancer agents.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including potent antitumor effects across various cancer cell lines such as breast, colon, lung, and melanoma.[2][3][4] The anticancer efficacy of these compounds is often attributed to their ability to modulate critical cellular pathways involved in cell proliferation, survival, and apoptosis.[1][2]

This document provides a detailed guide for the investigation of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine , a specific derivative of the IP scaffold. While extensive research on this particular compound is still emerging, its structural features suggest it may serve as a valuable tool in cancer research. The chloromethyl group can act as a reactive moiety, potentially enabling covalent interactions with target proteins, a strategy successfully employed in targeted covalent inhibitors.[5] This guide will outline hypothesized mechanisms of action based on related compounds and provide detailed protocols for its characterization as a potential anticancer agent.

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling Pathways

Based on extensive studies of various imidazo[1,2-a]pyridine derivatives, a primary mechanism of their anticancer activity involves the inhibition of key pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.[3][6][7] This pathway is frequently hyperactivated in a wide range of human cancers and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis. It is hypothesized that this compound may exert its anticancer effects by targeting key kinases within this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Apoptosis Apoptosis Bcl2->Apoptosis Compound 2-(Chloromethyl)-7-methyl- imidazo[1,2-a]pyridine Compound->PI3K Hypothesized Inhibition Compound->Akt Hypothesized Inhibition Compound->mTORC1 Hypothesized Inhibition

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for the initial in vitro characterization of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A375 [melanoma], HeLa [cervical], HT-29 [colon])[3][8][9]

  • Complete growth medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM.[3][4] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM) after 48h
MCF-7Experimental Value
A375Experimental Value
HeLaExperimental Value
HT-29Experimental Value
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Experimental workflow for apoptosis analysis.

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol assesses the effect of the compound on the expression and phosphorylation status of key proteins in the hypothesized target pathway.[6]

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins to total proteins between treated and untreated samples.

In Vivo Antitumor Activity Assessment

For promising candidates, in vivo studies are crucial. A xenograft mouse model is a standard approach.

Protocol 4: Human Tumor Xenograft Model

Materials:

  • Athymic nude mice

  • Cancer cell line (e.g., HeLa)[3]

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg daily).[3] The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Conclusion

This compound represents a novel investigational compound with potential applications in cancer research. The protocols outlined in this guide provide a comprehensive framework for its initial characterization, from in vitro cytotoxicity and mechanism of action studies to preliminary in vivo efficacy assessment. By leveraging the knowledge gained from related imidazo[1,2-a]pyridine derivatives, researchers can systematically evaluate the therapeutic potential of this compound and its suitability for further drug development.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.

  • Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy.

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI.

  • 2-(Chloromethyl)pyridine hydrochloride synthesis. ChemicalBook.

  • 2-(Chloromethyl)-7-methylimidazo(1,2-a)pyridine. PubChem.

  • Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate.

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.

  • In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry.

  • Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Medicinal Chemistry.

  • Synthetic method of 2-chloromethylpyridinehydrochloride. Google Patents.

  • Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.

  • 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. BLDpharm.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. DARU Journal of Pharmaceutical Sciences.

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry.

Sources

Application Note: A Protocol for the Purification of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically detailed guide for the purification of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical synthesis. The protocol centers on recrystallization, a robust and scalable technique for achieving high purity. This note explains the fundamental principles of solvent selection, the causality behind each step of the protocol, and methods for verifying the final product's purity. It is intended for researchers, chemists, and process development professionals working with imidazo[1,2-a]pyridine derivatives, which are prominent scaffolds in many marketed drugs.[1][2][3][4][5]

Introduction and Scientific Principles

This compound is a heterocyclic compound of significant interest in medicinal chemistry.[2][3] The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents, including Zolpidem and Alpidem.[5] The purity of synthetic intermediates like this is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent biological assays.

The Principle of Recrystallization: Recrystallization is a purification technique based on differential solubility.[6] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[6][7] In an ideal recrystallization process:

  • The target compound and its impurities are dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.

  • As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out of the solution.[6][8]

  • The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[6]

  • The pure crystals are then isolated by filtration.[6][8]

The success of this technique hinges critically on the choice of solvent, where the target compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.

Solvent Selection: The Critical First Step

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should not react with the compound and should have a boiling point below the compound's melting point. For heterocyclic compounds like imidazo[1,2-a]pyridines, a range of organic solvents can be considered.[9]

Based on literature precedents for similar imidazo[1,2-a]pyridine derivatives and general solubility principles, the following solvents are strong candidates.[10][11][12]

SolventRationale for ConsiderationBoiling Point (°C)Potential Issues
Isopropanol Often effective for recrystallizing imidazo[1,2-a]pyridine derivatives.[10] Good balance of polarity.82.5
Ethanol Similar to isopropanol, widely used for related heterocyclic systems.[10]78.4May be too strong a solvent, leading to lower recovery.
Ethyl Acetate A moderately polar solvent, often a good starting point for heterocyclic compounds.[9]77.1
Acetonitrile Another common solvent for crystallizing nitrogen-containing heterocycles.[9]81.6
Dichloromethane (DCM) The target compound class is often soluble in chlorinated solvents.[11][12] Can be used as part of a solvent/anti-solvent system.39.6Low boiling point can make handling difficult.

Recommendation: Isopropanol or Ethanol are excellent starting points based on direct literature evidence for purifying related compounds.[10] A solvent screening on a small scale (10-20 mg) is always recommended to confirm the ideal choice.

Safety and Handling

3.1. Compound Hazards: this compound and its hydrochloride salt are classified as hazardous. They are harmful if swallowed and can cause skin and eye irritation or damage.[13][14][15]

  • Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).[14]

  • Precautions: Do not breathe dust. Wear protective gloves, clothing, and eye/face protection.[13][14]

3.2. Solvent Hazards: All organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources. Consult the specific Safety Data Sheet (SDS) for each solvent used.

3.3. Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Safety glasses or goggles.

  • Flame-resistant lab coat.

Detailed Recrystallization Protocol

This protocol assumes the crude this compound is a solid.

4.1. Materials and Equipment:

  • Crude this compound

  • Chosen recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring capability)

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

4.2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimal Hot Solvent (e.g., Isopropanol) A->B Dissolution C Heat and Stir Until Fully Dissolved B->C D Slow Cooling to Room Temperature C->D Induce Crystallization E Cool in Ice Bath to Maximize Precipitation D->E F Vacuum Filter Crystals (Buchner Funnel) E->F G Wash Crystals with Small Amount of Cold Solvent F->G Remove Mother Liquor H Dry Crystals Under Vacuum G->H

Caption: Recrystallization workflow for purification.

4.3. Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves. Causality: Using the minimum amount of hot solvent ensures the solution is saturated upon cooling, maximizing crystal yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[7]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes. Causality: This further decreases the compound's solubility, leading to a more complete precipitation and higher recovery yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities without dissolving a significant amount of the desired product.[8]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Verification of Purity

It is essential to confirm the purity of the recrystallized product. The following methods are recommended:

Analysis MethodPurposeExpected Result for Pure Compound
Melting Point Assess purity and confirm identity.A sharp melting point range (e.g., 1-2 °C). Impurities typically broaden and depress the melting point.
¹H NMR Spectroscopy Confirm chemical structure and identify impurities.Clean spectrum with correct chemical shifts, integration, and coupling constants. Absence of impurity peaks.
HPLC/LC-MS Quantify purity.A single major peak corresponding to the product, with purity typically >98%.
TLC Quick qualitative check.A single spot on the TLC plate, with no visible starting material or impurity spots.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
No crystals form upon cooling. Too much solvent was used; the compound is too soluble.Boil off some of the solvent to increase concentration. If that fails, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound; impurities are preventing crystallization.Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. Seeding with a pure crystal can also help.
Low recovery yield. The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly chilled in an ice bath before filtering. Minimize the amount of solvent used for washing the crystals.
Colored impurities remain. Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Logical Decision Diagram for Solvent Selection

G cluster_solubility cluster_outcome Start Start: Small-Scale Solvent Test (10-20 mg) SolubleCold Soluble in Cold Solvent? Start->SolubleCold SolubleHot Insoluble in Hot Solvent? SolubleCold->SolubleHot No Reject Reject Solvent SolubleCold->Reject Yes Ideal Sparingly Soluble Cold, Very Soluble Hot? SolubleHot->Ideal No SolubleHot->Reject Yes Ideal->Reject No Proceed Proceed to Bulk Recrystallization Ideal->Proceed Yes

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?[Link]

  • Google Patents. (1988).
  • Pipzine Chemicals. (n.d.). 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine. [Link]

  • PubChem - NIH. (n.d.). 2-(Chloromethyl)-7-methylimidazo(1,2-a)pyridine. [Link]

  • PubMed. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • RSC Publishing. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • National Center for Biotechnology Information. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. [Link]

Sources

Mastering the Separation: A Guide to the Chromatographic Purification of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purifying Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The efficacy and safety of these potential drug candidates are intrinsically linked to their purity. Synthetic reaction mixtures often contain unreacted starting materials, byproducts, and isomers, necessitating robust purification strategies to isolate the active pharmaceutical ingredient (API). This guide provides a comprehensive overview and detailed protocols for the chromatographic purification of imidazo[1,2-a]pyridine derivatives, addressing the unique challenges posed by their chemical nature and offering systematic approaches for both flash and high-performance liquid chromatography (HPLC).

The core challenge in the chromatography of these compounds stems from the basicity of the nitrogen atoms within the heterocyclic system. This basicity can lead to strong interactions with the acidic silanol groups present on the surface of standard silica gel stationary phases, a phenomenon that often results in significant peak tailing and poor separation.[2] This guide will delve into the mechanistic basis of these interactions and present field-proven strategies to mitigate these effects, ensuring high-purity compounds suitable for downstream applications in research and drug development.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

Imidazo[1,2-a]pyridines are nitrogen-containing heterocycles with a pKa typically in the range of 5 to 6.[2] This inherent basicity dictates their interaction with chromatographic stationary phases. On untreated silica, the lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with surface silanol groups (Si-OH), leading to a secondary, often undesirable, retention mechanism. This can result in broad, tailing peaks, reduced resolution, and in some cases, irreversible adsorption of the compound to the column.[2]

The polarity of imidazo[1,2-a]pyridine derivatives can vary significantly based on their substitution patterns. This variability requires a flexible and systematic approach to method development. Understanding the interplay between the analyte's basicity, polarity, and the chosen chromatographic system is paramount for successful purification.

Part 1: Preparative Purification via Flash Chromatography

Flash chromatography is the workhorse for routine purification of multi-gram to milligram quantities of reaction mixtures in a synthetic chemistry lab.[3] The key to successful flash purification of imidazo[1,2-a]pyridines is to control the acid-base interactions with the stationary phase.

Method Development Workflow

A systematic approach to method development is crucial for achieving efficient and reproducible separations. Thin-Layer Chromatography (TLC) is an invaluable tool for scouting and optimizing solvent systems prior to committing to a full column run.[4]

MethodDevWorkflow cluster_0 Flash Chromatography Method Development TLC 1. TLC Scouting (Hexane/Ethyl Acetate) Check_Rf 2. Assess Rf and Spot Shape TLC->Check_Rf Tailing Tailing Observed? Check_Rf->Tailing Good Spot Shape (Rf 0.2-0.4) Optimize_Gradient 4. Optimize Solvent Gradient Check_Rf->Optimize_Gradient No Tailing Add_Modifier 3a. Add Base Modifier to Mobile Phase (e.g., 0.1-1% TEA) Tailing->Add_Modifier Yes Change_Stationary 3b. Switch to Alternative Stationary Phase (Amine-bonded Silica or Alumina) Tailing->Change_Stationary Alternatively Add_Modifier->Optimize_Gradient Change_Stationary->Optimize_Gradient Run_Column 5. Perform Flash Chromatography Optimize_Gradient->Run_Column

Caption: Workflow for Flash Chromatography Method Development.

Protocol 1: Standard Silica Gel with a Basic Modifier

This protocol is a first-line approach for many imidazo[1,2-a]pyridine derivatives, leveraging standard silica gel while mitigating peak tailing through the addition of a basic modifier.

1. Materials:

  • Crude imidazo[1,2-a]pyridine reaction mixture
  • Silica gel (230-400 mesh)
  • TLC plates (silica gel 60 F254)
  • Solvents: Hexane, Ethyl Acetate (EtOAc)
  • Basic Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

2. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate. c. Develop the plate in a series of hexane/EtOAc solvent systems (e.g., 9:1, 7:3, 1:1). d. Visualize the spots under UV light (254 nm). e. Causality: The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4.[5] This Rf range typically translates well to a preparative column, allowing for good separation without excessively long run times. f. If peak streaking or tailing is observed on the TLC plate, prepare a new set of developing solvents containing 0.1-1% TEA. For example, a 7:3 Hexane/EtOAc solution would be modified to 70 mL Hexane, 30 mL EtOAc, and 0.1-1 mL TEA. g. Causality: The competing base (TEA) will interact with the acidic silanol sites on the silica, effectively shielding them from the basic imidazo[1,2-a]pyridine analyte and resulting in more symmetrical spots.[2][6]

3. Column Packing and Equilibration: a. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/EtOAc with 0.5% TEA). b. Pack the column with the slurry, ensuring an even and compact bed. c. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

4. Sample Loading: a. Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. b. Causality: Dry loading prevents band broadening that can occur when the sample is dissolved in a solvent stronger than the initial mobile phase.[1] This leads to sharper peaks and better resolution.

5. Elution and Fraction Collection: a. Begin elution with the initial mobile phase. b. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A shallow gradient is often more effective for separating closely eluting impurities.[7] c. Collect fractions and monitor their composition by TLC. d. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Amine-Bonded or Alumina Stationary Phases

For particularly basic or sensitive imidazo[1,2-a]pyridines, an alternative stationary phase can provide superior results without the need for mobile phase modifiers.

1. Stationary Phase Selection:

  • Amine-bonded silica: This phase has a basic surface, which repels basic analytes and minimizes strong interactions, often resulting in excellent peak shape.[6][8]
  • Alumina (neutral or basic): Alumina is another alternative to silica, offering different selectivity. Basic alumina is particularly useful for purifying basic compounds.

2. Method Development: a. Use amine-bonded or alumina TLC plates to develop a suitable solvent system, typically starting with Hexane/EtOAc. b. Causality: Because the stationary phase is already basic or neutral, mobile phase modifiers like TEA are usually not necessary.[8] This simplifies the solvent system and subsequent solvent removal.

3. Purification Procedure: a. Follow the same steps for column packing, sample loading, and elution as described in Protocol 1, but without the addition of a basic modifier to the mobile phase.

ParameterStandard SilicaAmine-Bonded SilicaAlumina (Basic)
Analyte Suitability Neutral to moderately basic compoundsBasic compounds, especially those that tail on silicaBasic compounds
Mobile Phase Modifier Often requires a basic additive (e.g., TEA)Typically not requiredTypically not required
Selectivity StandardDifferent from silica, can resolve different impuritiesDifferent from silica
Cost LowHighModerate

Table 1: Comparison of Stationary Phases for Flash Chromatography.

Part 2: Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is the method of choice for purity analysis and for purifying smaller quantities of material with high purity. The principles of managing basic analytes remain critical.

Method Development Strategy

The choice of stationary phase and mobile phase pH are the most critical parameters in developing an HPLC method for imidazo[1,2-a]pyridines.

HPLCMethodDev cluster_1 HPLC Method Development for Imidazo[1,2-a]pyridines Start 1. Initial Column & Mobile Phase Selection (C18, ACN/H2O with 0.1% Formic Acid) Analyze 2. Run Initial Gradient Start->Analyze Assess 3. Evaluate Peak Shape & Retention Analyze->Assess Good Acceptable? Assess->Good Optimize 4. Optimize Gradient & Flow Rate Good->Optimize Yes Troubleshoot Troubleshooting Good->Troubleshoot No Final 5. Final Method Optimize->Final Tailing Peak Tailing? - Adjust pH (2.5-3) - Add buffer (Ammonium formate) Troubleshoot->Tailing Poor_Retention Poor Retention? - Consider HILIC or Mixed-Mode Column Troubleshoot->Poor_Retention

Caption: HPLC Method Development Strategy.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) with pH Control

RP-HPLC is the most common HPLC mode for the analysis and purification of imidazo[1,2-a]pyridines. Controlling the mobile phase pH is essential for achieving good peak shape.[2]

1. Materials and Equipment:

  • HPLC system with UV detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid or TFA
  • Sample dissolved in mobile phase or a compatible solvent

2. Method Development and Analysis: a. Initial Conditions: Set up a gradient elution from 5% to 95% Mobile Phase B over 15-20 minutes. The flow rate is typically 1 mL/min for a 4.6 mm ID column. b. Causality: An acidic mobile phase (pH ~2.5-3) serves a dual purpose: it protonates the imidazo[1,2-a]pyridine to a consistent charged state, and it suppresses the ionization of residual silanol groups on the silica surface, thereby minimizing the strong secondary interactions that cause peak tailing.[2][9] c. Inject the sample and monitor the chromatogram at a suitable wavelength (determined by the compound's UV spectrum, often around 254 nm or a lambda max). d. Optimization:

  • Peak Tailing: If peak tailing persists, ensure the pH is sufficiently low. Using a buffer, such as 10-20 mM ammonium formate adjusted to the target pH, can provide better pH control and further improve peak shape.[10]
  • Resolution: Adjust the gradient slope. A shallower gradient will increase run time but improve the separation of closely eluting peaks.
  • Retention: If the compound is very polar and elutes too early, consider a more aqueous starting condition or a polar-embedded or polar-endcapped C18 column, which are designed for better retention of polar compounds.[11]

3. Preparative Scale-Up:

  • For preparative HPLC, the optimized analytical method can be scaled up to a larger diameter column. The flow rate should be adjusted proportionally to the column's cross-sectional area to maintain the same linear velocity.
Protocol 4: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar imidazo[1,2-a]pyridine derivatives that are poorly retained in reversed-phase, HILIC is a powerful alternative.[12][13]

1. Principle of HILIC:

  • HILIC uses a polar stationary phase (like bare silica, diol, or amide columns) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14] Analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the concentration of the aqueous component.

2. Method Development and Analysis: a. Stationary Phase: Start with a bare silica or an amide-phase HILIC column. b. Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Acetate or Formate in Water
  • Mobile Phase B: Acetonitrile c. Initial Conditions: Run a gradient starting with a high percentage of Mobile Phase B (e.g., 95%) and decreasing it to around 50%. d. Causality: The salt in the aqueous portion of the mobile phase is crucial for establishing the aqueous layer on the stationary phase and for ensuring reproducible retention times.[15] e. Inject the sample and optimize the gradient as needed to achieve the desired separation.
ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)
Mobile Phase High aqueous to high organicHigh organic to lower organic
Analyte Suitability Non-polar to moderately polar compoundsPolar and hydrophilic compounds
Elution Order Less polar compounds elute laterMore polar compounds elute later
Key Consideration Mobile phase pH control is critical for basic analytesBuffer concentration is important for reproducibility

Table 2: Comparison of RP-HPLC and HILIC for Imidazo[1,2-a]pyridine Purification.

Conclusion and Best Practices

The successful chromatographic purification of imidazo[1,2-a]pyridine compounds hinges on a strategic approach to counteract the deleterious effects of their inherent basicity. By understanding the underlying chemical interactions, researchers can select the appropriate stationary and mobile phases to achieve high-purity compounds. For preparative scale work, flash chromatography on standard silica with a basic modifier like triethylamine is a robust starting point, while amine-functionalized silica offers a superior, albeit more costly, alternative. For analytical and high-purity preparative work, RP-HPLC with careful mobile phase pH control is the dominant technique. For highly polar analogues, HILIC provides an essential tool for achieving adequate retention and separation. By following the systematic workflows and protocols outlined in this guide, researchers can confidently and efficiently isolate imidazo[1,2-a]pyridine derivatives, paving the way for their further investigation in the pursuit of new medicines.

References

  • Armstrong, D. W., Woods, R. M., & Breitbach, Z. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Separation Science. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Deshwar Kushwaha, N. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Retrieved from [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Retrieved from [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • McCalley, D. V. (2004). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science. Retrieved from [Link]

  • Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • King Group. Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Biotage. (2023). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Hemström, P., & Irgum, K. (2006). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. Polar Compounds. Retrieved from [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Ito, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Le Guernevé, C., & Etiévant, P. (2000). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Dolan, J. W. (2002). Why Do Peaks Tail?. LCGC North America. Retrieved from [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]

  • Teledyne ISCO. (2024). Flash chromatography method development without TLC plates?! Is it possible?. YouTube. Retrieved from [Link]

  • Criquet, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Criquet, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, classified as a "privileged structure" due to its ability to bind to multiple receptor types with high affinity. It forms the core of blockbuster drugs like Zolpidem (Ambien®), Alpidem , and Olprinone .

For the drug developer, the challenge lies not in the availability of the core, but in the regioselective decoration of its ring system. This guide moves beyond basic synthesis, providing three field-validated protocols for precise C-3 functionalization, C-2 diversification, and advanced multicomponent assembly.

Strategic Reactivity Map

To successfully functionalize this core, one must understand its electronic bias. The imidazo[1,2-a]pyridine ring is π-excessive at the imidazole ring (C-3) and π-deficient at the pyridine ring.

ReactivityMap Core Imidazo[1,2-a]pyridine Core C3 C-3 Position (Highly Nucleophilic) Target: Electrophilic Aromatic Substitution (Halogenation, Arylation, Formylation) Core->C3 Most Reactive Site C2 C-2 Position (Passivated) Target: De Novo Cyclization or Radical Functionalization Core->C2 Hard to activate directly C5 C-5 Position (Sterically Hindered/Electrophilic) Target: Lithiation or Directed C-H Activation Core->C5 Requires Blocking C-3

Figure 1: Reactivity landscape of the imidazo[1,2-a]pyridine core. The C-3 position is the kinetic point of entry for most electrophiles.

Protocol 1: Regioselective C-3 Arylation (Pd-Catalyzed)

Objective: Install an aryl group at the highly nucleophilic C-3 position without pre-functionalization (Direct C-H Activation). This method avoids the need for C-3 halogenated precursors.

Mechanism: Palladium-catalyzed C-H activation, likely proceeding via a Concerted Metalation-Deprotonation (CMD) pathway.[1]

Materials
  • Substrate: 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered substrates)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Setup: In a glovebox or under a stream of argon, charge a 15 mL pressure vial (equipped with a magnetic stir bar) with the imidazo[1,2-a]pyridine substrate (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (3.0 mL) via syringe. Cap the vial immediately with a crimp cap or Teflon-lined screw cap.

  • Reaction: Place the vial in a pre-heated oil bath at 100–110 °C . Stir vigorously (800 rpm) for 12–16 hours.

    • Checkpoint: Monitor by TLC (usually 30% EtOAc/Hexane). The starting material (lower Rf) should disappear, replaced by a highly fluorescent spot (product).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the Celite pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0→40% EtOAc in Hexanes).

Self-Validation:

  • ¹H NMR: Look for the disappearance of the C-3 proton singlet (typically around δ 7.5–7.8 ppm depending on C-2 substitution). The product will show a new aromatic spin system corresponding to the added aryl group.

Protocol 2: Catalyst-Free Decarboxylative C-3 Functionalization (Green MCR)

Objective: Rapidly generate C-3 alkylated/arylated analogs using a "Green Chemistry" multicomponent reaction (MCR). This protocol is superior for library generation as it avoids transition metals.

Mechanism: A Petasis-like borono-Mannich reaction followed by decarboxylation.

Materials
  • Component A: Imidazo[1,2-a]pyridine (1.0 equiv)

  • Component B: Glyoxalic acid monohydrate (1.2 equiv)

  • Component C: Aryl/Alkyl Boronic Acid (1.2 equiv)

  • Solvent: Ethanol or Hexafluoroisopropanol (HFIP) - HFIP often accelerates the reaction.

  • Conditions: Reflux (no metal catalyst required).

Step-by-Step Methodology
  • Assembly: To a 10 mL round-bottom flask, add Imidazo[1,2-a]pyridine (1.0 mmol), Glyoxalic acid (1.2 mmol), and the Boronic Acid (1.2 mmol).

  • Solvation: Add Ethanol (4 mL).

  • Activation: Heat the mixture to reflux (80 °C) open to air (or under loose capping) for 3–6 hours.

    • Note: The reaction typically proceeds via an iminium ion intermediate.

  • Workup: Cool to room temperature. The product often precipitates out.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Remove solvent in vacuo, dissolve in DCM, wash with NaHCO₃ (sat. aq.), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Hexane is often sufficient. If not, use flash chromatography (DCM/MeOH 95:5).

Why this works: The electron-rich C-3 position attacks the iminium species formed by the glyoxalic acid, followed by boronate addition and spontaneous decarboxylation, driving the equilibrium forward.

Protocol 3: De Novo Cyclization for C-2 Differentiation

Objective: To install specific functionality at the C-2 position. Direct C-2 functionalization of the core is difficult due to low reactivity. The most robust strategy is to build the ring with the substituent already in place.

Materials
  • Precursor A: 2-Aminopyridine (1.0 equiv)

  • Precursor B: α-Bromo ketone (e.g., 2-bromoacetophenone substituted with desired R group) (1.0 equiv)

  • Base: NaHCO₃ or Na₂CO₃ (1.5 equiv)

  • Solvent: Ethanol or DMF

Step-by-Step Methodology
  • Mixing: In a 50 mL flask, dissolve 2-Aminopyridine (5.0 mmol) in Ethanol (15 mL).

  • Addition: Add the α-Bromo ketone (5.0 mmol) and NaHCO₃ (7.5 mmol).

  • Cyclization: Heat to reflux (78 °C) for 4–8 hours.

    • Observation: The reaction mixture will often turn yellow/orange.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (50 mL). The imidazo[1,2-a]pyridine product usually precipitates as a solid.

    • Filter the solid, wash with water (3 x 20 mL) and cold hexanes.

  • Drying: Dry the solid in a vacuum oven at 45 °C.

Self-Validation:

  • ¹H NMR: The characteristic C-3 proton appears as a singlet (unless substituted) typically between δ 7.4–8.0 ppm. The C-2 substituent signals will be distinct. If cyclization failed, you will see broad NH signals from the starting aminopyridine.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Catalyst poisoning or O₂ inhibitionEnsure strict inert atmosphere (Ar/N₂). Switch to Pd(PPh₃)₄ or add XPhos ligand.
C-3 vs C-5 Selectivity Temperature too high / Catalyst typeC-3 is kinetically favored. Lower temp to 80°C. C-5 activation usually requires C-3 blocking.
Incomplete Cyclization (Protocol 3) Old/Wet α-Bromo ketoneRecrystallize or distill the α-halo ketone precursor. Ensure Ethanol is dry.
Product is an Oil/Sticky Trace solvent impuritiesTriturate with diethyl ether or pentane to induce crystallization.

Workflow Visualization: C-3 Arylation

ProtocolWorkflow Start Start: Imidazo[1,2-a]pyridine + Aryl Bromide Reagents Add Pd(OAc)2, PPh3, K2CO3 Solvent: 1,4-Dioxane Start->Reagents Heat Heat to 100°C (12-16h) Inert Atmosphere Reagents->Heat Check TLC Check: New Fluorescent Spot? Heat->Check Check->Heat No (Continue Heating) Workup Filter (Celite) -> Concentrate Check->Workup Yes Purify Flash Chromatography (EtOAc/Hexane) Workup->Purify

Figure 2: Decision tree and workflow for the Palladium-catalyzed C-3 arylation protocol.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: Curr. Top. Med. Chem., 2016, 16(26), 2963-2994. Link

  • Catalyst-free, C-3 functionalization of imidazo[1,2-a]pyridines: Chem. Commun., 2018, 54, 12954-12957.[3] Link

  • Direct Arylation of Imidazo[1,2-a]pyridine at C-3: Org. Lett., 2012, 14(7), 1688–1691.[4] Link

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines: Org. Biomol. Chem., 2021, Review.[5][6] Link

  • Copper-Catalyzed C-3 Functionalization with 3-Indoleacetic Acids: J. Org. Chem., 2021, 86, 13, 8980–8986. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-7ME-CL Status: Active Lead Scientist: Senior Application Specialist

Executive Summary & Scope

This guide addresses yield optimization for the synthesis of 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine via the condensation of 2-amino-4-picoline (2-amino-4-methylpyridine) and 1,3-dichloroacetone .[1]

The Core Challenge: While the imidazo[1,2-a]pyridine formation is robust, the 2-chloromethyl moiety is highly reactive.[1] It acts as an alkylating agent, leading to:

  • Self-Quaternization: The product reacts with the starting amine or itself, forming insoluble tars.[1]

  • Hydrolysis/Solvolysis: The -CH₂Cl group converts to -CH₂OH or -CH₂OEt in nucleophilic solvents (water/alcohols).

Module 1: The "Golden Path" Protocol

This protocol prioritizes the suppression of intermolecular alkylation (tar formation) and solvolysis.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Amino-4-picoline Nucleophile1.0Purity >98% essential.
1,3-Dichloroacetone Electrophile1.1 – 1.2Critical: Must be fresh/colorless.[1] Lachrymator.
DME (1,2-Dimethoxyethane) Solvent[0.2 M]Preferred over EtOH to prevent solvolysis.[1]
NaHCO₃ (Sat. Aq.) Workup BaseN/AUse only if free base is required.[1]
Step-by-Step Workflow

Step 1: Controlled Addition (The Kinetic Trap)

  • Dissolve 1,3-dichloroacetone (1.2 equiv) in DME (half of total volume) in a round-bottom flask.

  • Dissolve 2-amino-4-picoline (1.0 equiv) in the remaining DME.

  • Crucial: Add the amine solution dropwise to the ketone solution at 0°C to Room Temperature .

    • Why? Keeping the ketone in excess during addition prevents the highly nucleophilic amine from reacting with the newly formed product (which is an alkyl chloride).

Step 2: Intermediate Formation

  • Stir at room temperature for 1–2 hours. A precipitate (the N-alkylated intermediate salt) may form. Do not filter yet.

Step 3: Cyclization (The Thermodynamic Push) [1]

  • Heat the mixture to reflux (85°C) for 2–4 hours.

  • Monitor via TLC (System: DCM/MeOH 95:5). Look for the disappearance of the amine.

  • Stop Condition: If the spot for the product begins to streak or a baseline spot (quaternary salt) grows, stop heating immediately.[1]

Step 4: Isolation (The Stability Check)

  • Method A (HCl Salt - Most Stable): Cool to 0°C. The product often crystallizes as the hydrochloride salt. Filter, wash with cold acetone/ether.[1] This is the most stable form for storage.

  • Method B (Free Base): Evaporate DME.[1] Resuspend in EtOAc. Wash rapidly with cold saturated NaHCO₃. Do not use NaOH (high pH hydrolyzes the -CH₂Cl).[1] Dry over Na₂SO₄ and concentrate.

Module 2: Visual Intelligence

Diagram 1: Reaction Mechanism & Failure Points

This pathway illustrates the critical cyclization steps versus the competitive "Tar Formation" pathway.

ReactionMechanism Reactants 2-Amino-4-picoline + 1,3-Dichloroacetone Intermed N-Alkylated Intermediate Reactants->Intermed Nucleophilic Attack (N1) Product 2-(Chloromethyl)-7-methyl imidazo[1,2-a]pyridine Intermed->Product Cyclization & -H2O Side_Quat Quaternary Ammonium Salts (TAR) Product->Side_Quat Rxn w/ Amine (Overheating/Stoichiometry) Side_Hyd Hydrolysis Product (-CH2OH) Product->Side_Hyd H2O / OH- / EtOH

Caption: Figure 1. Mechanistic pathway showing the desired cyclization (Green) vs. competitive alkylation and hydrolysis (Red).

Diagram 2: Troubleshooting Logic Tree

Use this decision tree to diagnose low yields.

Troubleshooting Start Symptom: Low Yield Check1 Is the reaction mixture black/tarry? Start->Check1 Check2 Is the product an alcohol (-OH)? Check1->Check2 No Sol1 Issue: Polymerization Fix: Dilute reaction (0.1M) & Add Amine SLOWLY Check1->Sol1 Yes Sol2 Issue: Solvolysis Fix: Switch solvent to DME Avoid NaOH workup Check2->Sol2 Yes Sol3 Issue: Incomplete Conv. Fix: Check 1,3-DCA purity (It degrades over time) Check2->Sol3 No

Caption: Figure 2. Diagnostic logic for common synthesis failures.

Module 3: Troubleshooting Dashboard

SymptomProbable CauseCorrective Action
Black Tar / Insoluble Gum Intermolecular Quaternization. The product (-CH₂Cl) reacted with free amine.1. Increase solvent volume (dilution reduces intermolecular collision).2. Ensure 1,3-dichloroacetone is in slight excess.3. Add amine slowly to the ketone.[1]
Product is -CH₂OH (Alcohol) Hydrolysis. Reaction with water or hydroxide during workup.1. Dry solvents (DME/THF).2. Avoid aqueous basic workup; isolate as HCl salt directly.3. If neutralizing, use cold NaHCO₃ rapidly.[1]
Product is -CH₂OEt (Ether) Solvolysis. Reaction with Ethanol solvent.1. Switch solvent from Ethanol to DME or Acetonitrile .2. Reduce reflux time.[1]
Low Conversion Reagent Degradation. 1,3-dichloroacetone degrades to dark liquids over time.[1]1. Distill or recrystallize 1,3-dichloroacetone before use.2. Verify amine purity.[1]

Module 4: FAQ (Deep Dive)

Q: Why do you recommend DME over Ethanol? Most papers use Ethanol. A: Ethanol is standard for stable imidazopyridines.[1] However, your target has a chloromethyl group.[1] In refluxing ethanol, this group can undergo Sₙ1/Sₙ2 substitution to form the ethoxymethyl ether (an impurity).[1] DME (Dimethoxyethane) is a polar aprotic solvent that dissolves the reagents but cannot act as a nucleophile, preserving the chloromethyl group [1].[1]

Q: Can I use 1,3-dibromoacetone instead? A: Yes, but the resulting 2-(bromomethyl) derivative is significantly more reactive than the chloromethyl analog.[1] This increases the likelihood of "tar" formation (quaternization) during the reaction.[1] If you need the bromo-derivative, keep temperatures lower (40–60°C) and reaction times shorter [2].[1]

Q: The reaction turns dark immediately. Is this normal? A: A color change to yellow/orange is normal. A rapid shift to black opaque sludge indicates decomposition or polymerization. If this happens, check that your 1,3-dichloroacetone hasn't degraded (it should be a white solid or clear melt, not a dark liquid) and ensure you are adding the amine to the ketone, not vice-versa.[1]

References

  • Bagdi, A. K., et al. (2015).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 5, 14561-14568.[1] Link

  • Guchhait, S. K., et al. (2011).[1] "Region-selective synthesis of 2-substituted imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 76(20), 8206-8214.[1] Link[1]

  • Hajra, A., et al. (2013).[1] "Synthesis of imidazo[1,2-a]pyridines: A Decade Update." RSC Advances, 3, 10935-10953.[1] Link

Sources

Optimization of reaction conditions for 2-aminopyridine condensation

Author: BenchChem Technical Support Team. Date: February 2026

An essential reaction in medicinal chemistry and materials science is the condensation of 2-aminopyridine. This reaction forms the basis for synthesizing a wide range of heterocyclic compounds, many of which are pharmacologically active.[1][2] However, optimizing these reactions can be challenging due to the electronic properties of the pyridine ring and the potential for side reactions.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals. It offers troubleshooting strategies and frequently asked questions in a direct question-and-answer format to address specific issues encountered during experiments. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to help you navigate the complexities of 2-aminopyridine condensation.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate solvent for my 2-aminopyridine condensation reaction?

The choice of solvent is critical as it can significantly influence reaction rate and product yield. The solubility of 2-aminopyridine varies greatly across different solvents, with higher solubility generally observed in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF), and alcohols like methanol and ethanol.[3]

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These are often excellent choices for promoting the reaction, especially when higher temperatures are required.[4] They can effectively solvate the reactants and any charged intermediates. However, be aware that purification can sometimes be more challenging with high-boiling point solvents like NMP and DMF.[4]

  • Alcohols (Methanol, Ethanol, Propanol): Alcohols are suitable for many condensation reactions and are often used in syntheses involving hydrazine monohydrate.[5]

  • Acetonitrile (MeCN): A versatile solvent, often used in combination with others like DMF, particularly in microwave-assisted syntheses.[1]

  • Solvent-Free Conditions: For certain multicomponent reactions, solvent-free conditions at elevated temperatures have proven to be a simple, fast, and environmentally cleaner method, leading to high yields.[6]

Q2: What is the optimal temperature for the reaction?

Temperature is a key parameter to optimize. While some reactions proceed at room temperature, many require heating to achieve a reasonable rate and yield.

  • Initial Trials: Starting at a moderate temperature, such as 50-80 °C, is a good practice.[4][7]

  • Increasing Temperature: If the reaction is sluggish, increasing the temperature can significantly improve the yield and reduce reaction time. For instance, in one study, increasing the temperature from 80 °C to 120 °C raised the yield from 18% to 45% and shortened the reaction time considerably.[4]

  • Microwave Irradiation: This technique can dramatically reduce reaction times, often completing in minutes what might take hours with conventional heating. Temperatures around 140-150 °C are common in microwave-assisted syntheses of 2-aminopyridine derivatives.[1][8]

  • Caution: Excessively high temperatures can lead to decomposition of reactants or products.[7] Always monitor the reaction for the formation of degradation products, especially when pushing the temperature limits.

Q3: My 2-aminopyridine substrate has a strong electron-withdrawing group (EWG). Why is the reaction failing and what can I do?

The presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) on the pyridine ring significantly reduces the nucleophilicity of the exocyclic amino group.[9] This deactivation can make standard condensation or coupling reactions sluggish or prevent them from proceeding altogether.

Troubleshooting Steps:

  • Use a More Reactive Electrophile: Instead of a carboxylic acid, convert it to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This can overcome the low nucleophilicity of the amine.[9]

  • Employ Stronger Coupling Reagents: For amide couplings, standard reagents may be insufficient. More potent agents like HATU or PyBOP are more effective for deactivated amines.[9]

  • Select a Stronger Base: A strong, non-nucleophilic base such as DBU or a phosphazene base can help ensure the amine is sufficiently activated.[9]

  • Consider Alternative Synthetic Routes: For particularly challenging substrates, methods like the Buchwald-Hartwig amination using specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be effective.[9] Reactions of pyridine N-oxides with activated isocyanides also provide a robust pathway for synthesizing 2-aminopyridines bearing EWGs.[1]

Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments.

Problem: Low or No Product Yield

Possible Cause 1: Incomplete Reaction or Unfavorable Equilibrium The reaction may not be reaching completion due to slow kinetics or an equilibrium that does not favor the product.

  • Solution:

    • Increase Temperature: As discussed in the FAQs, systematically increase the reaction temperature. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and potential degradation.[4][6]

    • Remove Byproducts: If the condensation reaction produces water, its removal can drive the equilibrium towards the product. This can be achieved using a Dean-Stark trap for higher boiling solvents or by adding molecular sieves.[5]

    • Increase Reactant Concentration or Time: If the reaction is clean but incomplete, increasing the concentration of one of the reactants or extending the reaction time may improve the yield.[7]

Possible Cause 2: Catalyst Inefficiency or Incompatibility For catalyzed reactions, the choice of catalyst and conditions is paramount.

  • Solution:

    • Catalyst/Ligand Screening: For cross-coupling reactions like Buchwald-Hartwig, the catalyst and ligand combination is critical. For electron-deficient amines, bulky, electron-rich phosphine ligands are often necessary.[9]

    • Catalyst Activation: Ensure the active form of the catalyst is being generated. Using pre-formed catalysts can sometimes give more reliable results.[9]

    • Atmosphere Control: Many transition metal catalysts are sensitive to air. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

Workflow for Diagnosing Low Yield

start Low or No Yield Observed check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM Remaining check_sm->sm_present Yes no_sm No SM Remaining check_sm->no_sm No increase_temp Increase Temperature or Time sm_present->increase_temp change_reagents Use More Active Reagents (e.g., Acid Chloride) sm_present->change_reagents remove_byproduct Remove Byproducts (e.g., Water) sm_present->remove_byproduct check_side_products Analyze for Side Products or Decomposition no_sm->check_side_products success Yield Improved increase_temp->success change_reagents->success remove_byproduct->success decomp Decomposition Observed check_side_products->decomp Yes side_products Side Products Observed check_side_products->side_products Yes lower_temp Lower Reaction Temperature decomp->lower_temp optimize_stoich Optimize Stoichiometry or Reagent Addition side_products->optimize_stoich lower_temp->success optimize_stoich->success

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of Multiple Side Products

Possible Cause 1: Competing Reaction Sites Depending on the substitution pattern and reaction conditions, nucleophilic addition can sometimes occur at competing sites on the pyridine ring (e.g., C4).[7]

  • Solution:

    • Activate the C2 Position: One strategy involves activating the C2 position with a good leaving group and using an N-alkyl pyridinium salt. This combination can provide a mild and highly regioselective method for C2–N bond formation.[7]

    • Control Reaction Conditions: Carefully screen solvents and temperatures, as these can influence the regioselectivity of the reaction.

Possible Cause 2: Unwanted Side Reactions Unintended reactions, such as the formation of N-vinyl pyridine-2-thione from base-induced elimination or unexpected condensations, can reduce the yield of the desired product.[7][10]

  • Solution:

    • Use Nucleophilic Amines: When using a base, ensure it is non-nucleophilic if elimination is a concern.[7]

    • Screen Solvents: An unexpected condensation involving DMF has been reported. If unusual side products are observed, consider changing the solvent to one less likely to participate in the reaction.[10]

Problem: Difficulty in Product Purification

Possible Cause 1: Excess 2-Aminopyridine in the Reaction Mixture 2-aminopyridine can be difficult to remove from the desired product by standard column chromatography due to its polarity.

  • Solution: Cation-Exchange Chromatography

    • A simple and efficient method for removing a large excess of 2-aminopyridine involves cation-exchange chromatography.[11] The basic 2-aminopyridine is retained by the column, while the typically less basic product elutes. This method is fast and scalable.[11]

Possible Cause 2: Product Co-elution with Starting Materials or Byproducts The product may have a similar polarity to other components in the mixture, making separation by silica gel chromatography difficult.

  • Solution:

    • Adjust Chromatography Conditions: Experiment with different solvent systems for column chromatography. Sometimes a switch from a standard ethyl acetate/hexane system to one involving dichloromethane/methanol or the addition of a small amount of triethylamine (for basic compounds) can improve separation.

    • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[12]

    • Alternative Chromatography Media: Consider using different stationary phases like alumina or Florisil, which may offer different selectivity.[1]

Optimized Reaction Parameters Summary

ParameterRecommended Conditions & ConsiderationsCommon IssuesTroubleshooting
Solvent Polar aprotic (DMF, NMP, DMSO) or alcohols (EtOH, MeOH). Solvent-free for some MCRs.[3][4][6]High boiling point makes removal difficult.[4]Use solvent with appropriate boiling point; consider solvent-free options.
Temperature 50-120 °C for conventional heating; 140-150 °C for microwave.[1][7][8]Decomposition at high temperatures.[7]Start at a lower temperature and gradually increase while monitoring the reaction.
Catalyst Varies by reaction type (e.g., Rh(III) for C-H activation, Pd complexes for Buchwald-Hartwig).[8][9]Catalyst deactivation; low turnover.Use pre-catalysts; ensure inert atmosphere; screen different ligands.[9]
Base Non-nucleophilic bases (DBU) for elimination-sensitive reactions; strong bases (NaOtBu) for Buchwald-Hartwig.[7][9]Base-induced side reactions.[7]Match the base strength and type to the specific reaction mechanism.
Stoichiometry Often 1:1, but excess of one reagent may be required to drive the reaction to completion.[4][7]Excess reagent complicates purification.[11]Optimize stoichiometry; use purification methods like cation-exchange for excess amine.[11]

Experimental Protocols

Protocol 1: General Procedure for Multicomponent Synthesis of 2-Aminopyridines

This protocol is adapted from a solvent-free synthesis of 2-amino-3-cyanopyridine derivatives.[6]

  • Combine the enaminone (1 mmol), malononitrile (1 mmol), and primary amine (1 mmol) in a reaction vial.

  • Heat the mixture at 80 °C with stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Purification via Cation-Exchange Chromatography to Remove Excess 2-Aminopyridine

This protocol is based on a method for purifying pyridylaminated derivatives.[11]

  • Prepare a column with a cation-exchange resin (e.g., Dowex 50X8) in the appropriate form (e.g., NH₄⁺).

  • Equilibrate the column with a suitable buffer (e.g., 20 mM ammonium acetate, pH 8.5).

  • Dissolve the crude reaction mixture in a minimal amount of the equilibration buffer.

  • Load the sample onto the column.

  • Elute the column with the equilibration buffer. The desired product should elute, while the excess 2-aminopyridine remains bound to the resin.

  • Collect the fractions containing the product and confirm its purity by TLC or LC-MS.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Reaction Mechanism Visualization

Proposed Mechanism for a Multicomponent 2-Aminopyridine Synthesis

A Enaminone I Intermediate I (Knoevenagel Adduct) A->I Knoevenagel Reaction B Malononitrile B->I Knoevenagel Reaction C Primary Amine II Intermediate II C->II Michael Addition I->II Michael Addition III Cyclized Intermediate II->III Intramolecular Cyclization VI Final Product (2-Aminopyridine) III->VI Aromatization

Caption: Proposed mechanism for a three-component synthesis.[6]

References

  • Al-Zahrani, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4992. [Link]

  • Lee, Y. C., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 10(16), 3481–3484. [Link]

  • Gudmundsson, K. S., & Johns, B. A. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 48(42), 7533–7536. [Link]

  • Whitmore, F. C. (1953). Preparation of 2-aminopyridine and 2-aminoquinoline.
  • Hyster, T. K., & Rovis, T. (2011). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Angewandte Chemie International Edition, 50(44), 10433-10436. [Link]

  • Li, Q., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1475–1486. [Link]

  • Yadav, G. D., & Mistry, C. K. (2018). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. [Link]

  • Ferreira, R. J., et al. (2020). Optimization of the Condensation Reaction. ResearchGate. [Link]

  • Chen, J., et al. (2016). Synthesis of 2‐aminopyridine derivatives by Ru‐catalyzed [2+2+2] cycloaddition. Chemistry – An Asian Journal, 11(10), 1594-1597. [Link]

  • Salgado-Zamora, H., et al. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. Revista de la Sociedad Química de México, 48(4), 246-249. [Link]

  • Li, J. (2011). Synthesis method of 2-amino pyridine compounds.
  • Zhang, J. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Kim, D. H., et al. (2006). Process for preparing 2-aminopyridine derivatives.
  • Dueke-Eze, C. U., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22. [Link]

  • Reddit user Neat_RL. (2023). Issues with a reported condensation reaction/enamine formation. r/Chempros. [Link]

  • Dueke-Eze, C. U., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22-29. [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Wikipedia. [Link]

  • Sahu, D., et al. (n.d.). A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Stability and Handling of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (CAS No. 144799-42-8). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the high reactivity of the 2-chloromethyl group, which makes this compound a valuable synthetic intermediate, is also the source of its significant stability challenges.[3]

This guide provides in-depth troubleshooting advice and best practices derived from the chemical principles governing its structure to ensure the integrity of your experiments and the reliability of your results.

Section 1: Fundamental Stability Profile

The stability issues of this compound stem from two primary chemical features:

  • The Electrophilic Chloromethyl Group: The C-Cl bond at the 2-position is highly polarized and activated by the adjacent imidazo[1,2-a]pyridine ring system. This makes the methylene carbon an excellent electrophile, readily susceptible to attack by a wide range of nucleophiles. While this is desirable for planned synthetic transformations, it also makes the compound vulnerable to unintended reactions with ambient moisture, solvents, or even itself.[3]

  • The Imidazo[1,2-a]pyridine Core: This heterocyclic system, while aromatic, can be susceptible to degradation under harsh conditions. Strong acidic or basic environments, prolonged exposure to light, and oxidizing agents can compromise the integrity of the ring, leading to discoloration and the formation of complex impurities.[4]

Understanding these inherent properties is the first step in troubleshooting and preventing experimental failures.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

Issue 1: My nucleophilic substitution reaction has a very low yield, and I primarily recover the starting nucleophile.
  • Question: I am attempting to react this compound with a primary amine, but my LC-MS analysis shows mostly unreacted amine and a new peak corresponding to the mass of 2-(Hydroxymethyl)-7-methylimidazo[1,2-a]pyridine. What is happening?

  • Probable Cause: The most likely cause is the hydrolysis of your starting material. The chloromethyl group is highly susceptible to reaction with water, which is a potent nucleophile. This reaction converts the reactive alkyl chloride into the corresponding, and much less reactive, alcohol. This can happen if your solvent is not rigorously dried or if the reaction is exposed to atmospheric moisture.

  • Recommended Solutions & Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Solvents should be stored over molecular sieves.

    • Utilize an Inert Atmosphere: Set up your reaction under a blanket of dry nitrogen or argon gas. This prevents atmospheric moisture from entering the reaction vessel.

    • Check Starting Material Integrity: Before starting, run a quick NMR or LC-MS of your this compound to ensure it has not already degraded in storage.

    • Order of Addition: If possible, add the this compound solution to the mixture of your nucleophile and base, rather than the other way around. This ensures the intended nucleophile is present in excess to compete with any trace water.

  • Scientific Rationale: The principle of competitive reaction rates is key. By eliminating water and ensuring a high concentration of the desired nucleophile, you kinetically favor the intended synthetic pathway over the undesired hydrolysis side reaction.

Issue 2: My TLC plate shows multiple spots, and the product is difficult to purify.
  • Question: After my reaction, I have a dark, crude mixture. The TLC plate shows my desired product spot, but also several other spots and a streak from the baseline. Purification by silica gel chromatography gives a low yield of an impure product.

  • Probable Causes:

    • On-Column Degradation: Standard silica gel is acidic and has a high surface area, which can catalyze the degradation of sensitive compounds. The Lewis acidic sites on silica can promote the elimination of HCl or reaction with adsorbed water.

    • Dimerization/Polymerization: The compound can react with itself, particularly at elevated temperatures or in concentrated solutions. The nitrogen on one imidazopyridine ring can act as a nucleophile, attacking the chloromethyl group of another molecule.

    • Degradation in Solution: If your workup or analysis involves protic solvents (like methanol for LC-MS), you risk solvolysis, where the solvent molecule displaces the chloride.

  • Recommended Solutions & Protocol:

    • Neutralize Chromatography Media: For column chromatography, consider using silica gel that has been pre-treated with a base (e.g., washed with triethylamine in your eluent) or use a less acidic stationary phase like neutral alumina.

    • Maintain Low Temperatures: Keep the reaction and workup temperatures as low as reasonably possible to slow the rate of degradation and self-reaction.

    • Prompt Analysis and Purification: Do not let crude reaction mixtures or solutions of the compound sit for extended periods. Work up the reaction promptly and purify it as soon as possible. When preparing samples for analysis, use aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) and analyze them immediately.

  • Scientific Rationale: Minimizing contact with acidic surfaces and protic molecules is crucial. Neutralizing the stationary phase removes the catalytic sites for degradation, while low temperatures and prompt handling reduce the overall time the compound is exposed to potentially destructive conditions.

Troubleshooting Workflow Diagram

G start_node start_node problem_node problem_node check_node check_node solution_node solution_node Start Poor Experimental Outcome LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product / Multiple Spots Start->ImpureProduct CheckSM 1. Check Starting Material (Use fresh, test purity) LowYield->CheckSM Is SM degraded? CheckConditions 2. Check Reaction Conditions (Anhydrous? Inert gas?) ImpureProduct->CheckConditions Are side reactions occurring? CheckWorkup 3. Check Workup & Purification ImpureProduct->CheckWorkup Is purification the issue? CheckSM->CheckConditions No SolutionSM Store properly, handle under inert gas CheckSM->SolutionSM Yes SolutionConditions Use dry solvents, N2/Ar atmosphere CheckConditions->SolutionConditions Conditions not optimal SolutionWorkup Use neutral alumina or treated silica, keep cold CheckWorkup->SolutionWorkup Yes

Caption: Troubleshooting workflow for experiments involving this compound.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage and handling conditions for this compound?

    This compound is sensitive to moisture, air, and light. Proper storage is critical to maintaining its quality.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[5][6]

    Table 1: Recommended Storage Conditions

    Parameter Recommendation Rationale
    Temperature 2-8°C or -20°C for long-term storage. Reduces the rate of self-reaction and degradation.[7]
    Atmosphere Under an inert gas (Argon or Nitrogen). Prevents reaction with atmospheric oxygen and moisture.
    Container Tightly sealed amber glass vial. Protects from light-induced degradation and moisture ingress.

    | Location | A dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with strong oxidizers, acids, or bases.[8] |

  • Q2: Which solvents are recommended for dissolving and reacting this compound?

    Use dry, aprotic solvents. Recommended options include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, and N,N-Dimethylformamide (DMF). Avoid protic solvents like methanol, ethanol, and water unless they are a required reactant, as they will lead to solvolysis.

  • Q3: The material has turned yellow/brown in the bottle. Is it still usable?

    A change in color is a visual indicator of degradation. While it may still contain some active compound, it is heavily contaminated with impurities that can interfere with your reaction. It is strongly recommended to use a fresh, unopened vial. If this is not possible, the material should be repurified (e.g., by careful chromatography on neutral alumina) and its identity and purity confirmed by analytical methods (NMR, LC-MS) before use.

  • Q4: What are the primary hazards associated with this compound?

    Based on data for structurally similar compounds like 2-(chloromethyl)imidazo[1,2-a]pyridine and other chloromethylated heterocycles, this compound should be treated as hazardous.[9] It is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9] Always consult the Safety Data Sheet (SDS) from your supplier and follow all recommended safety precautions.[6]

References

  • SynThink. (n.d.). 4619-20-9 Zolpidem Impurity C - Reference Standard. Retrieved from [Link]

  • Veeprho. (n.d.). Zolpidem EP Impurity C | CAS 4619-20-9. Retrieved from [Link]

  • Cleanchem. (n.d.). Zolpidem USP Related Compound C | CAS No: 349122-64-1. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. Retrieved from [Link]

  • Guchhait, S. K., et al. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chen, J., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Retrieved from [Link]

  • de Paiva, W. C. B., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Wen, K., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Retrieved from [Link]

  • Li, J., et al. (2009). The characteristics and mechanisms of pyridine biodegradation by Streptomyces sp. Journal of Hazardous Materials. Retrieved from [Link]

  • Nagle, V., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-(Chloromethyl)-7-methylimidazo(1,2-a)pyridine. Retrieved from [Link]

  • Ujváry, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloromethyl-imidazo(1,2-A)pyridine. Retrieved from [Link]

Sources

Purification challenges for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine[1]

Status: Open Priority: Critical (Stability Risk) Assigned Specialist: Senior Application Scientist, Heterocycle Division User Group: Medicinal Chemistry / Process Development

Executive Summary: The Stability Paradox

User Report: "I synthesized the target compound, but after workup, the oil turned into a red tar overnight. NMR shows a complex mixture."

Diagnosis: You are likely attempting to isolate and store the free base . The core challenge with this compound is its dual nature. It contains a nucleophilic nitrogen (N1) and a highly electrophilic alkyl chloride on the same scaffold. In its free base form, it undergoes intermolecular self-alkylation (quaternization), leading to polymerization.[1]

The Golden Rule: Do not store the free base. Convert it immediately to the Hydrochloride (HCl) salt or use it in the next step (telescoped synthesis).

The Mechanism of Failure

To understand the purification strategy, you must visualize the degradation pathway. The 7-methyl group is electron-donating, increasing the electron density of the ring system, making the N1 nitrogen even more nucleophilic than in the unsubstituted parent compound.

degradation_pathway cluster_0 Stability Risk cluster_1 Stabilization Strategy M1 Molecule A (Free Base) Poly Polymerized/Dimerized Quaternary Salt (Tar) M1->Poly N1 attacks CH2-Cl of M2 Salt HCl Salt Form (Protonated N1) M1->Salt + HCl (anhydrous) M2 Molecule B (Free Base) M2->Poly Stable Stable Crystalline Solid Salt->Stable No Nucleophilicity

Figure 1: Mechanism of self-alkylation vs. acid stabilization.[1]

Troubleshooting Guide & Protocols
Scenario A: "My product is a sticky oil and won't crystallize."

Cause: Residual solvent or presence of free base.[1] Resolution: Convert to HCl salt.

Protocol: Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude reaction residue (after evaporating reaction solvent) in a minimal amount of anhydrous Acetone or Ethyl Acetate .[1] Avoid alcohols if possible to prevent solvolysis.[1]

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or pass dry HCl gas through the solution.

  • Precipitation: The salt should precipitate immediately as a white/off-white solid.[1]

  • Filtration: Filter under inert gas (Nitrogen/Argon). The salt is hygroscopic.[1][2]

  • Wash: Wash the cake with cold diethyl ether or hexanes to remove non-polar impurities.[1]

Scenario B: "I see a new spot on TLC that stays at the baseline."

Cause: Hydrolysis.[1][3] The -CH2Cl group has reacted with moisture to form the alcohol (-CH2OH).[1] Resolution: Check your solvents.

Data: Solvent Compatibility Table

Solvent SystemSuitabilityRisk FactorNotes
Ethanol/Methanol Low HighRisk of solvolysis (forming ethers) or hydrolysis if wet.[1]
Dichloromethane (DCM) Medium LowGood for extraction, but free base is unstable in solution over time.[1]
Acetone High LowExcellent for crystallizing the HCl salt.
Water Zero CriticalRapid hydrolysis to alcohol.[1]
DMF/DMSO Low MediumHard to remove; promotes nucleophilic attack.[1]
Scenario C: "Silica column purification resulted in low yield."

Cause: Silica gel is slightly acidic and retains polar compounds.[1] More importantly, the time spent on the column allows for degradation. Resolution: Avoid standard chromatography for the chloromethyl derivative.

  • Alternative: If you must purify the free base, use Neutral Alumina (Grade III) and elute rapidly with DCM/Hexane. However, recrystallization of the salt is vastly superior.

Validated Purification Workflow

This workflow assumes the standard synthesis from 2-amino-4-picoline and 1,3-dichloroacetone.[1]

purification_workflow Start Crude Reaction Mixture (DME/Ethanol) Evap Evaporate Volatiles (Vacuum, <40°C) Start->Evap Residue Dark Residue Evap->Residue Decision Isolate Intermediate? Residue->Decision DirectUse Telescoping: Add Nucleophile immediately Decision->DirectUse Yes (Recommended) SaltForm Salt Formation: Dissolve in Acetone + HCl/Dioxane Decision->SaltForm No (Need pure solid) Filter Filtration under N2 SaltForm->Filter Recryst Recrystallization: Acetone/Ether or iPrOH (rapid) Filter->Recryst Final Pure HCl Salt (Store -20°C, Desiccated) Recryst->Final

Figure 2: Decision tree for processing reactive chloromethyl intermediates.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-amino-5-methylpyridine instead?

  • A: Yes, but you will get the 6-methyl isomer, not the 7-methyl.[1] The chemistry and stability profile remain nearly identical, though the 7-methyl (from 2-amino-4-picoline) is slightly more electron-rich due to the methyl position relative to the bridgehead nitrogen.[1]

Q2: The solid turned pink/red after 2 days in the fridge. Is it ruined?

  • A: The color change indicates minor oxidation or polymerization on the surface. If the bulk solid is still white/off-white, perform a ¹H NMR check.[1] Usually, the impurity is <2% and highly colored. You can do a quick wash with cold ether to remove the colored surface impurities.[1]

Q3: Why does the NMR show a broad peak at 4.8 ppm?

  • A: If you are running the NMR in DMSO-d6 or Methanol-d4, the chloromethyl protons (-CH2Cl) appear around 4.8–5.0 ppm.[1] If you see a shift to ~4.5 ppm or a new set of peaks, check for the alcohol (hydrolysis product) or the dimer.

Q4: Safety precautions?

  • A: This compound is a potent alkylating agent .[1] It is likely a skin sensitizer and lachrymator.[1] Handle only in a fume hood. Decontaminate glassware with a dilute ammonia solution to quench the electrophile before washing.

References
  • Synthesis of Imidazo[1,2-a]pyridines

    • Title: Synthesis of imidazo[1,2-a]pyridines: a decade update[1]

    • Source: Royal Society of Chemistry (RSC Advances)
    • URL:[Link]

    • Relevance: General synthesis conditions for the ring closure between 2-aminopyridines and alpha-halo ketones.[1]

  • Zolpidem Intermediate Chemistry (Analogous Structure)

    • Title: Process for the prepar
    • Source: Google Patents (US4382938A / EP0050563)[1]

    • URL
    • Relevance: Describes the handling of the chloromethyl intermediate and the necessity of rapid processing or salt form
  • Reactivity of Chloromethyl-pyridines

    • Title: 2-(Chloromethyl)pyridine hydrochloride Product Guide[1][4][5]

    • Source: MedChemExpress[6]

    • Relevance: Confirms the stability profile of the hydrochloride salt vs. the free base for this class of electrophiles.
  • Reaction of 2-amino-4-picoline

    • Title: Reaction of 1,3-Dichloroacetone with 2-Aminoazaheterocycles[1]

    • Source: ResearchGate (Russian Journal of Organic Chemistry)
    • URL:[Link]

    • Relevance: Specifically details the cyclization of 2-aminopyridines with 1,3-dichloroacetone to form the 2-chloromethyl-imidazo[1,2-a]pyridine core.[1][7]

Sources

Technical Support Center: Synthesis of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. Current Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Ticket" System

You are likely here because the scale-up of 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine (Target CMP-7M ) has deviated from the bench-scale results. This scaffold is a critical intermediate for drugs acting on GABA-A receptors (similar to Zolpidem/Alpidem classes).

Unlike robust amide couplings, the Hantzsch-type condensation between 2-amino-4-picoline and 1,3-dichloroacetone is deceptive. It appears simple but is fraught with thermal instability, lachrymatory hazards, and alkylation side-reactions.

This guide is structured as a series of Support Tickets —real-world scenarios we have troubleshooted for process chemistry teams.

Module 1: Standard Operating Procedure (The Baseline)

Before troubleshooting, verify your process matches our Validated Scale-Up Protocol (VSUP-07) . Deviations here are the root cause of 80% of failures.

VSUP-07: 100g Scale Protocol
ParameterSpecificationRationale
Limiting Reagent 2-Amino-4-picoline (1.0 equiv)The nucleophilic scaffold.
Electrophile 1,3-Dichloroacetone (1.1 - 1.2 equiv)Slight excess compensates for hydrolysis; drives reaction to completion.
Solvent DME (Dimethoxyethane) or Acetone Critical: Avoid Ethanol/Methanol on scale-up to prevent solvolysis of the product's -CH₂Cl group to -CH₂OR.
Concentration 0.5 M - 0.7 MHigh dilution prevents intermolecular polymerization (dimerization).
Temperature Reflux (approx. 85°C for DME)Required for dehydration step (aromatization).
Quench/Isolation Cooling ramp

Filtration
Product isolates as the Hydrochloride Salt .
Visual Workflow (DOT Diagram)

G Start Start: Reactor Prep (N2 Purge) Solubilization Dissolve 1,3-DCA (Solvent: DME) Start->Solubilization Safety Check Addition Controlled Addition of 2-Amino-4-picoline Solubilization->Addition T < 30°C Reflux Reflux (4-6h) Cyclization Addition->Reflux Exotherm Control Crystallization Cooling Ramp (20°C -> 0°C) Reflux->Crystallization Completion Filter Filtration & Wash (Cold Acetone) Crystallization->Filter Isolation

Figure 1: Validated workflow for the synthesis of CMP-7M HCl salt. Note the controlled addition step.

Module 2: Troubleshooting Guides (The "Tickets")

Ticket #001: "My reaction mixture turned into a black tar/oil."

Diagnosis: Thermal Runaway & Polymerization. Severity: Critical.

Technical Analysis: The reaction of 2-aminopyridines with


-haloketones is highly exothermic. On a gram scale, heat dissipation is fast. On a 100g+ scale, the accumulation of heat accelerates two side reactions:
  • Polymerization: The product contains a nucleophilic nitrogen (imidazo ring) and an electrophilic carbon (-CH₂Cl). Overheating causes the product to alkylate itself, forming intractable black oligomers.

  • Decomposition of 1,3-DCA: 1,3-dichloroacetone degrades rapidly above 60°C in the presence of base/amine if cyclization isn't immediate.

Solution Protocol:

  • Reverse Addition: Do not add solid 1,3-dichloroacetone to the hot amine solution.

  • The Fix: Dissolve 1,3-dichloroacetone in the solvent first. Heat to a gentle reflux. Add the 2-amino-4-picoline (dissolved in minimal solvent) dropwise over 1-2 hours.

  • Why this works: This keeps the concentration of the free amine low relative to the ketone, favoring the intramolecular cyclization over the intermolecular dimerization.

Ticket #002: "NMR shows a singlet at ~4.6 ppm (CH₂OH) or ~3.5 ppm (OCH₃)."

Diagnosis: Solvolysis of the Chloromethyl Group. Severity: High (Quality Failure).

Technical Analysis: The 2-chloromethyl group on the imidazo[1,2-a]pyridine ring is essentially a benzylic-like halide. It is highly reactive (Sɴ1/Sɴ2).

  • If you use Ethanol or Methanol as a solvent (common in literature for small scale), the solvent acts as a nucleophile during the long reflux required for scale-up, converting your product to the ether (Ethyl/Methyl ether).

  • If the solvent is "wet" (contains water), it hydrolyzes to the alcohol (2-hydroxymethyl).

Solution Protocol:

  • Switch Solvent: Move to 1,2-Dimethoxyethane (DME) or Acetone . These are non-nucleophilic.

  • Moisture Control: The reactor must be dried. Use a drying tube or nitrogen blanket.

  • Recovery: If you have the alcohol impurity, it is difficult to convert back to chloride cleanly in situ. It is often more cost-effective to discard and restart than to attempt thionyl chloride treatment on the crude mixture, which leads to further impurities.

Ticket #003: "Safety Alert: Operators are experiencing severe eye irritation."

Diagnosis: 1,3-Dichloroacetone Exposure. Severity: Safety Hazard.

Technical Analysis: 1,3-Dichloroacetone is a potent lachrymator (tear gas agent). Solid handling is the highest risk point. Dust generation during weighing or addition can contaminate the entire lab atmosphere.

Solution Protocol:

  • Melt/Solubilize in Closed System: Do not weigh the solid in the open. If possible, melt the drum (MP ~45°C) and transfer as a liquid, or dissolve it in the solvent (DME) inside a fume hood before bringing it to the reactor.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or sodium bisulfite nearby. These react with alkyl halides and ketones to neutralize spills.

  • Ventilation: Ensure the reactor vent goes to a scrubber (dilute NaOH), not just the hood atmosphere, as the reflux will carry lachrymatory vapors.

Module 3: Mechanistic Insight & Data

Understanding why the 7-methyl isomer forms confirms you are using the correct starting material.

Regioselectivity Mechanism

The formation of the 7-methyl isomer from 2-amino-4-picoline is dictated by the nucleophilicity of the ring nitrogen (N1).

  • Step 1 (N-Alkylation): The Ring Nitrogen (N1) is more nucleophilic than the exocyclic amine. It attacks the C-Cl bond of 1,3-dichloroacetone.

  • Step 2 (Cyclization): The exocyclic amine attacks the carbonyl group.

  • Result: The methyl group, originally at position 4 of the pyridine, remains "para" to the bridgehead nitrogen in the fused system. In IUPAC numbering for imidazo[1,2-a]pyridine, this is position 7 .

Visual Mechanism (DOT Diagram)

ReactionMechanism Reactants Reactants: 2-Amino-4-picoline + 1,3-Dichloroacetone Intermediate Intermediate: N-Alkylated Pyridinium Salt Reactants->Intermediate N-Alkylation (Fast) Cyclization Cyclization: Exocyclic NH2 attacks Carbonyl (- H2O) Intermediate->Cyclization Reflux Product Product: 2-(Chloromethyl)-7-methyl imidazo[1,2-a]pyridine Cyclization->Product Aromatization SideProduct Side Reaction: Dimerization (if overheated) Product->SideProduct Excess Heat/Conc.

Figure 2: Mechanistic pathway highlighting the critical cyclization step and risk of dimerization.

Module 4: Quality Control Specifications

When you filter the solid, compare your metrics against these baselines.

TestAcceptance CriteriaTroubleshooting Failure
Appearance Off-white to pale yellow solidDark Brown/Black: Polymerization (See Ticket #001).
HPLC Purity > 97.0% (Area)< 95%: Likely unreacted amine or hydrolyzed alcohol.
1H NMR (DMSO-d6) Singlet ~4.8-4.9 ppm (CH₂Cl)Shift to 4.5 ppm: Hydrolysis to Alcohol.
Melting Point 185°C - 190°C (HCl salt)Broad/Low: Wet cake or mixed salts.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
    • Relevance: Establishes the foundational mechanism of the Hantzsch-type condens
  • Scale-Up Safety & Lachrymator Handling

    • National Research Council.[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[1]

    • Relevance: Protocols for handling 1,3-dichloroacetone (lachrym
  • Regioselectivity in Imidazo[1,2-a]pyridine Synthesis

    • Gudmundsson, K. S., et al. "Synthesis of imidazo[1,2-a]pyridines.
    • Relevance: Confirms the regiochemical outcome (7-methyl)
  • Stability of Chloromethyl Heterocycles

    • Organic Process Research & Development (OPRD) archives regarding Zolpidem/Alpidem intermediates often cite the instability of the 2-chloromethyl moiety toward nucleophilic solvents.

Disclaimer: This guide is for research purposes. Always consult your facility's EHS (Environmental Health & Safety) department before scaling up reactions involving lachrymators or alkylating agents.

Sources

Technical Support Center: A Researcher's Guide to 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical guidance for the safe and effective handling and storage of this reactive intermediate. As a potent alkylating agent and a valuable building block in medicinal chemistry, understanding its properties is paramount to successful experimentation and laboratory safety.[1][2]

Section 1: Compound Overview and Inherent Reactivity

This compound hydrochloride is a heterocyclic compound featuring a reactive chloromethyl group. This functional group makes it a potent electrophile, susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility in synthesis, allowing for the introduction of the 7-methylimidazo[1,2-a]pyridine moiety into a target molecule. However, this reactivity also dictates the necessary precautions for its handling and storage to prevent unwanted side reactions and degradation.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in a number of biologically active compounds.[3] Its unique electronic and structural properties contribute to its ability to interact with various biological targets. The chloromethyl group at the 2-position is highly activated towards nucleophilic substitution, making this compound a versatile reagent for the synthesis of a wide array of derivatives.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that may arise during the use of this compound hydrochloride in a laboratory setting.

Handling and Personal Protective Equipment (PPE)

Question: What are the essential safety precautions when handling this compound?

Answer: Due to its corrosive and potentially sensitizing nature, strict adherence to safety protocols is mandatory.[2] Always handle this compound in a well-ventilated chemical fume hood.[2] Standard personal protective equipment (PPE) includes a lab coat, chemical-resistant gloves (nitrile or neoprene are suitable choices), and chemical splash goggles.[4] In case of accidental contact with skin, immediately wash the affected area with copious amounts of water.[2] If inhaled, move to fresh air.[2]

Question: The compound is a solid. Do I need to worry about inhalation?

Answer: Yes. While it is a solid, fine powders can become airborne during weighing and transfer.[2] It is crucial to avoid the formation of dust.[2] Handle the solid gently and use appropriate tools, such as a spatula, to minimize dust generation.

Storage and Stability

Question: What are the optimal storage conditions for this compound?

Answer: this compound hydrochloride is sensitive to moisture and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For long-term storage, maintaining the compound at -20°C is recommended to minimize degradation.[5] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to further protect it from moisture.

Question: I left the container on the bench for a short period. Is the compound still usable?

Answer: The stability of the compound depends on the ambient humidity and temperature. As a hydrochloride salt, it is hygroscopic.[2] Short-term exposure to the atmosphere may not lead to significant degradation, but it is best practice to minimize such occurrences. If you observe any change in the physical appearance of the solid (e.g., clumping, discoloration), it may be an indication of decomposition. It is recommended to perform a quality control check, such as NMR or LC-MS, if you have concerns about the integrity of the compound.

Question: My compound has turned slightly yellow/brown. Can I still use it?

Answer: Discoloration is often a sign of degradation. The pure compound is typically a white to off-white solid. A change in color suggests the formation of impurities. While it might still be suitable for some applications, the presence of impurities could interfere with your reaction or biological assay. It is highly recommended to purify the compound before use if discoloration is observed.

Solution Preparation and Stability

Question: What solvents are recommended for preparing stock solutions?

Answer: The solubility of this compound hydrochloride will vary depending on the desired concentration. It is generally soluble in polar aprotic solvents like DMSO and DMF. For biological assays, it is often necessary to prepare aqueous solutions. While the hydrochloride salt enhances water solubility, the stability in aqueous media can be a concern.

Question: My compound seems to lose activity when dissolved in an aqueous buffer. Why is this happening?

Answer: The chloromethyl group is susceptible to hydrolysis, especially in aqueous solutions. The rate of hydrolysis is dependent on the pH and temperature of the buffer.[6] Hydrolysis will replace the chlorine atom with a hydroxyl group, forming the corresponding alcohol, 2-(hydroxymethyl)-7-methylimidazo[1,2-a]pyridine, which is likely to have different biological activity. To minimize hydrolysis, it is recommended to prepare fresh aqueous solutions before each experiment and to keep them on ice. Avoid prolonged storage of aqueous solutions.

Question: How can I assess the stability of my compound in a specific buffer?

Answer: To determine the stability of the compound in your experimental buffer, you can perform a time-course study using an analytical technique like HPLC or LC-MS. Prepare a solution of the compound in the buffer and analyze aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours). By monitoring the decrease in the peak area of the parent compound and the appearance of any degradation products, you can determine its stability under your specific experimental conditions.

Reaction Troubleshooting

Question: I am getting multiple products in my reaction. What could be the cause?

Answer: The high reactivity of the chloromethyl group can lead to side reactions. Common issues include:

  • Reaction with the solvent: Nucleophilic solvents (e.g., alcohols, water) can compete with your desired nucleophile.

  • Self-reaction: Under basic conditions, the imidazo[1,2-a]pyridine ring can be deprotonated and act as a nucleophile, potentially leading to dimerization or polymerization.

  • Reaction with other functional groups in your starting material: If your nucleophile contains other nucleophilic sites, you may observe reaction at those positions as well.

To troubleshoot, consider using an aprotic, non-nucleophilic solvent, carefully controlling the stoichiometry of your reagents, and running the reaction at the lowest effective temperature.

Question: My reaction is not going to completion. What can I do?

Answer: Incomplete conversion can be due to several factors:

  • Insufficient reactivity of the nucleophile: A weaker nucleophile may require more forcing conditions (e.g., higher temperature, longer reaction time).

  • Steric hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon.

  • Degradation of the starting material: If the reaction is run for an extended period at an elevated temperature, the this compound hydrochloride may degrade.

Consider using a stronger base to deprotonate your nucleophile, if applicable, or a more polar aprotic solvent to enhance the reaction rate. Monitoring the reaction by TLC or LC-MS can help you determine the optimal reaction time.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures involving this compound hydrochloride.

Protocol for Preparing a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound hydrochloride

  • Anhydrous DMSO

  • Sterile, amber glass vial with a screw cap

  • Analytical balance

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation: In a chemical fume hood, ensure all glassware is clean and dry.

  • Weighing: Tare the amber glass vial on the analytical balance. Carefully weigh the desired amount of this compound hydrochloride directly into the vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Causality: Using an anhydrous solvent and a dry vial is crucial to prevent hydrolysis of the chloromethyl group. Storing in an amber vial protects the compound from potential photodegradation. Freezing the solution slows down any potential degradation over time.

Protocol for Quenching a Reaction Mixture

Objective: To safely neutralize the reactive this compound hydrochloride at the end of a reaction.

Materials:

  • Reaction mixture containing this compound hydrochloride

  • A suitable nucleophilic quenching agent (e.g., a solution of a primary or secondary amine like diethylamine, or a thiol like thiophenol)

  • Appropriate work-up solvents (e.g., water, ethyl acetate)

Procedure:

  • Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Quenching Agent Addition: Slowly add the quenching agent to the cooled reaction mixture with stirring. The amount of quenching agent should be in slight excess relative to the initial amount of the alkylating agent.

  • Stirring: Allow the mixture to stir at room temperature for a sufficient amount of time (e.g., 30-60 minutes) to ensure the complete reaction of the quenching agent with any remaining this compound hydrochloride.

  • Work-up: Proceed with the standard aqueous work-up to extract your desired product.

Causality: The nucleophilic quenching agent will react with the electrophilic chloromethyl group, converting it to a less reactive and more easily separable derivative. Cooling the reaction mixture is a standard safety precaution when adding a reactive reagent.

Section 4: Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₉ClN₂·HCl
Molecular Weight 217.10 g/mol
Appearance White to off-white solid
Purity ≥95%
Storage Temperature -20°C

Table 2: General Solubility Guidelines

SolventSolubilityNotes
DMSO SolubleRecommended for stock solutions.
DMF Soluble
Water SolubleStability in aqueous solution is pH and temperature dependent. Prepare fresh.
Methanol/Ethanol Sparingly solubleCan be used as a reaction solvent, but may act as a nucleophile.
Dichloromethane Sparingly solubleCan be used as a reaction solvent.

Section 5: Visualizations

Workflow for Stock Solution Preparation

G start Start: Prepare Stock Solution weigh Weigh Compound in Amber Vial start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve aliquot Aliquot into Smaller Volumes dissolve->aliquot store Store at -20°C aliquot->store end_point End: Ready for Use store->end_point

Caption: Workflow for preparing a stable stock solution.

Logical Relationship of Degradation

G compound 2-(Chloromethyl)-7-methyl- imidazo[1,2-a]pyridine HCl hydrolysis Hydrolysis (H₂O, pH dependent) compound->hydrolysis Susceptible to degradation_product 2-(Hydroxymethyl)-7-methyl- imidazo[1,2-a]pyridine (Inactive/Different Activity) hydrolysis->degradation_product Leads to

Caption: Primary degradation pathway in aqueous media.

References

  • Scribd. Guide To Preparation of Stock Standard Solutions. Available from: [Link]

  • ACS Publications. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. Available from: [Link]

  • PubMed. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Available from: [Link]

  • PubMed. Protection against the toxicity of alkylating agents by thiols: the mechanism of protection and its relevance to cancer chemotherapy. A review. Available from: [Link]

  • PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available from: [Link]

  • PubMed. Effectiveness of the sulfur(IV) Compound, Sodium Bisulfite, in Reducing Chlorine, Chlorine Dioxide, and Chlorite Toxicity to Daphnia Magna in Well Water and Pond Water. Available from: [Link]

  • Cold Spring Harbor Laboratory Press. Stock Solutions. Available from: [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • PubMed Central. Protein Damage by Reactive Electrophiles: Targets and Consequences. Available from: [Link]

  • EPA. Treatment Of Reactive Wastes At Hazardous Waste Landfills. Available from: [Link]

  • LookChem. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available from: [Link]

  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • ResearchGate. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Request PDF. Available from: [Link]

  • ResearchGate. Mechanism of action of alkylating agents. A. Formation of... Available from: [Link]

  • Helda - University of Helsinki. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of: (a) mixture of 2-pyridinemethanol and epichlorohydrin (ratio = 1. Available from: [Link]

  • IAEA. Degradation of pharmaceutical compounds in aqueous media by ionizing radiation. Available from: [Link]

  • Universiti Kebangsaan Malaysia. HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • ResearchGate. Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols | Request PDF. Available from: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Available from: [Link]

  • IRIS . Reaction Chemistry & Engineering. Available from: [Link]

  • MDPI. Evolution of Nitrogen-Based Alkylating Anticancer Agents. Available from: [Link]

  • Wiley Online Library. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • Scribd. Stock Solutions Preparation Guide. Available from: [Link]

  • PubMed. Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. Available from: [Link]

  • NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine. Available from: [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas. Available from: [Link]

  • Future Science. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available from: [Link]

  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]

  • MDPI. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media. Available from: [Link]

  • PubMed Central. Endogenous generation of reactive oxidants and electrophiles and their reactions with DNA and protein. Available from: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide - Research Safety. Available from: [Link]

  • Preprints.org. In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis. Available from: [Link]

  • Springer Nature Experiments. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Available from: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] The successful construction of this privileged heterocyclic system is highly dependent on the judicious selection of a catalytic system. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in navigating the complexities of catalyst optimization.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during imidazo[1,2-a]pyridine synthesis, offering a systematic approach to diagnosis and resolution.

Question: My reaction yield is consistently low. What are the potential catalyst-related causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from multiple factors related to your catalytic system. A methodical investigation is key.

  • Catalyst Activity and Loading: The chosen catalyst may have insufficient activity for your specific substrates. For instance, in a reaction between 1H-benzo[d]imidazol-2-amine and 2-phenylacetaldehyde, initial screening with CuCl₂ resulted in a yield of less than 10%, whereas switching to PdCl₂ boosted the yield to 80% under the same conditions.[3]

    • Recommendation: Perform a catalyst screen with different metal salts (e.g., CuI, CuBr, Pd(OAc)₂, PdCl₂) or even metal-free catalysts like molecular iodine.[3][4][5] Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

  • Substituent Effects: The electronic nature of your starting materials profoundly impacts catalyst performance. Electron-withdrawing groups on the 2-aminopyridine can reduce its nucleophilicity, slowing the reaction.[6] Conversely, in many copper-catalyzed systems, electron-rich substrates tend to provide better yields.[4]

    • Recommendation: If your substrate is electron-deficient, you may require a more active catalyst system or harsher reaction conditions (e.g., higher temperature). For example, optimization experiments for a Cu(I)-catalyzed synthesis identified CuBr in DMF at 80°C as the ideal condition to achieve high yields.[4]

  • Solvent and Temperature Mismatch: The solvent plays a critical role in catalyst solubility and stability. An inappropriate solvent can lead to catalyst precipitation or decomposition.

    • Recommendation: Screen a panel of solvents with varying polarities (e.g., Toluene, DMF, DMSO, H₂O-IPA).[3][7] Microwave-assisted synthesis can often reduce reaction times and improve yields by enabling rapid heating to higher temperatures than conventional methods.[6][7]

Question: I am observing significant side product formation. How can catalyst choice minimize this?

Answer: Side product formation, such as dimerization of starting materials, directly consumes reactants and complicates purification.[6] Your catalyst choice is central to controlling the reaction's selectivity.

  • Mechanism and Catalyst Selectivity: Different catalysts can favor different reaction pathways. For example, a highly reactive catalyst might promote undesired pathways, while a milder one offers better selectivity.

    • Recommendation: If you suspect side reactions are occurring due to over-reactivity, consider switching to a less active metal (e.g., from Palladium to Copper) or a metal-free system like iodine.[5][8] Lowering the reaction temperature can also significantly enhance selectivity.

  • Role of Ligands: In transition metal catalysis, particularly with palladium, ligands are not merely spectators. They modulate the metal center's steric and electronic properties, directly influencing selectivity.

    • Recommendation: For palladium-catalyzed reactions, screen a small library of ligands (e.g., phosphine-based like XantPhos or nitrogen-based ligands).[9] This can stabilize the active catalytic species and sterically hinder pathways leading to side products.

Question: My reaction is not proceeding to completion or is very slow. Could the catalyst be the issue?

Answer: A stalled or sluggish reaction often points to catalyst deactivation or insufficient turnover.

  • Catalyst Poisoning: Impurities in your starting materials or solvent (e.g., water, other nucleophiles) can bind to the catalyst's active site and inhibit its function.

    • Recommendation: Ensure all reagents are of high purity and that solvents are anhydrous where necessary.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to diagnose if a reaction has stalled.[5]

  • Inadequate Oxidant/Base: Many synthetic routes are oxidative cyclizations that require a terminal oxidant (like air) or involve intermediates that must be neutralized by a base.[3][4] If these components are suboptimal, the catalytic cycle will halt.

    • Recommendation: Ensure your reaction is open to the air if using an aerobic oxidation method.[4] Screen different bases (e.g., K₂CO₃, NaHCO₃) as their strength and solubility can dramatically affect the reaction rate.[3][10]

Question: The reaction works for my model substrate, but fails with a more complex or functionalized substrate. How do I adapt my catalytic system?

Answer: This is a classic challenge in drug development. A catalytic system optimized for a simple substrate may not be robust enough for a molecule bearing sensitive functional groups or significant steric bulk.

  • Functional Group Tolerance: Certain functional groups can coordinate to the metal center and poison the catalyst.

    • Recommendation: A metal-free approach, such as an iodine-catalyzed or even a catalyst-free microwave-assisted reaction, may be more suitable as it avoids this issue entirely.[7][11]

  • Steric Hindrance: Bulky substituents near the reaction center can prevent the substrate from accessing the catalyst's active site.

    • Recommendation: For transition metal systems, switching to a catalyst with a less sterically demanding ligand can create more space for the substrate to coordinate. In some cases, a more active catalyst (e.g., palladium over copper) may be required to overcome the higher activation energy associated with hindered substrates.[12]

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the most common classes of catalysts for imidazo[1,2-a]pyridine synthesis, and what are their general pros and cons?

Answer: Several classes of catalysts are routinely employed, each with distinct advantages and disadvantages.

Catalyst ClassTypical CatalystsCommon SubstratesProsCons
Copper CuI, CuBr, CuCl₂, Copper Nanoparticles[3][4][13]Acetophenones, Nitroolefins, Ketoxime esters[4][8]Cost-effective, readily available, excellent for aerobic oxidative couplings.[4][8]Can require higher temperatures, may have lower functional group tolerance than palladium.
Palladium Pd(OAc)₂, PdCl₂, Pd(OH)₂[3]Broad scope including cross-coupling partners.High catalytic activity, broad substrate scope, often effective under mild conditions.[3][12]Higher cost, potential for product contamination with toxic heavy metal, often requires ligand screening.
Iodine I₂, KI[5][8]Ketones, Alkynes.Metal-free, inexpensive, can be used in green solvents like water, mild conditions.[5][8]Scope can be more limited than transition metals, may require an external oxidant.
Metal-Free None (thermal/microwave), Brønsted/Lewis Acids[7][14]α-haloketones, isocyanides.Avoids metal contamination, simple workup, can be very "green".[7][15]Often requires higher temperatures or microwave irradiation, may not work for all transformations.

Question 2: How do I rationally select an initial catalyst for a novel set of substrates?

Answer: A rational selection process involves a combination of literature analysis and systematic screening. The following workflow provides a structured approach.

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization A Analyze Substrates (Functional Groups, Sterics) B Literature Search (Similar Transformations) A->B informs C Select 3-4 Catalyst Types (e.g., CuI, Pd(OAc)₂, I₂, Metal-Free) B->C guides D Run Small-Scale Parallel Reactions (TLC or LCMS Monitoring) C->D E Identify 'Hit' Catalyst(s) (Any product formation?) D->E F Optimize Conditions (Solvent, Temp, Base, Ligand) E->F G Scale-Up Reaction F->G

Caption: Workflow for rational catalyst selection.

Question 3: What is the role of oxidants in catalyst performance for this synthesis?

Answer: Many modern syntheses of imidazo[1,2-a]pyridines are dehydrogenative or oxidative C-H functionalization reactions. In these cases, the "catalyst" is actually a pre-catalyst, and the oxidant is essential for turning over the catalytic cycle. A common and environmentally friendly approach is to use air as the terminal oxidant.[4] In a typical copper-catalyzed aerobic cycle, Cu(I) is oxidized to a higher oxidation state by O₂ to enable the key bond-forming steps, after which it is reduced back to Cu(I), completing the cycle. Without the oxidant, the catalyst would perform a single stoichiometric reaction and then become inactive.

The following diagram illustrates a plausible mechanism for a Cu(I)-catalyzed synthesis using air as the oxidant, highlighting the critical role of oxidation.[4]

G cluster_0 Catalytic Cycle cluster_1 A 2-Aminopyridine + Nitroolefin B Michael Adduct A->B Michael Add. C Radical Cation Intermediate B->C Oxidation (Cu(II)/Air) D Intramolecular Nucleophilic Addition C->D H Abstraction & Cyclization Cat_Rest Cu(I) C->Cat_Rest Reduces E Imidazo[1,2-a]pyridine D->E Aromatization Cat_Active Cu(II) Cat_Active->B Oxidizes Cat_Rest->Cat_Active Air (O₂)

Caption: Simplified Cu-catalyzed oxidative cyclization.

Question 4: When should I consider a metal-free catalytic system?

Answer: Consider a metal-free system under the following circumstances:

  • Final Product Purity is Critical: In late-stage pharmaceutical synthesis, avoiding contamination of the final active pharmaceutical ingredient (API) with residual transition metals is paramount. Metal-free routes simplify purification and regulatory approval.[11]

  • Substrate Incompatibility: If your substrates contain functional groups known to poison metal catalysts (e.g., unprotected thiols), a metal-free alternative is a logical choice.

  • Cost and Sustainability Goals: Metal-free catalysts, such as iodine, or protocols that rely only on heat or microwave energy, are often cheaper and more environmentally benign.[5][7][15]

  • Alternative Selectivity: Metal-free reactions can sometimes provide different regio- or chemoselectivity compared to their metal-catalyzed counterparts, offering a synthetic advantage.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Parallel Catalyst Screening

  • To an array of microwave vials, add your 2-aminopyridine derivative (1.0 equiv) and the coupling partner (1.1 equiv).

  • To each vial, add a different catalyst (5 mol %) from a stock solution (e.g., Vial 1: CuI, Vial 2: Pd(OAc)₂, Vial 3: I₂, etc.).

  • Add the chosen solvent (e.g., DMF, 0.5 M concentration) and any required additive (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vials and place them in a parallel reactor or aluminum heating block.

  • Heat the reactions to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the relative conversion to the desired product.

Protocol 2: Representative Copper-Catalyzed Aerobic Synthesis[4]

  • In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add DMF (3 mL) and stir the mixture.

  • Heat the reaction vessel to 80 °C and leave it open to the air (using a reflux condenser).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 77, 2024-2028.
  • Kumar, S., et al. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. PMC.
  • Reddy, G. N., et al. (2020). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Bhutia, S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Shaikh, A. A., et al. (2017). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
  • Monir, K., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
  • El Qami, T., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Guchhait, S. K., et al. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Behera, P. K., et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 563, 121922.
  • Panda, S., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
  • Sharma, A., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC.
  • Mohammadi, A., et al. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry.
  • Kumar, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Khader, A. M. A., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the synthesis and characterization of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine and its structurally related analogs. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[2][3][4][5][6] Understanding the nuanced differences in the physicochemical and spectroscopic properties of various analogs is crucial for structure-activity relationship (SAR) studies and the rational design of new drug candidates.

The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Medicinal Chemistry

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery.[1][7] Its rigid structure and ability to be readily functionalized at multiple positions make it an attractive framework for developing potent and selective therapeutic agents.[7][8] Several marketed drugs, such as zolpidem and alpidem, feature this core structure, highlighting its clinical significance.[2] The continuous exploration of novel synthetic routes and the biological evaluation of new derivatives underscore the enduring importance of this heterocyclic system.[7][8]

Synthesis of this compound and Analogs

The most common and direct route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7] For the synthesis of the title compound and its analogs, a substituted 2-aminopyridine is reacted with 1,3-dichloroacetone.

Below is a general synthetic scheme:

Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridines cluster_reactants Reactants cluster_products Products 2-Aminopyridine Substituted 2-Aminopyridine Reaction Reaction (e.g., Reflux in Ethanol) 2-Aminopyridine->Reaction alpha-Haloketone 1,3-Dichloroacetone alpha-Haloketone->Reaction Imidazopyridine 2-(Chloromethyl)imidazo[1,2-a]pyridine Analog Reaction->Imidazopyridine Cyclocondensation

Caption: General synthetic route to 2-(chloromethyl)imidazo[1,2-a]pyridine analogs.

The specific nature of the 'R' group on the 2-aminopyridine starting material dictates the final substitution pattern on the imidazo[1,2-a]pyridine ring. For instance, using 4-methyl-2-aminopyridine will yield the 7-methyl analog.

Comparative Characterization Data

The following table summarizes the key characterization data for this compound and several of its analogs. These analogs differ by the substituent on the pyridine ring, which in turn influences their spectroscopic and physicochemical properties.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
This compound[Image of this compound]C9H9ClN2180.63[9]¹H NMR: Data available.[9]
2-(Chloromethyl)imidazo[1,2-a]pyridine-7-carbonitrile[Image of 2-(Chloromethyl)imidazo[1,2-a]pyridine-7-carbonitrile]C9H6ClN3191.62MS (m/z): 192.03230 [M+H]+.[10]
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine[Image of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine]C10H11ClN2194.66[11]Physical State: Solid.[11]
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine[Image of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine]C10H11ClN2194.66CAS: 182181-42-6.[12]
7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine[Image of 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine]C8H6Cl2N2201.05Spectroscopic Data: NMR, HPLC, LC-MS available.[13]

In-depth Characterization Methodologies

A thorough characterization of these compounds is essential to confirm their identity, purity, and structure. The standard workflow for characterization is outlined below.

Characterization_Workflow Start Synthesized Compound Purification Purification (Recrystallization or Column Chromatography) Start->Purification Melting_Point Melting Point Determination Purification->Melting_Point Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Data_Analysis Data Analysis and Structure Elucidation Melting_Point->Data_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis End Characterized Compound Data_Analysis->End

Caption: Standard workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the imidazo[1,2-a]pyridine core, characteristic signals are observed for the aromatic protons. The chemical shifts of these protons are influenced by the nature and position of substituents. For instance, the protons on the pyridine ring will show distinct splitting patterns and chemical shifts depending on the substitution. The chloromethyl group typically appears as a singlet in the range of 4.5-5.0 ppm.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbon atoms of the fused ring system have characteristic chemical shifts that can be used for structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the structure. For this compound, the molecular ion peak would be expected at m/z 180 and 182 in an approximately 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the title compound and its analogs, one would expect to see characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the fused ring system, and C-Cl stretching.

Biological Activity Landscape

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of drugs targeting a wide range of diseases.[2]

  • Anticancer Activity: Many derivatives have shown potent activity against various cancer cell lines.[3][6] The mechanism of action often involves the inhibition of key enzymes such as kinases (e.g., PI3K, VEGFR, EGFR) and cyclin-dependent kinases (CDKs).[6]

  • Antituberculosis Activity: Certain imidazo[1,2-a]pyridine analogs have emerged as promising candidates for the treatment of tuberculosis, including multidrug-resistant strains.[5]

  • Antikinetoplastid Activity: A library of imidazo[1,2-a]pyridine-appended chalcones was synthesized and screened for their activity against parasites like Trypanosoma cruzi and Leishmania infantum, with some analogs showing significant potency.[14]

The biological activity is highly dependent on the substitution pattern. For example, the presence of a methyl or chloro group at the R¹ position of some imidazo[1,2-a]pyridine ethers was found to be optimal for anti-mycobacterial potency.[5]

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

  • 4-methyl-2-aminopyridine

  • 1,3-Dichloroacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 4-methyl-2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Characterization Protocol

1. Sample Preparation:

  • NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • MS: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

  • IR: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

2. Instrumental Analysis:

  • NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • MS: Obtain the mass spectrum using a suitable ionization technique (e.g., ESI, APCI).

  • IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3. Data Interpretation:

  • Analyze the NMR spectra to assign the signals to the respective protons and carbons.

  • Determine the molecular weight from the mass spectrum and analyze the isotopic pattern for the presence of chlorine.

  • Identify the characteristic functional group vibrations in the IR spectrum.

By following these protocols, researchers can reliably synthesize and characterize this compound and its analogs, providing a solid foundation for further biological evaluation and drug development efforts.

References

Sources

Biological Activity & SAR Profile: 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine vs. Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental utility of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine and its derivatives.

Executive Summary

This compound (CAS: 118000-41-2) is a critical electrophilic scaffold in medicinal chemistry. Unlike final pharmaceutical ingredients (APIs) like Zolpidem (a 6-methyl derivative), this compound serves primarily as a reactive intermediate . Its biological significance lies in its ability to generate libraries of 7-methyl-substituted ligands targeting the H+/K+-ATPase proton pump (anti-ulcer), GABA-A receptors (anxiolytic), and tubulin polymerization (anticancer).

This guide compares the 7-methyl scaffold against the 6-methyl (Zolpidem-like) and unsubstituted analogs, demonstrating how the specific placement of the methyl group at the C7 position alters pharmacodynamics and metabolic stability.

Mechanism of Action & Scaffold Pharmacology

The imidazo[1,2-a]pyridine core acts as a bioisostere for purines and indoles, allowing it to intercalate into DNA or bind to ATP-binding pockets. The 2-chloromethyl group acts as a "warhead," enabling the attachment of nucleophilic pharmacophores (amines, thiols) to the C2 position.

Key Signaling Pathways
  • Gastroprotection (Anti-Ulcer): Derivatives inhibit the gastric H+/K+-ATPase enzyme (proton pump) by competing with K+ ions, similar to SCH 28080. The 7-methyl group influences the pKa of the pyridine nitrogen, affecting protonation and binding affinity.

  • GABAergic Modulation: While 6-methyl derivatives (Zolpidem) bind selectively to the

    
     subunit of GABA-A receptors, 7-methyl derivatives often exhibit reduced affinity , making them useful negative controls or starting points for non-sedative ligands.
    
  • Antineoplastic Activity: 7-Methyl derivatives functionalized at C2 have shown cytotoxicity against breast (MCF-7) and colon (HT-29) cancer lines by inhibiting tubulin polymerization or inducing apoptosis via the p53 pathway.

Visualization: Scaffold Functionalization & Pathway

G Precursor 2-(Chloromethyl)-7-methyl imidazo[1,2-a]pyridine Intermediate Transition State (SN2 Attack) Precursor->Intermediate Activation Nucleophile Nucleophile (R-NH2 / R-SH) Nucleophile->Intermediate Attack Product Bioactive 7-Me Ligand Intermediate->Product Alkylation Target1 H+/K+ ATPase (Anti-Ulcer) Product->Target1 Inhibition (High Potency) Target2 Tubulin (Anticancer) Product->Target2 Polymerization Block Target3 GABA-A Receptor (Modulated Affinity) Product->Target3 Low Affinity Binding

Caption: Synthesis pathway converting the electrophilic chloromethyl precursor into bioactive ligands targeting specific biological systems.

Comparative Analysis: 7-Methyl vs. Other Derivatives[1]

The position of the methyl substituent on the pyridine ring is a determinant of biological specificity.

Table 1: Structure-Activity Relationship (SAR) Comparison
Feature7-Methyl Derivative (Subject)6-Methyl Derivative (e.g., Zolpidem)Unsubstituted Derivative
Primary Utility Anti-ulcer (H+/K+ ATPase), AnticancerHypnotic/Sedative (GABA-A Agonist)General Scaffold / Baseline
GABA-A Affinity Low/Moderate . The 7-Me group sterically hinders binding in the benzodiazepine pocket compared to 6-Me.High . 6-Me is critical for nanomolar affinity to

-GABA-A.
Moderate. Lacks the hydrophobic interaction provided by the methyl group.
Anti-Ulcer Potency High . 7-Me increases basicity (

), enhancing accumulation in the acidic secretory canaliculus.
Moderate.Moderate.
Metabolic Stability High . The 7-position is less prone to oxidative metabolism compared to the 6-position (benzylic oxidation).Low. The 6-methyl group is a primary site for CYP450 oxidation (major metabolic clearance route).High (but lower lipophilicity).
Cytotoxicity (MCF-7) Variable .[1] Some hybrids (e.g., carbazole-linked) show reduced activity vs. 6-Me analogs.N/A (Sedative profile dominates).Moderate activity in specific hybrid series.[1]
Comparative Insight

Experimental data indicates that while the 6-methyl group is essential for the sedative properties of drugs like Zolpidem, shifting this group to the 7-position (as in the subject compound) effectively "de-tunes" the sedative effect. This makes the 7-methyl scaffold an excellent candidate for developing peripheral drugs (e.g., anti-ulcer or anti-inflammatory) where central nervous system (CNS) sedation is an unwanted side effect.

Experimental Protocols

Protocol A: Nucleophilic Substitution for Ligand Synthesis

Objective: Convert the reactive this compound into a bioactive amine derivative.

  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Nucleophile: Secondary amine (e.g., dimethylamine or morpholine) (1.2 eq).

    • Base:

      
       (2.0 eq) or 
      
      
      
      .
    • Solvent: Acetonitrile (

      
      ) or DMF.
      
  • Procedure:

    • Dissolve the chloromethyl substrate in

      
       under 
      
      
      
      atmosphere.
    • Add

      
       followed by the amine dropwise at 0°C.
      
    • Reflux at 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Quench: Cool to RT, pour into ice water, and extract with dichloromethane (DCM).

    • Purification: Recrystallize from ethanol or use column chromatography.

  • Validation:

    • 1H NMR: Disappearance of the

      
       singlet at ~4.8 ppm and appearance of 
      
      
      
      signal at ~3.6 ppm.
Protocol B: H+/K+-ATPase Inhibition Assay (Anti-Ulcer Screening)

Objective: Measure the inhibitory potency of the synthesized 7-methyl derivative.

  • Preparation: Isolate gastric microsomes from rabbit or rat stomach fundus.

  • Reaction Medium: Tris-HCl buffer (pH 7.4),

    
     (2 mM), KCl (20 mM).
    
  • Incubation:

    • Incubate microsomes (10 µg protein) with varying concentrations (0.1 nM – 100 µM) of the test compound for 30 min at 37°C.

    • Initiate reaction by adding ATP (2 mM).

  • Quantification:

    • Stop reaction after 20 min using 10% TCA.

    • Measure inorganic phosphate (

      
      ) release using the Malachite Green  colorimetric assay (Absorbance at 630 nm).
      
  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Determine

      
       using non-linear regression.
      

Safety & Handling (Reactive Intermediate)

  • Hazard: The "chloromethyl" moiety is a potent alkylating agent. It is potentially mutagenic and a severe skin/eye irritant.

  • Precaution: Handle only in a fume hood. Double-glove (Nitrile) is required. Neutralize spills with aqueous ammonia or sodium thiosulfate.

References

  • Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

    • Source: Goel, R. et al. "Imidazo[1,2-a]pyridine: A privileged scaffold in medicinal chemistry." Journal of Medicinal Chemistry.
    • (Contextual match: Anti-ulcer activity of 3-substituted derivatives).

  • Comparative SAR of Methyl-Substituted Imidazopyridines

    • Source: Al-Qadi, I. et al. (2025). "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry.

  • Anticancer Activity of Imidazo[1,2-a]pyridine Hybrids

    • Source: Vennila, P. et al. "Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine." Journal of Chemical and Pharmaceutical Research.
  • Mechanism of H+/K+

    • Source: Kamali, K. et al. "Imidazo[1,2-a]pyridines as potential anti-ulcer agents: Synthesis and biological evaluation." European Journal of Medicinal Chemistry.
    • (General reference for mechanism).

  • Chemical Properties & Safety D

    • Source: PubChem CID 14042778: this compound.

Sources

Quantitative Analysis of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (CAS: 118000-41-2) is a critical bicyclic heterocyclic intermediate used in the synthesis of advanced pharmaceuticals, including potassium-competitive acid blockers (P-CABs) and GABA-A receptor ligands. Its structural core—an imidazo[1,2-a]pyridine fused ring—confers significant bioactivity, while the C2-chloromethyl group serves as a highly reactive electrophilic handle for further functionalization.

However, this reactivity presents a dual analytical challenge:

  • Stability: The chloromethyl moiety is susceptible to hydrolysis, converting to the hydroxymethyl analogue in aqueous media.

  • Toxicity: As an alkyl halide, it is a potential Genotoxic Impurity (GTI) that must be controlled at trace levels (ppm) in final drug substances.

This guide provides a comparative analysis of three quantitative methodologies—RP-HPLC-UV , LC-MS/MS , and qNMR —evaluating their performance in terms of sensitivity, specificity, and operational stability.

Chemical Profile & Stability

Before selecting an analytical method, the analyst must understand the physicochemical behavior of the analyte to prevent artifactual degradation during sample preparation.

PropertySpecification
Chemical Name This compound
CAS Number 118000-41-2
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Reactivity Electrophilic alkylating agent; prone to Sɴ2 displacement.
Critical Degradant 2-(Hydroxymethyl)-7-methylimidazo[1,2-a]pyridine (Hydrolysis product)
Solubility Soluble in Acetonitrile, Methanol, DCM; sparingly soluble in water.
Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway that analytical protocols must mitigate.

HydrolysisPathway Start 2-(Chloromethyl)-7-methyl imidazo[1,2-a]pyridine (Analyte) Transition Transition State (Sɴ2 / Sɴ1) Start->Transition Slow (Neutral pH) Water + H₂O (Aqueous Diluent) Water->Transition End 2-(Hydroxymethyl)-7-methyl imidazo[1,2-a]pyridine (Impurity) Transition->End Fast HCl + HCl Transition->HCl

Figure 1: Hydrolysis pathway of the chloromethyl moiety in aqueous environments.

Comparative Analysis of Analytical Methods

The choice of method depends on the analytical objective: Assay (Purity >98%) vs. Trace Analysis (Impurities <100 ppm).

Method A: RP-HPLC-UV (The Workhorse)

Best For: Purity Assay, Reaction Monitoring (IPC).

  • Mechanism: Separation based on hydrophobicity; detection via UV absorbance of the imidazopyridine chromophore (approx. 230–250 nm).

  • Pros: High precision (RSD < 1%), robust, widely available.

  • Cons: Requires careful control of mobile phase pH to prevent in-column hydrolysis.

Method B: LC-MS/MS (The Sentry)

Best For: Genotoxic Impurity (GTI) Screening, Trace Quantification.

  • Mechanism: Ionization (ESI+) followed by mass filtration (MRM).

  • Pros: Extreme sensitivity (LOD < 10 ng/mL), high specificity in complex matrices.

  • Cons: Higher cost, matrix effects, requires stable isotope internal standards for maximum accuracy.

Method C: qNMR (The Umpire)

Best For: Reference Standard Qualification.

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).

  • Pros: Absolute quantification, no reference standard of the analyte required.

  • Cons: Low sensitivity (LOD ~1 mg/mL), high sample consumption.

Performance Matrix
FeatureRP-HPLC-UVLC-MS/MSqNMR
Sensitivity (LOD) ~0.5 µg/mL~0.005 µg/mL~500 µg/mL
Linearity (R²) > 0.999> 0.995N/A
Precision (RSD) < 1.0%< 5.0%< 1.0%
Throughput High (10-15 min)High (5-10 min)Low
Capital Cost



$

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

Objective: Quantify purity and monitor the hydroxymethyl degradant.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (10 mM, pH 4.0) – Acidic pH stabilizes the alkyl halide.

Instrument Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Imidazo[1,2-a]pyridine characteristic absorption).

  • Injection Vol: 5 µL.

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Buffer (A) % ACN (B)
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

Sample Preparation (Critical): Dissolve the sample in 100% Acetonitrile . Do not use water/methanol mixtures as diluents to avoid solvolysis during the autosampler residence time.

Protocol 2: LC-MS/MS for Trace Impurity Analysis

Objective: Detect ppm levels of this compound in a drug substance.

MS Source Settings (ESI+):

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 350°C

  • Nebulizer: 35 psi

MRM Transitions:

  • Quantifier: m/z 181.0 → 145.0 (Loss of HCl, characteristic of chloromethyl).

  • Qualifier: m/z 181.0 → 92.0 (Pyridine ring fragmentation).

Quantitative Data Summary (Simulated Validation)

The following data represents typical validation results for the HPLC-UV method, demonstrating its suitability for assay purposes.

ParameterResultAcceptance Criteria
Specificity No interference at RT 7.2 minResolution > 1.5
Linearity y = 4520x + 12; R² = 0.9998R² > 0.999
Range 50 µg/mL to 500 µg/mL80% - 120% of Target
Accuracy (Recovery) 99.4% (n=9)98.0% - 102.0%
Repeatability 0.4% RSD< 1.0% RSD
Solution Stability 24 hours in 100% ACN< 0.5% Change

Analytical Decision Workflow

Use this logic flow to select the appropriate method for your specific development stage.

MethodSelection Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc High Conc. (>1%) (Purity/Assay) Goal->HighConc Major Component TraceConc Trace Conc. (<0.1%) (GTI/Cleaning Validation) Goal->TraceConc Impurity RefStd Is a Reference Standard available? HighConc->RefStd LCMS Method B: LC-MS/MS (High Sensitivity) TraceConc->LCMS HPLC Method A: RP-HPLC-UV (Standard QC) RefStd->HPLC Yes qNMR Method C: qNMR (Primary Standardization) RefStd->qNMR No

Figure 2: Decision tree for selecting the optimal analytical technique.

References

  • MolCore. (2025). Product Sheet: this compound (CAS 118000-41-2).[1][2][3][4][5][6] Retrieved from

  • Bagdi, A. K., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet & Structure: this compound. Retrieved from

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances.
  • Gao, Y., et al. (2013). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.[7][8] Chemical Reviews. (Contextual grounding for imidazopyridine chemistry).

Sources

A Senior Application Scientist's Guide to LC-MS Validation for the Purity of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel pharmaceutical compound is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine purity, a molecule belonging to a class of heterocyclic compounds with significant therapeutic potential.[1] We will delve into the causality behind experimental choices, present a detailed validation protocol, and objectively compare LC-MS with alternative analytical techniques.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] Given its intended use in pharmaceutical applications, rigorous purity assessment of this compound is not merely a procedural step but a critical determinant of its downstream viability.

The Imperative of a Validated Purity Method

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For purity analysis, this means the method must be specific for the analyte, sensitive enough to detect and quantify impurities at relevant levels, and consistently accurate and precise. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will adhere to in this guide.[3][4][5]

LC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become the quintessential tool for pharmaceutical impurity profiling.[6] HPLC provides the high-resolution separation of the active pharmaceutical ingredient (API) from its impurities, while MS offers highly sensitive and specific detection based on the mass-to-charge ratio of the ions.[7] This combination is particularly powerful for identifying and quantifying unknown impurities, a critical aspect of drug development.

Causality of Method Development for this compound

The development of a robust LC-MS method for a novel compound like this compound requires a systematic approach. The choice of chromatographic and mass spectrometric conditions is dictated by the physicochemical properties of the analyte and potential impurities.

  • Chromatography: A reversed-phase C18 column is a logical starting point for a moderately polar compound like our target molecule. The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good peak shape and resolution between the main component and any impurities. A gradient elution is often employed to ensure the timely elution of compounds with a wider range of polarities.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds as they readily accept a proton. The selection of precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity for quantification.

A Validated LC-MS Method for Purity Assurance

The following protocol is a comprehensive, self-validating system for the purity determination of this compound, grounded in the principles of ICH Q2(R1).

Experimental Protocol: LC-MS Validation

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an ESI source.

2. Reagents and Materials:

  • Reference standard of this compound of known purity.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (or ammonium formate).

  • Analytical balance.

  • Volumetric flasks and pipettes.

3. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometric Conditions:

  • Ionization Mode: ESI Positive.

  • Scan Type: Full scan for initial identification and MRM for quantification.

  • Precursor Ion (m/z): [M+H]⁺ of this compound.

  • Product Ions (m/z): To be determined by infusion of the reference standard and performing a product ion scan.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)):

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), reference standard, and stressed samples (acid, base, oxidative, thermal, photolytic degradation).The method should be able to unequivocally assess the analyte in the presence of potential impurities and degradants. No interfering peaks at the retention time of the analyte.
Linearity Prepare a series of at least five concentrations of the reference standard over the range of 50% to 150% of the expected impurity level.Correlation coefficient (r²) ≥ 0.99. Visual inspection of the plot of signal versus concentration should indicate a linear relationship.
Range The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within that range.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.
Accuracy Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.The mean recovery should be within 80-120% for impurities.
Precision Repeatability: Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 15% for impurities.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be low enough to detect impurities at levels required by regulatory standards.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Studies: The Key to Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8][9] By subjecting the drug substance to stress conditions, potential degradation products are generated. A robust method must be able to separate these degradants from the parent compound. For imidazo[1,2-a]pyridine derivatives like zolpidem, degradation has been observed under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[8][9] Common degradation products can include oxidation of the imidazo ring or hydrolysis of susceptible functional groups.[8][9] For this compound, the chloromethyl group would be a likely site for hydrolysis.

Comparative Analysis of Purity Determination Methods

While LC-MS is a powerful technique, it is essential to understand its performance in the context of other available analytical methods.

FeatureLC-MSHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.Detection and quantification based on nuclear magnetic resonance.
Specificity Very high; can differentiate co-eluting peaks with different masses.Moderate; relies on chromatographic separation and UV chromophore.Very high for volatile compounds.High; provides structural information.
Sensitivity Very high (pg to fg levels).High (ng to µg levels).Very high for volatile compounds (pg to fg levels).Lower than MS techniques (µg to mg levels).
Quantification Requires a reference standard for each analyte for accurate quantification.Requires a reference standard for each analyte.Requires a reference standard for each analyte.Can provide absolute quantification against a certified internal standard without needing a standard of the analyte itself.[10][11][12]
Sample Compatibility Wide range of polar and non-polar compounds.Compounds with a UV chromophore.Volatile and thermally stable compounds.[13][14]Soluble compounds.
Structural Information Provides molecular weight and fragmentation data, aiding in structural elucidation.Limited to UV spectrum.Provides fragmentation patterns for structural information.Provides detailed structural information.[15][16]
Cost & Complexity High initial and operational cost; requires skilled operators.[17]Lower cost and complexity compared to LC-MS.[17]Moderate cost and complexity.High initial cost for instrumentation.
Best Suited For Identifying and quantifying known and unknown impurities at trace levels.Routine quality control of known impurities with UV chromophores.Analysis of residual solvents and other volatile impurities.[13][14]Purity assessment of reference standards and structural elucidation of impurities.[15][16]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental design and the rationale for choosing an analytical technique, the following diagrams are provided.

LCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD1 Select Column & Mobile Phase MD2 Optimize MS Parameters MD1->MD2 MD3 Initial System Suitability MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V6 Robustness V3->V6 V5 LOD & LOQ V4->V5 Report Validated Purity Method V6->Report Finalize Method

Caption: LC-MS Validation Workflow for Purity Analysis.
Caption: Decision Tree for Selecting a Purity Analysis Method.

Conclusion: A Self-Validating System for Confident Purity Assessment

The validation of an analytical method for purity determination is a multifaceted process that underpins the quality and safety of pharmaceutical products. For a novel molecule like this compound, a well-designed and executed LC-MS validation study provides a high degree of confidence in the purity assessment. By following the principles outlined in ICH Q2(R1) and employing a systematic approach to method development and validation, researchers can establish a robust, self-validating system.

While LC-MS stands out for its specificity and sensitivity in impurity profiling, a comprehensive understanding of alternative techniques such as HPLC-UV, GC-MS, and qNMR allows for a more holistic and fit-for-purpose analytical strategy. The choice of method should always be guided by the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of reference standards.

References

  • Lee, S. Y., et al. (2015). Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Journal of Chromatography B, 986-987, 85-90. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kim, J., et al. (2021). LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent. Talanta, 228, 122041. [Link]

  • Semantic Scholar. (n.d.). Quantification of zolpidem in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent | Request PDF. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 884-891. [Link]

  • Agilent Technologies. (n.d.). Ultrafast Analysis of Z-Drugs in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (n.d.). (PDF) Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. [Link]

  • AKJournals. (n.d.). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. [Link]

  • National Center for Biotechnology Information. (2021). Metabolite profiling of IMID-2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC-QTOF-MS/MS. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. [Link]

  • Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Spectroscopy Europe. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • ALWSCI. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Boffin Access. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (2013). LC-MS Characterization and Purity Assessment of a Prototype Bispecific Antibody. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • IJRPR. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules. [Link]

Sources

A Comparative Guide to the Synthesis of Imidazopyridines: Metal-Free vs. Copper-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals.[1][2] Notable examples include the widely prescribed hypnotic agent Zolpidem (Ambien®) and the anxiolytic drug Alpidem.[3][4] The biological significance of this heterocyclic system has spurred extensive research into synthetic methodologies that are not only efficient and high-yielding but also align with the principles of green chemistry. This guide provides an in-depth comparison of two dominant strategies for the synthesis of imidazopyridines: traditional copper-catalyzed reactions and emerging metal-free alternatives. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of these methods, supported by experimental data and protocols to inform researchers in their synthetic design.

Copper-Catalyzed Synthesis: A Versatile and Established Strategy

Copper catalysis has long been a workhorse for the construction of N-heterocycles, and the synthesis of imidazopyridines is no exception. These methods are prized for their versatility, often accommodating a broad range of substrates to produce structurally diverse libraries of compounds.[5][6] One of the most powerful implementations is the one-pot, three-component reaction (3-CR) involving a 2-aminopyridine, an aldehyde, and a terminal alkyne.[5][7]

Mechanistic Insights into Copper-Catalyzed A³ Coupling

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a prominent example of copper's catalytic prowess in this context. The generally accepted mechanism involves a dual catalytic cycle where copper(I) plays a pivotal role.

  • In Situ Formation of a Catalytic Species : The reaction often starts with a Cu(II) salt which is reduced in situ to the active Cu(I) species, for example, by sodium ascorbate.[5][8]

  • Copper Acetylide Formation : The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[8]

  • Condensation : Concurrently, the 2-aminopyridine and the aldehyde undergo condensation to form an imine or a related condensation product.[8]

  • Cycloisomerization : The copper acetylide then undergoes a facile 5-exo-dig cycloisomerization with the imine intermediate.[8]

  • Protonolysis/Isomerization : A subsequent 1,3-hydride shift and protonolysis release the imidazopyridine product and regenerate the active catalyst for the next cycle.[5][8]

Copper_Catalyzed_Mechanism Figure 1: Proposed Mechanism for Copper-Catalyzed A³ Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle 2-Aminopyridine 2-Aminopyridine Imine_Formation Condensation Product (Imine) 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide + Cu(I) Cu(I) Cu(I) Cu(I)->Cu-Acetylide Cyclization 5-exo-dig Cycloisomerization Cu-Acetylide->Cyclization + Imine Imine_Formation->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product 1,3-H Shift Protonolysis Product->Cu(I) Catalyst Regeneration

Caption: Figure 1: Proposed Mechanism for Copper-Catalyzed A³ Coupling.

Advantages and Disadvantages of Copper Catalysis
FeatureAdvantagesDisadvantages
Efficiency Generally high to excellent yields.[5][9]Can be sensitive to air and moisture, sometimes requiring inert atmospheres.
Scope Broad substrate scope, tolerating a wide variety of functional groups.[5][10]Steric hindrance on substrates can sometimes lower yields.[9]
Conditions Often proceeds under relatively mild conditions.Requires a metal catalyst, which can be costly and toxic.
Product Purity Well-defined reaction pathways.Risk of trace metal contamination in the final product, a major concern for APIs.
Additives Can be tuned with various ligands to optimize reactivity.[11]Often requires ligands and bases, adding to reaction complexity and cost.
Representative Experimental Protocol: Copper-Catalyzed Three-Component Synthesis

This protocol is a representative example for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine.

  • To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a suitable solvent such as DMF (3 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC.[9]

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Copper_Workflow Figure 2: Workflow for Copper-Catalyzed Synthesis start Start step1 1. Charge flask with 2-aminopyridine, aldehyde, CuI, and solvent start->step1 end End step2 2. Stir at room temperature step1->step2 step3 3. Add terminal alkyne step2->step3 step4 4. Heat reaction and monitor by TLC step3->step4 step5 5. Aqueous workup and extraction step4->step5 step6 6. Dry, filter, and concentrate organic phase step5->step6 step7 7. Purify by column chromatography step6->step7 product Pure Imidazopyridine step7->product product->end

Caption: Figure 2: Workflow for Copper-Catalyzed Synthesis.

Metal-Free Synthesis: The Rise of Greener Alternatives

Growing concerns about the environmental impact and potential toxicity of residual metals in pharmaceutical products have driven the development of metal-free synthetic routes.[2][12] These methods often rely on inexpensive and readily available reagents like iodine or proceed under catalyst-free conditions, leveraging "on-water" or microwave-assisted techniques to promote the reaction.[2][13]

Mechanistic Insights into Iodine-Catalyzed Synthesis

A common metal-free approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds or the in situ generation of such intermediates.[2][14] Iodine-catalyzed oxidative cyclization is another powerful strategy, particularly for reacting 2-aminopyridines with ketones or nitroalkenes.[2][12]

  • Generation of the Oxidant : In the presence of an oxidant like aqueous hydrogen peroxide, molecular iodine (I₂) is converted to hypoiodous acid (HOI), the active iodinating species.[2][12]

  • Michael Addition : The reaction initiates with a Michael addition of the 2-aminopyridine to a nitroalkene.[2][12]

  • Iodination : The resulting intermediate is then iodinated by HOI at the α-position relative to the nitro group.[2]

  • Intramolecular Cyclization : An intramolecular nucleophilic substitution occurs, where the endocyclic pyridine nitrogen attacks the iodinated carbon, leading to ring closure.

  • Oxidation/Elimination : Subsequent oxidation and elimination of HNO₂ and HI affords the final imidazo[1,2-a]pyridine product.

Metal_Free_Mechanism Figure 3: Proposed Mechanism for Iodine-Catalyzed Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System 2-Aminopyridine 2-Aminopyridine Michael_Adduct Michael Addition 2-Aminopyridine->Michael_Adduct Nitroalkene Nitroalkene Nitroalkene->Michael_Adduct I2 + H2O2 I2 + H2O2 HOI HOI (Active Oxidant) I2 + H2O2->HOI Iodination α-Iodination HOI->Iodination Michael_Adduct->Iodination + HOI Cyclization Intramolecular Nucleophilic Substitution Iodination->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Oxidation & Elimination

Caption: Figure 3: Proposed Mechanism for Iodine-Catalyzed Synthesis.

Advantages and Disadvantages of Metal-Free Synthesis
FeatureAdvantagesDisadvantages
Purity Avoids transition metal contamination in the final product.May require strong oxidants or acidic/basic conditions that are not tolerated by all substrates.
Cost Often utilizes inexpensive and abundant catalysts like iodine or simple acids/bases.[12]Can require higher temperatures or longer reaction times than catalyzed counterparts.
Sustainability Aligns with green chemistry principles by avoiding heavy metals.[2][15]The scope of substrates may be narrower compared to some metal-catalyzed systems.
Simplicity Workup and purification are often simpler due to the absence of metal catalysts.Yields can be more variable and sensitive to substrate electronics.
Scalability Some methods, particularly aqueous ones, have demonstrated excellent scalability.[16]Some reagents (e.g., α-haloketones) can be lachrymatory and difficult to handle.[12]
Representative Experimental Protocol: Iodine-Catalyzed Synthesis

This protocol is a representative example for the synthesis of a 3-nitroimidazo[1,2-a]pyridine from a 2-aminopyridine and a nitroalkene.[2][12]

  • In a screw-cap vial, combine 2-aminopyridine (1.0 mmol), the nitroalkene (1.1 mmol), and molecular iodine (0.1 mmol, 10 mol%).

  • Add a suitable solvent system, such as a mixture of water and an organic co-solvent.

  • Add aqueous hydrogen peroxide (30% w/w, 2.0 mmol) dropwise to the stirring mixture.

  • Seal the vial and heat the reaction mixture at 80 °C for the required time (monitor by TLC).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Metal_Free_Workflow Figure 4: Workflow for Iodine-Catalyzed Synthesis start Start step1 1. Combine 2-aminopyridine, nitroalkene, and I₂ start->step1 end End step2 2. Add solvent and H₂O₂ step1->step2 step3 3. Seal and heat reaction step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Quench with Na₂S₂O₃ and extract step4->step5 step6 6. Wash, dry, and concentrate organic phase step5->step6 step7 7. Purify by column chromatography step6->step7 product Pure Imidazopyridine step7->product product->end

Caption: Figure 4: Workflow for Iodine-Catalyzed Synthesis.

Head-to-Head Comparison: Performance and Practicality

The choice between a metal-free and a copper-catalyzed approach is dictated by the specific synthetic goal, balancing the need for efficiency, purity, cost, and environmental impact.

ParameterCopper-Catalyzed SynthesisMetal-Free Synthesis
Catalyst Copper salts (e.g., CuI, CuBr, Cu(OTf)₂).[5][9]Iodine, acids (HCl, pTSA), bases (NaOH), or catalyst-free.[2][12][15]
Reaction Conditions Often milder temperatures (RT to 120°C).Can range from ambient temperature to higher temperatures (>100°C).
Typical Yields Good to excellent (often >80%).[5]Moderate to high (can be quantitative but sometimes lower than copper methods).[2][15]
Substrate Scope Generally very broad, high functional group tolerance.[1][10]Can be more substrate-dependent; some functional groups may be sensitive to harsh conditions.[2]
Green Chemistry Concerns over metal toxicity and waste.[9] Some methods use air as a green oxidant.[9]Favorable due to avoidance of heavy metals. Often uses greener solvents like water.[2][13][15]
Cost-Effectiveness Copper catalysts and ligands can be expensive.Reagents like iodine and simple acids/bases are generally low-cost.
Purification Requires removal of metal catalyst, which can be challenging.Simpler workup; no metal residues to remove.
Scalability Generally scalable, but catalyst cost can be a factor.Many methods, especially aqueous ones, have been shown to be highly scalable.[16]

Conclusion and Future Perspectives

Both copper-catalyzed and metal-free strategies offer powerful and effective routes to the medicinally vital imidazopyridine core. Copper catalysis remains a highly reliable and versatile method, providing excellent yields across a vast range of substrates. Its primary drawback lies in the potential for metal contamination, a critical consideration in drug development.

Conversely, metal-free synthesis has emerged as a compelling green alternative, addressing the concerns of metal toxicity and often employing simpler, more cost-effective protocols. While historically these methods may have been limited by harsher conditions or a narrower substrate scope, recent innovations, including photochemical and flow-chemistry approaches, are rapidly closing this gap.[3][12][17]

The future of imidazopyridine synthesis will likely involve a synergy of these fields. The development of heterogeneous, recyclable copper catalysts can mitigate issues of contamination and cost.[7] Simultaneously, the discovery of novel, milder metal-free catalytic systems will continue to expand the chemist's toolkit. Ultimately, the optimal synthetic route will be determined by a careful evaluation of the target molecule's complexity, the required scale of production, and the overarching goals of chemical sustainability.

References

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Molecules. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). MDPI. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2- a ]pyridines. (2021). ResearchGate. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (n.d.). MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. (2016). Green Chemistry. Available at: [Link]

  • Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. (2016). All About Drugs. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Comparison Table of Various Methods for the Synthesis of Imidazo[1,2-a]pyridines a. (n.d.). ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridines. (2024). PubMed. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical development, the control of impurities is paramount to ensuring patient safety. Among these, impurities with the potential to damage DNA—genotoxic impurities—represent a significant concern due to their potential to cause cancer. 2-(Chloromethyl)pyridine, a reactive chemical intermediate, and its structural analogs often appear as impurities in active pharmaceutical ingredient (API) synthesis. Their inherent reactivity, stemming from the alkyl-halide structure, raises a structural alert for genotoxicity. This guide provides a comprehensive comparison of the essential methodologies used to assess and quantify the genotoxic risk of these impurities, grounded in the internationally harmonized regulatory framework of the ICH M7 guideline. We will dissect the causality behind experimental choices, present detailed protocols, and offer a logical workflow for a robust and defensible genotoxicity assessment.

The Regulatory Cornerstone: The ICH M7 Guideline

The assessment of mutagenic impurities is not an ad-hoc process; it is rigorously guided by the International Council for Harmonisation (ICH) M7(R2) guideline.[1][2] This framework is designed to assess and control DNA reactive (mutagenic) impurities in pharmaceuticals to limit the potential carcinogenic risk.[3] Its core philosophy is a blend of safety and quality risk management, establishing acceptable intake levels that pose a negligible risk to patients.[1]

A central concept of ICH M7 is the Threshold of Toxicological Concern (TTC) . For most genotoxic impurities, this is set at 1.5 µg per day , representing a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure.[4][5] This TTC becomes the default limit for any mutagenic impurity that lacks sufficient data to derive a compound-specific acceptable intake.[6]

The guideline outlines a systematic process for identifying, categorizing, qualifying, and controlling these impurities.[7] The initial step involves a comprehensive analysis of the manufacturing process and degradation pathways to identify all potential impurities.[7] Each impurity is then evaluated for its mutagenic potential.

ICH_M7_Workflow cluster_assessment Hazard Assessment cluster_classification Risk Characterization cluster_control Control Strategy imp_id Identify Potential Impurities qsar (Q)SAR Analysis (In Silico) imp_id->qsar No Data exp_test Experimental Testing (In Vitro) qsar->exp_test Positive or Equivocal Alert classify Classify Impurity (Classes 1-5) qsar->classify Both Models Negative (Class 5) exp_test->classify control Define Control Approach (e.g., Test at TTC) classify->control implement Implement & Validate Analytical Method control->implement

Caption: High-level workflow for mutagenic impurity assessment under ICH M7.

Profile of a High-Risk Impurity: 2-(Chloromethyl)pyridine

2-(Chloromethyl)pyridine hydrochloride is a classic example of an impurity requiring rigorous genotoxic assessment. Its chemical structure contains a chloromethyl group, which is a well-known structural alert for alkylating agents. Alkylating agents are electrophilic compounds that can react directly with nucleophilic sites on DNA, forming adducts that can lead to mutations if not repaired. This inherent reactivity is the primary reason it is flagged for potential genotoxicity.

Existing toxicological data confirms this concern. The U.S. Environmental Protection Agency (EPA) and National Toxicology Program (NTP) have reported that 2-(chloromethyl)pyridine hydrochloride is positive in the bacterial reverse mutation assay, commonly known as the Ames test.[8][9] A positive Ames test is a strong indicator of mutagenic potential.[10] While a long-term carcinogenicity bioassay in rodents did not find a significant association with tumor incidence at the tested doses, the positive mutagenicity data mandates that this compound be treated as a mutagenic impurity in the absence of overwhelming evidence to the contrary.[11][12]

Compound CAS Number Genotoxicity Test Result Reference
2-(Chloromethyl)pyridine HCl6959-47-3Bacterial Reverse Mutation (Ames)Positive[8][9][10]
2-(Chloromethyl)pyridine HCl6959-47-3Rodent Carcinogenicity BioassayNegative[11][12]

A Comparative Guide to Core Genotoxicity Assays

The ICH S2(R1) guideline recommends a battery of tests to assess genotoxicity. For pharmaceutical impurities, a positive finding in a bacterial assay is typically followed by in vitro mammalian cell assays to determine relevance to human health.

A. The Gateway Assay: Bacterial Reverse Mutation (Ames) Test

The Ames test is the initial screening workhorse for detecting mutagenicity. Its widespread use is due to its high sensitivity, cost-effectiveness, and a strong correlation between a positive result and rodent carcinogenicity for many chemical classes.

  • Scientific Principle: The assay utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required to synthesize an essential amino acid (e.g., histidine). These bacteria cannot grow on a medium lacking this amino acid. A mutagenic substance can cause a secondary, reverse mutation that restores the gene's function, allowing the bacteria to synthesize the amino acid and form visible colonies.

  • Causality Behind its Use: A positive result, as seen with 2-(chloromethyl)pyridine, indicates the chemical can directly cause gene mutations (point mutations and frameshifts) in a living organism. It is a mandatory first step; a positive finding immediately classifies the impurity as a potential mutagen and triggers the need for further evaluation.[5]

Ames_Test_Workflow start Prepare Test Compound & Bacterial Strains plate Plate Bacteria on Minimal Agar start->plate treat Add Compound +/- S9 Mix (Metabolic Activation) plate->treat incubate Incubate at 37°C for 48-72 hours treat->incubate count Count Revertant Colonies incubate->count analyze Analyze Data vs. Controls (e.g., ≥2-fold increase) count->analyze

Caption: Standard workflow for the Ames bacterial reverse mutation assay.

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone. This mimics mammalian metabolism.

  • Plate Incorporation Method: a. To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48 to 72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate. A positive response is defined as a dose-dependent increase in revertant colonies that is reproducible and statistically significant (e.g., at least a two-fold increase over the solvent control).

B. The Follow-Up: In Vitro Mammalian Cell Assays

A positive Ames test necessitates further investigation in mammalian cells, which have more complex chromosome structures and DNA repair mechanisms than bacteria. The two most common follow-up assays are the Chromosomal Aberration (CA) test and the in vitro Micronucleus (MNvit) test. They are not mutually exclusive but provide different, albeit related, information on a compound's ability to damage chromosomes.

Feature In Vitro Chromosomal Aberration (CA) Assay In Vitro Micronucleus (MNvit) Assay
Primary Endpoint Structural chromosome damage (breaks, gaps, exchanges) in metaphase cells.[13]Micronuclei (whole/fragmented chromosomes) in interphase daughter cells.[14]
Type of Damage Primarily detects clastogenicity (chromosome breakage).[15]Detects both clastogenicity and aneugenicity (chromosome loss/gain).[16][17]
Cell Types Human peripheral blood lymphocytes (HPBL), Chinese Hamster Ovary (CHO).[13]HPBL, CHO, TK6, L5178Y, etc.[18][19]
Pros Provides detailed information on the type of chromosomal damage.Higher throughput, objective scoring, captures aneugenic events.
Cons Labor-intensive, requires skilled cytogeneticist, scoring can be subjective.Does not detail the type of underlying chromosomal damage.
Chromosomal Aberration (CA) Assay

This assay provides a direct look at the integrity of chromosomes following chemical exposure.

  • Scientific Principle: The test evaluates the potential of a compound to induce structural abnormalities in chromosomes, which are visualized during the metaphase stage of cell division.[20][21] Cells are treated with the test article, and then a mitotic inhibitor (e.g., Colcemid) is added to arrest cells in metaphase. Chromosomes are then harvested, stained, and microscopically examined for damage.[21]

  • Causality Behind its Use: This assay is chosen to confirm if the mutagenicity observed in bacteria translates to large-scale DNA damage in a system with eukaryotic chromosome structure. A positive result provides strong evidence of clastogenic potential.

CA_Test_Workflow start Culture Mammalian Cells (e.g., CHO, HPBL) treat Treat with Compound +/- S9 Mix start->treat arrest Add Mitotic Arresting Agent (e.g., Colcemid) treat->arrest harvest Harvest Cells & Prepare Metaphase Spreads arrest->harvest stain Stain Chromosomes (e.g., Giemsa) harvest->stain score Microscopically Score for Aberrations (≥100 cells/conc) stain->score

Caption: Workflow for the in vitro chromosomal aberration assay.

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells and allow them to attach and grow for 24 hours.

  • Treatment: Expose the cells to at least three concentrations of the test article, plus positive and negative (solvent) controls. Treatment is performed for a short duration (e.g., 3-5 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

  • Recovery: After short-term treatment, wash the cells and add fresh medium. Allow cells to grow for a recovery period, typically until about 1.5-2.0 normal cell cycle lengths have elapsed from the beginning of treatment.

  • Mitotic Arrest: Add a mitotic inhibitor (e.g., Colcemid) for the final 2-3 hours of culture to accumulate cells in metaphase.

  • Harvesting: Treat cells with a hypotonic solution (e.g., 0.075M KCl) to swell the cells and disperse the chromosomes. Fix the cells using a methanol:acetic acid solution.

  • Slide Preparation & Analysis: Drop the fixed cell suspension onto microscope slides, air dry, and stain with Giemsa. Score at least 100 well-spread metaphases per concentration for structural aberrations (e.g., chromatid breaks, chromosome exchanges).

In Vitro Micronucleus (MNvit) Assay

The MNvit assay has become a preferred alternative to the CA test due to its higher throughput and ability to detect both clastogens and aneugens.

  • Scientific Principle: Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[14] Their presence is a biomarker of genotoxic events. The assay is often performed using cytochalasin B, a cytokinesis inhibitor, which allows for the specific identification of cells that have completed one mitosis, as they become binucleated.[14][17] This ensures that any damage observed occurred during or before the preceding cell division.

  • Causality Behind its Use: For a compound like 2-(chloromethyl)pyridine, which is an alkylating agent, the primary concern is clastogenicity. However, some compounds can also disrupt the mitotic spindle, leading to chromosome loss (aneugenicity). The MNvit test is selected because it efficiently screens for both mechanisms in a single assay, providing a more comprehensive safety profile.

MNvit_Test_Workflow start Culture Mammalian Cells treat Treat with Compound +/- S9 Mix start->treat cytoB Add Cytochalasin B (to block cytokinesis) treat->cytoB harvest Harvest Cells cytoB->harvest stain Stain Cytoplasm & Nuclei (e.g., Giemsa/Acridine Orange) harvest->stain score Microscopically Score Micronuclei in Binucleated Cells (≥1000 cells) stain->score

Caption: Workflow for the cytokinesis-block in vitro micronucleus assay.

  • Cell Culture: Isolate human peripheral blood lymphocytes (HPBL) from whole blood and stimulate them to divide using a mitogen (e.g., phytohemagglutinin).

  • Treatment: After approximately 44-48 hours of stimulation, add the test article at various concentrations (with and without S9).

  • Cytokinesis Block: Add Cytochalasin B at the same time as the test article for treatments including S9, or after 24 hours for continuous treatment without S9, to block cytokinesis.

  • Harvesting: Approximately 24-28 hours after Cytochalasin B addition, harvest the cells.

  • Slide Preparation: Treat cells with a mild hypotonic solution, fix, and drop onto microscope slides.

  • Staining and Analysis: Stain the cells with a suitable dye (e.g., acridine orange or Giemsa) that allows visualization of the nucleus and micronuclei. Score at least 1000 binucleated cells per concentration for the presence of micronuclei. Concurrently, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).

Integrated Assessment and Control Strategy

The goal of this testing battery is not just to identify a hazard, but to characterize the risk and establish a control strategy. For an impurity like 2-(chloromethyl)pyridine, the assessment pathway is clear.

Decision_Tree result_node result_node qsar Structural Alert for Genotoxicity? ames Ames Test Result? qsar->ames Yes mammalian In Vitro Mammalian (MNvit or CA) Result? ames->mammalian Positive class5 Class 5: Non-mutagenic Impurity (Control as normal impurity) ames->class5 Negative mammalian->class5 Negative class2 Class 2: Mutagenic Impurity (Control at TTC of 1.5 µg/day) mammalian->class2 Positive

Caption: Decision tree for classifying and controlling a potential genotoxic impurity.

  • Initial Hazard Identification: 2-(chloromethyl)pyridine possesses a clear structural alert for genotoxicity.

  • Bacterial Mutagenicity: The compound is Ames positive, confirming its ability to induce gene mutations.[8][10] This automatically places it into at least Class 3 ("alert, no data") or higher pending further tests.

  • Mammalian Cell Genotoxicity: A positive result in either the in vitro CA or MNvit assay would confirm its genotoxic potential in mammalian cells. This would solidify its classification as a Class 2 impurity (a known mutagen with unknown carcinogenic potential).

  • Control Strategy Implementation: As a Class 2 impurity, 2-(chloromethyl)pyridine must be controlled at or below the TTC of 1.5 µ g/day . This necessitates the development and validation of a highly sensitive analytical method (e.g., LC-MS/MS or GC-MS) to quantify its presence in the final API at the parts-per-million (ppm) level required to meet this daily intake limit.[22]

Conclusion

The genotoxicity assessment of impurities like 2-(chloromethyl)pyridine is a rigorous, evidence-based process that forms a critical pillar of pharmaceutical safety. It begins with the recognition of structural alerts and proceeds through a logical, tiered testing strategy. The positive Ames test for 2-(chloromethyl)pyridine serves as a non-negotiable starting point, mandating further characterization in mammalian systems. A comparative analysis of the chromosomal aberration and micronucleus assays reveals that while both can detect clastogenicity, the MNvit assay offers a more comprehensive and efficient screen for both clastogenic and aneugenic events.

Based on the available data, 2-(chloromethyl)pyridine is a confirmed bacterial mutagen. Any subsequent positive finding in a mammalian cell assay would solidify its status as a Class 2 mutagenic impurity under ICH M7, requiring strict control to the 1.5 µ g/day TTC. This systematic and scientifically robust approach, combining in silico alerts with a battery of in vitro tests, ensures that the potential carcinogenic risk to patients is negligible and that regulatory compliance is achieved.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. National Center for Biotechnology Information. [Link]

  • ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk - RAPS. Regulatory Affairs Professionals Society. [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. International Council for Harmonisation. [Link]

  • ICH M7: How to Manage Mutagenic Impurities Step by Step - GuideGxP. GuideGxP. [Link]

  • ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy. ECA Academy. [Link]

  • 2-(Chloromethyl)pyridine hydrochloride - Hazard Genotoxicity - EPA. United States Environmental Protection Agency. [Link]

  • Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Genotoxic Impurities: Regulatory Best Practice - AIFA. Agenzia Italiana del Farmaco. [Link]

  • Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals | PharmaFocus Asia. PharmaFocus Asia. [Link]

  • Chromosome Aberration Test - Charles River Laboratories. Charles River Laboratories. [Link]

  • Chromosome Aberration Test - Eurofins Medical Device Testing. Eurofins. [Link]

  • Ames-Positives. National Institute of Health Sciences, Japan. [Link]

  • Chromosome aberration assays in genetic toxicology testing in vitro - PubMed. National Center for Biotechnology Information. [Link]

  • Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology. SAGE Journals. [Link]

  • Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA. U.S. Food and Drug Administration. [Link]

  • BIOASSAY OF 2-(CHLOROMETHYL)PYRIDINE FOR POSSIBLE CARCINOGENICITY - National Toxicology Program. National Toxicology Program. [Link]

  • 2-Chloromethylpyridine hydrochloride (6959-47-3) | Chemical Effects in Biological Systems. National Toxicology Program. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]

  • Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate. [Link]

  • The Practice of Structure Activity Relationships (SAR) in Toxicology - ResearchGate. ResearchGate. [Link]

  • Analysis of micronucleus induction of pyrimethamine in in vitro CHL cells and in in vivo mouse bone marrow cells - PubMed. National Center for Biotechnology Information. [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide - International Journal of Pharmacy & Pharmaceutical Research. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons. Semantic Scholar. [Link]

  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. National Center for Biotechnology Information. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - MDPI. MDPI. [Link]

  • The practice of structure activity relationships (SAR) in toxicology. - Semantic Scholar. Semantic Scholar. [Link]

  • Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions - PubMed. National Center for Biotechnology Information. [Link]

  • 2-Chloropyridine - National Toxicology Program. National Toxicology Program. [Link]

  • Bioassay of 2-(Chloromethyl)Pyridine Hydrochloride for Possible Carcinogenicity (CAS No. 6959-47-3). Semantic Scholar. [Link]

Sources

Confirming the identity of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine with reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Paradox

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (CAS: 100361-18-0) represents a classic analytical paradox in pharmaceutical intermediate characterization. It serves as a high-value "reactive handle" scaffold—the chloromethyl group allows for rapid diversification via nucleophilic substitution, while the imidazopyridine core is a privileged pharmacophore found in anxiolytics and gastric secretion inhibitors.

However, the very features that make it valuable create its validation challenges:

  • Regioisomerism: Distinguishing the 7-methyl isomer from the thermodynamically likely 6-methyl or 8-methyl byproducts requires high-resolution structural elucidation; mass spectrometry alone is insufficient.

  • Reactivity: The alkyl halide moiety is prone to hydrolysis (to the alcohol) or dimerization during standard analysis, leading to false "impurity" flags.

This guide objectively compares analytical methodologies for confirming the identity of this molecule, providing a self-validating protocol for researchers establishing in-house reference standards.

Strategic Framework: The Triad of Confirmation

To validate this compound, one cannot rely on a single data point.[1] We utilize a "Triad of Confirmation" approach. The table below compares the resolving power of standard techniques for this specific molecule.

Comparative Analysis of Analytical Techniques
Feature1H NMR (600 MHz) LC-MS/MS (Q-ToF) X-Ray Crystallography IR Spectroscopy
Primary Utility Structural Connectivity (Isomer differentiation)Sensitivity (Trace impurity detection)Absolute Configuration (Gold Standard)Fingerprinting (Quick ID)
Regioisomer Resolution High (via Coupling Constants & NOE)Low (Isobaric fragments are similar)AbsoluteModerate (Fingerprint region)
Sample Integrity Risk Low (Inert solvents like

)
Medium (Hydrolysis in aqueous mobile phase)Low (Solid state)Low (Solid state)
Throughput MediumHighVery LowHigh
Cost/Access StandardStandardSpecializedLow

Expert Insight: While X-ray crystallography is the absolute definition of structure, it is impractical for routine batch release. Therefore, High-Field NMR combined with NOE experiments is the practical "Gold Standard" for daily identity confirmation, supported by LC-MS for purity.[1]

Structural Elucidation: The Isomer Challenge

The critical task is proving the methyl group is at position 7, not 6 or 8.

The NMR Logic (Causality)

In the imidazo[1,2-a]pyridine system, the coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-values) of the aromatic protons are diagnostic.
  • 7-Methyl Isomer (Target):

    • Proton H5: Appears as a doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , 
      
      
      
      Hz) due to coupling with H6.
    • Proton H6: Appears as a doublet of doublets (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) or broad doublet, coupling with H5.
      
    • Proton H8: Appears as a singlet (or weak doublet due to meta-coupling), as it has no adjacent protons.[1]

    • Key NOE Signal: Irradiation of the methyl group signal (

      
       ppm) should show NOE enhancement of H6 and H8 .
      
  • 6-Methyl Isomer (Common Impurity):

    • Proton H5: Appears as a singlet (no neighbor at C6).[1]

    • Key NOE Signal: Methyl group shows NOE to H5 and H7 .

Visualization: Isomer Differentiation Logic

IsomerLogic Start Unknown Isomer Sample H1_NMR 1H NMR Spectrum Analysis Start->H1_NMR Coupling Check Coupling at C5/C6/C8 H1_NMR->Coupling Res7 H5 = Doublet (J~7Hz) H8 = Singlet Coupling->Res7 Pattern A Res6 H5 = Singlet H7/H8 = Doublets Coupling->Res6 Pattern B NOE7 NOE: Methyl <-> H6 & H8 Res7->NOE7 Con7 CONFIRMED: 7-Methyl Isomer NOE7->Con7 NOE6 NOE: Methyl <-> H5 & H7 Res6->NOE6 Con6 REJECT: 6-Methyl Isomer NOE6->Con6

Figure 1: Decision tree for distinguishing regioisomers using NMR coupling patterns and NOE correlations.

Experimental Protocol: Establishing the Reference Standard

This protocol describes how to qualify an in-house batch as a Secondary Reference Standard against a Primary Standard (if available) or via ab initio characterization.[1]

A. Materials
  • Solvent:

    
     (Chloroform-d) with 0.05% TMS. Note: Avoid DMSO-d6 if the sample contains trace acid, as heating may induce dimerization of the chloromethyl group.
    
  • Instrument: 500 MHz NMR or higher.

B. The "Self-Validating" Workflow
  • Sample Preparation: Dissolve 10 mg of the substance in 0.6 mL ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Ensure the solution is clear. Filter if necessary to remove inorganic salts (common from synthesis).
    
  • 1H NMR Acquisition: Acquire spectrum with sufficient scans (NS=16 or 32) to resolve satellite peaks.[1]

  • 13C NMR & DEPT-135: Acquire to confirm the number of carbons (should be 9 carbons total: 5 aromatic CH, 3 quaternary C, 1 aliphatic

    
    , 1 aliphatic 
    
    
    
    ).
  • Mass Spectrometry Check:

    • Inject via Flow Injection Analysis (FIA) into ESI-MS.[1]

    • Target:

      
      
      
      
      
      .
    • Isotope Pattern: Look for the characteristic Chlorine signature (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
C. Data Interpretation Table (Simulated Reference Values)
PositionProton Shift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
H3 7.55Singlet-Imidazole ring proton
H5 8.05Doublet7.1Ortho-coupling to H6
H6 6.75Doublet of Doublets7.1, 1.8Coupling to H5 and H8 (meta)
H8 7.30Broad Singlet-Isolated by methyl group
2-

Cl
4.75Singlet-Chloromethyl handle
7-

2.42Singlet-Methyl group

Note: Shifts may vary slightly based on concentration and temperature. Relative positions are constant.

Handling & Stability (The "Hidden" Variable)

The chloromethyl group is an alkylating agent. In analytical workflows, this presents specific risks:

  • Hydrolysis: In LC-MS using water/methanol gradients, the chloromethyl group can hydrolyze to the hydroxymethyl derivative (

    
    ).
    
    • Mitigation: Use Acetonitrile (ACN) instead of Methanol.[1] Keep aqueous exposure time short. Use buffered mobile phases (Ammonium Formate) to stabilize pH.[1]

  • Genotoxicity (PGI): As an alkyl halide, this compound falls under ICH M7 guidelines for mutagenic impurities.[1]

    • Safety: Handle in a fume hood. All waste must be treated as hazardous alkylating waste.

Workflow Visualization: From Receipt to Release

Workflow Raw Raw Material (2-chloromethyl-7-methyl...) Triage Triage: LC-MS (Check Purity/Mass) Raw->Triage ID Identity: 1H NMR + NOE (Confirm Isomer) Triage->ID Mass OK Safety PGI Assessment (ICH M7 Check) ID->Safety Structure OK Release Release as Reference Standard Safety->Release Risk Managed

Figure 2: Validation workflow ensuring structural identity and safety compliance.

References

  • International Council for Harmonisation (ICH). (1999).[1] Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017).[1] M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] Retrieved from [Link]

  • Bagdi, A. K., et al. (2013).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 3, 24034-24037.[1] (Provides foundational synthesis and NMR data for the imidazopyridine core). Retrieved from [Link]

  • Gueiffier, A., et al. (1998).[1] "NMR and PM3 theoretical study of the regioselectivity of the reaction of 2-aminopyridines with alpha-bromoketones." Journal of Heterocyclic Chemistry, 35(6), 1369-1374.[1] (Authoritative source on NMR shifts and coupling constants for methyl-substituted imidazopyridines). Retrieved from [Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine. As a substituted imidazopyridine, this compound belongs to a class of heterocyclic structures with significant biological activity, making them common scaffolds in drug discovery and development.[1][2] However, the presence of a chloromethyl group—a reactive alkyl halide—necessitates stringent safety and disposal protocols.[3][4] This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, responsibly, and in compliance with regulatory standards.

The core principle behind the proper disposal of this compound is rooted in its chemical structure: it is a halogenated organic compound . This classification dictates that it cannot be treated as general chemical waste and requires a specific, controlled disposal pathway to mitigate risks to personnel and the environment.

Hazard Profile and Chemical Rationale

Understanding the molecular structure of this compound is fundamental to appreciating the associated hazards. The molecule consists of two key components: the stable imidazo[1,2-a]pyridine fused ring system and the highly reactive chloromethyl (-CH₂Cl) substituent.

  • Imidazo[1,2-a]pyridine Core: This aromatic heterocyclic system is generally stable but can produce toxic nitrogen oxides (NOx) upon combustion.[5]

  • Chloromethyl Group (-CH₂Cl): This functional group defines the compound as a reactive alkyl halide.[6] Alkyl halides are electrophilic and can act as alkylating agents. This reactivity is the primary source of its biological and toxicological properties. It also classifies the compound as a halogenated organic waste , which has critical implications for disposal.[7][8]

Upon thermal decomposition or incineration, this compound will generate hazardous byproducts, including hydrogen chloride (HCl) gas and nitrogen oxides.[5][9] Therefore, disposal requires specialized facilities.

Table 1: Hazard Summary and PPE Recommendations Based on data from analogous compounds, as comprehensive toxicological data for this specific molecule is not available.[5]

Hazard ClassificationDescriptionRequired PPE
Acute Toxicity Harmful if swallowed.[10][11]Standard laboratory PPE.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[5][10]Nitrile or neoprene gloves, chemical-resistant lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[5]Use in a well-ventilated area or a chemical fume hood.
Environmental Hazard Halogenated organic compounds can have long-term adverse effects on aquatic environments.[12] Do not allow the product to enter drains.[5][13]Contain all waste and spills; prevent environmental release.

Critical Waste Segregation: The Core Disposal Directive

The single most important step in the disposal process is correct waste segregation. Due to its chlorinated nature, this compound must never be mixed with non-halogenated organic waste. Cross-contamination complicates the disposal process and significantly increases costs, as the entire mixture must be treated as halogenated waste.[14]

All materials that come into contact with the compound must be considered contaminated and disposed of accordingly. This includes:

  • Primary Waste: The pure compound, reaction residues, and concentrated solutions.

  • Secondary Contaminated Waste: Gloves, weigh boats, paper towels, silica gel from chromatography, and rinsed glassware.

The following decision tree provides a clear logical workflow for waste segregation.

G cluster_0 start Waste Generation Point is_contaminated Contaminated with This compound? start->is_contaminated is_solid Solid or Liquid Waste? is_contaminated->is_solid  Yes other_waste Segregate into appropriate non-halogenated or other waste streams. is_contaminated->other_waste  No solid_waste Collect in dedicated 'Halogenated Organic SOLID Waste' container. is_solid->solid_waste Solid liquid_waste Collect in dedicated 'Halogenated Organic LIQUID Waste' container. is_solid->liquid_waste Liquid final_disposal Arrange for pickup by a Licensed Professional Waste Disposal Service. solid_waste->final_disposal liquid_waste->final_disposal

Caption: Waste Stream Segregation Decision Tree.

Step-by-Step Disposal Protocols

Important Precaution: On-site chemical neutralization of reactive alkyl halides like this compound is strongly discouraged without a validated, peer-reviewed, and safety-approved protocol. The potential for uncontrolled exothermic reactions or the generation of unknown hazardous byproducts is significant. The recommended and safest disposal method is through a licensed professional waste service.[5]

Protocol 3.1: Disposal of Solid Waste

This protocol applies to the pure compound, contaminated consumables (e.g., gloves, weigh paper), and purification media (e.g., silica gel).

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid. The container must be clearly labeled.

  • Labeling: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The hazard characteristics: "Toxic," "Corrosive"

    • The date accumulation started.

  • Waste Collection: Carefully transfer solid waste into the designated container using a spatula or scoop. Avoid creating dust.[5] For contaminated consumables, place them directly into the container.

  • Storage: Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

Protocol 3.2: Disposal of Liquid Waste

This protocol applies to solutions containing the compound, such as mother liquor from crystallization or solvent from extractions.

  • Container Selection: Use a dedicated, chemically compatible (e.g., glass or HDPE) solvent waste container with a screw cap. Ensure this container is designated for HALOGENATED WASTE ONLY. [15]

  • Labeling: The container must be clearly labeled "Halogenated Organic Liquid Waste." Maintain a log sheet attached to the container detailing the contents and approximate volumes being added. List "this compound" and any solvents used (e.g., Dichloromethane, Chloroform).

  • Waste Collection: Using a funnel, carefully pour the liquid waste into the container within a chemical fume hood.

  • Storage: Keep the container tightly sealed to prevent the escape of volatile organic compounds (VOCs). Store in the same manner as the solid waste container.

Spill Management

In the event of a small-scale spill in a laboratory setting:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.[5]

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-layered nitrile gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated "Halogenated Organic Solid Waste" container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as halogenated waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Final Disposal Pathway: Incineration

All segregated and properly labeled waste containing this compound must be disposed of through a licensed and certified hazardous waste management company.[5] The ultimate disposal method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.[7][14]

  • Why Incineration? The high temperatures (typically >850 °C) are necessary to ensure the complete destruction of the stable imidazopyridine ring structure.

  • Why Scrubbers? The combustion of a chlorinated and nitrogenous compound produces acidic gases (HCl) and nitrogen oxides (NOx). Alkaline scrubbers are essential to neutralize these gases before they are released into the atmosphere, preventing air pollution and acid rain.[5]

By adhering to these procedures, you ensure a disposal process that is not only compliant but also fundamentally safe, protecting both laboratory personnel and the wider environment.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: Pyridine.
  • Capot Chemical Co., Ltd. MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride.
  • Santa Cruz Biotechnology. Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
  • MATERIAL SAFETY DATA SHEET: PYRIDINE.
  • Smolecule. (2023). 2-(Chloromethyl)pyridine hydrochloride.
  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE, 2-METHYL-5- VINYL.
  • Pipzine Chemicals. 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine.
  • Echemi. 2-(CHLOROMETHYL)IMIDAZO[1,2-A]PYRIDINE HYDROCHLORIDE.
  • Jubilant Ingrevia. 2-(Hydroxymethyl) pyridine Safety Data Sheet.
  • PubChem. 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.
  • J&K Scientific. 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine.
  • Hazardous Waste Segregation.
  • National Institutes of Health. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.
  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • Cornell EHS. 7.2 Organic Solvents.
  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides.
  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • Michigan State University Department of Chemistry. Reactions of Alkyl Halides.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022).
  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • BLDpharm. 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.
  • Wikipedia. Imidazopyridine.
  • University of British Columbia. Organic Solvent Waste Disposal.
  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025).
  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.